Product packaging for Orazamide(Cat. No.:CAS No. 60104-30-5)

Orazamide

Cat. No.: B1210510
CAS No.: 60104-30-5
M. Wt: 282.21 g/mol
InChI Key: PVCSUEOGEIOUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N6O5 B1210510 Orazamide CAS No. 60104-30-5

Properties

IUPAC Name

4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCSUEOGEIOUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975528
Record name 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7425-69-6, 2574-78-9, 60104-30-5
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 5-amino-1H-imidazole-4-carboxamide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7425-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orazamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2574-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orazamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORAZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY9MRR8FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Orazamide (Pyrazinamide): A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA), also known as Orazamide, is a critical first-line antitubercular agent essential for the short-course treatment of tuberculosis (TB).[1][2] Its primary role is to eliminate persistent, semi-dormant populations of Mycobacterium tuberculosis residing in acidic environments, such as within macrophages, a feat not readily achieved by other anti-TB drugs.[2][3] PZA is a prodrug, meaning it is converted into its active form, pyrazinoic acid (POA), within the mycobacterial cell.[2][4][5] This unique activation mechanism and its efficacy against non-replicating bacilli have made it a cornerstone of modern combination therapies for both drug-susceptible and multidrug-resistant TB, significantly shortening treatment duration.[1][6] This guide provides an in-depth overview of its chemical properties, synthesis methodologies, and mechanism of action.

Chemical and Physical Properties

Pyrazinamide is a white crystalline powder with a slightly bitter taste.[5] It is an analog of nicotinamide and is sparingly soluble in water.[5] Its key properties are summarized in the table below.

PropertyValueSource
IUPAC Name pyrazine-2-carboxamide[4]
Synonyms This compound, Pyrazinecarboxamide, Aldinamide[5][]
CAS Number 98-96-4[4][5]
Molecular Formula C₅H₅N₃O[4][5]
Molecular Weight 123.11 g/mol [4]
Appearance White crystalline powder or needles[4][5]
Melting Point 189-191 °C[5][]
Boiling Point Sublimes[4]
Water Solubility 15 mg/mL[5]
pKa 0.5 (at 25°C)[5]
LogP (Octanol/Water) -0.6[4][5]

Synthesis of Pyrazinamide

The synthesis of Pyrazinamide can be achieved through several chemical routes. The most common strategies involve the amidation of pyrazine-2-carboxylic acid derivatives or the hydrolysis of 2-cyanopyrazine.

Synthesis from Pyrazine-2-carboxylic Acid

A prevalent method involves the conversion of pyrazine-2-carboxylic acid into a more reactive acyl derivative, typically an acyl chloride, which is then amidated.[8][9]

Fig. 1: Synthesis of Pyrazinamide from Pyrazine-2-carboxylic Acid.
Synthesis from 2-Cyanopyrazine

Another major pathway begins with 2-cyanopyrazine, an important intermediate. The nitrile group is hydrolyzed under controlled conditions to yield the primary amide, Pyrazinamide.[1] The 2-cyanopyrazine intermediate is often synthesized from 2-bromopyrazine via a cyanation reaction.[10][11]

Thermal Decarboxylation Route

A patented process describes the preparation of Pyrazinamide through the thermal decarboxylation of pyrazine-2-carboxamide-3-carboxylic acid.[12] Heating this compound causes it to decarboxylate, and the resulting Pyrazinamide sublimes out of the reaction mixture, allowing for straightforward collection.[12]

Green Synthesis Approach

More recently, environmentally friendly methods have been developed. One such method employs the enzyme Lipozyme® TL IM to catalyze the direct amidation of pyrazine esters with amines in a greener solvent like tert-amyl alcohol, achieving high yields in short reaction times.[13]

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2-carbonyl chloride (3)

This protocol is adapted from the synthesis of pyrazinamide derivatives.[9]

  • Reactants: Place pyrazine-2-carboxylic acid (12.41 g, 0.10 mol) into a 250 mL round-bottom flask.

  • Solvent and Catalyst: Add 100 mL of methylene chloride as the solvent and 5 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Cooling: Place the flask in an ice-water bath and stir the mixture with a magnetic stirrer until the solution becomes clear.

  • Reagent Addition: While stirring, slowly add thionyl chloride (29 mL, 0.40 mol) dropwise, carefully controlling the rate of addition to manage the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed under reflux for 8 hours.

  • Work-up: After reflux, the excess thionyl chloride and methylene chloride are removed under vacuum to yield the crude pyrazine-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Protocol 2: Synthesis of Pyrazinamide (from Acyl Chloride)
  • Reactants: The crude pyrazine-2-carbonyl chloride (from Protocol 1) is dissolved in a suitable anhydrous solvent (e.g., toluene).

  • Amidation: The solution is cooled in an ice bath, and an excess of a source of ammonia (e.g., concentrated ammonium hydroxide or ammonia gas) is added slowly with vigorous stirring.

  • Reaction: The reaction is typically stirred for several hours at room temperature to ensure complete conversion.

  • Isolation: The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or alcohol, to yield pure Pyrazinamide crystals.[12]

Protocol 3: Synthesis of 2-Cyanopyrazine from 2-Bromopyrazine

This protocol is based on patented chemical synthesis methods.[10]

  • Reactants: In a reaction vessel under a nitrogen atmosphere, combine 2-bromopyrazine, sodium cyanide (1.0-2.0 molar equivalents), and an alkylbenzene solvent (e.g., toluene).

  • Catalyst System: Add the combined catalyst system consisting of cuprous iodide (5-30 mol% relative to 2-bromopyrazine), potassium iodide (1.5-3 molar equivalents relative to cuprous iodide), and N,N'-dimethylethylenediamine (1-1.5 mol% relative to 2-bromopyrazine).

  • Reaction: Heat the mixture to 100-150°C and maintain for 20-48 hours.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove solid byproducts.

  • Purification: The filtrate is subjected to reduced pressure distillation (fractionation) to isolate the pure 2-cyanopyrazine product.

Mechanism of Action

Pyrazinamide's unique mechanism of action targets M. tuberculosis in acidic environments, a key factor in its sterilizing activity. It is a prodrug that requires enzymatic activation within the bacterium.[14][15]

  • Uptake and Activation: PZA passively diffuses into the M. tuberculosis bacillus.[16] Inside the cytoplasm, the bacterial enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes PZA into its active form, pyrazinoic acid (POA).[15][17]

  • Efflux and Protonation: POA is then expelled from the cell by a weak efflux pump.[16] In the acidic extracellular environment (pH ~5.5), such as within a phagolysosome, the POA molecule becomes protonated (HPOA).[3][16]

  • Re-entry and Accumulation: This protonated HPOA readily diffuses back into the neutral pH of the bacterial cytoplasm.[17] Inside, it deprotonates back to POA, effectively trapping the active molecule, leading to its accumulation.[16]

  • Cellular Damage: The accumulation of POA is believed to cause cell death through multiple disruptive actions:

    • Membrane Disruption: It disrupts membrane potential and interferes with cellular energy production and transport functions.[3][14][17]

    • Enzyme Inhibition: It has been proposed to inhibit fatty acid synthase I (FAS-I), an enzyme critical for the synthesis of fatty acids required for the mycobacterial cell wall.[3][14][17]

    • Inhibition of Trans-translation: Another proposed target is the ribosomal protein S1 (RpsA), where binding of POA inhibits trans-translation, a rescue mechanism for stalled ribosomes, thereby disrupting protein synthesis.[6][15]

References

The Activation of Orazamide (Pyrazinamide): A Technical Guide to Prodrug Conversion by Pyrazinamidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinamide (PZA), a nicotinamide analogue, is a cornerstone of first-line combination therapy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Its unique efficacy against semi-dormant bacilli residing in acidic intracellular environments is critical for shortening treatment duration.[1][3] PZA is a prodrug, requiring bioactivation within the mycobacterial cell to exert its bactericidal effect.[1][4] This conversion is catalyzed by the bacterial enzyme pyrazinamidase (PncA), which hydrolyzes PZA into its active form, pyrazinoic acid (POA).[2][4] Resistance to PZA is primarily linked to mutations in the pncA gene, which impair or abolish this activation step.[5][6] This guide provides an in-depth technical overview of the PZA activation pathway, the structure and function of PncA, the downstream mechanisms of POA, and the molecular basis of resistance. It includes a compilation of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

The Core Mechanism: From Prodrug to Active Agent

The journey of pyrazinamide from an inert prodrug to a potent antibacterial agent involves a series of critical steps orchestrated by the unique physiology of Mycobacterium tuberculosis and the specific microenvironments it inhabits.

Cellular Uptake and Enzymatic Conversion

Pyrazinamide passively diffuses across the mycobacterial cell membrane into the cytoplasm.[7][8] Once inside, it serves as a substrate for the enzyme nicotinamidase/pyrazinamidase, encoded by the pncA gene.[1][9] PncA catalyzes the hydrolysis of the amide bond in PZA, converting it to pyrazinoic acid (POA) and releasing ammonia.[10][11] This enzymatic conversion is the pivotal activation step.

The Role of the Acidic Environment

The bactericidal activity of PZA is notably more pronounced at an acidic pH (around 5.5), characteristic of the intracellular environment of macrophages and the caseous necrosis of granulomas where semi-dormant bacilli persist.[7][10] In the neutral pH of the cytoplasm (around 7.2), the newly formed POA is deprotonated.[8] While some of this charged POA may be removed by a weak efflux mechanism, the acidic extracellular environment plays a crucial role in its accumulation.[12][13] In this acidic milieu, POA is protonated, forming the neutral, more lipophilic molecule (HPOA), which can readily diffuse back into the bacillus.[12][14] This cycle leads to the intracellular accumulation of POA, acidifying the cytoplasm and disrupting cellular functions.[7][15]

PZA_Activation_Pathway cluster_extracellular Extracellular Space (Acidic pH ~5.5) cluster_cell Mycobacterium Cytoplasm (pH ~7.2) PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA_H Protonated POA (HPOA) H_ion H+ POA_H->H_ion POA_H->PZA_int Re-entry & Accumulation PncA Pyrazinamidase (PncA) PZA_int->PncA POA_int Pyrazinoic Acid (POA) PncA->POA_int Hydrolysis Efflux Efflux Pump POA_int->Efflux Efflux->POA_H Protonation

Figure 1: Pyrazinamide Activation and Accumulation.

The Gatekeeper Enzyme: Pyrazinamidase (PncA)

The functionality of PncA is the primary determinant of PZA susceptibility. Understanding its structure and catalytic mechanism is key to comprehending both its action and the basis of clinical resistance.

Structure and Active Site

The crystal structure of M. tuberculosis PncA reveals a monomeric protein belonging to the isochorismatase-like hydrolase superfamily.[9][16] The active site contains a catalytic triad of residues: Cys138, Asp8, and Lys96.[9][17] This triad is reminiscent of cysteine proteases. A critical feature of the M. tuberculosis PncA active site is the coordination of a ferrous iron (Fe²⁺) ion by Asp49, His51, His57, and His71.[1][9] This metal ion is believed to play a structural role, precisely positioning the substrate for catalysis.[1][18] The oxyanion hole, formed by the backbone amides of Ala134 and Cys138, is crucial for stabilizing the tetrahedral intermediate during hydrolysis.[17]

PncA_Structure cluster_ActiveSite Active Site PncA PncA Enzyme CatalyticTriad Catalytic Triad PncA->CatalyticTriad MetalBinding Metal Binding Site PncA->MetalBinding OxyanionHole Oxyanion Hole (Ala134, Cys138) PncA->OxyanionHole Cys138 Cys138 (Nucleophile) CatalyticTriad->Cys138 Asp8 Asp8 CatalyticTriad->Asp8 Lys96 Lys96 CatalyticTriad->Lys96 Fe_ion Fe²⁺ MetalBinding->Fe_ion Asp49 Asp49 Fe_ion->Asp49 His51 His51 Fe_ion->His51 His57 His57 Fe_ion->His57 His71 His71 Fe_ion->His71

Figure 2: Key Components of the PncA Active Site.
Catalytic Mechanism

The proposed catalytic mechanism involves a nucleophilic attack by the thiol group of Cys138 on the carbonyl carbon of PZA's amide group.[11] This forms a tetrahedral intermediate, which is stabilized by the oxyanion hole.[17] The intermediate then collapses, releasing ammonia. A water molecule, likely activated by the active site environment, subsequently hydrolyzes the resulting thioester bond between POA and Cys138, releasing the active POA molecule and regenerating the enzyme for another catalytic cycle.[11]

Downstream Targets and Effects of Pyrazinoic Acid

The precise bactericidal mechanism of POA is multifaceted and remains a subject of intense research. Several downstream targets and effects have been proposed, which may act in concert to kill the mycobacterium, particularly the persistent, non-replicating populations.[5][6]

  • Disruption of Membrane Energetics: The accumulation of POA, a weak acid, is thought to act as a protonophore, shuttling protons across the cell membrane and dissipating the proton motive force.[19][20] This disruption of membrane potential interferes with ATP synthesis and membrane transport functions, leading to a severe energy deficit.[19][21]

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit the FAS-I enzyme, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[2][7][10]

  • Inhibition of Trans-translation: POA can bind to the ribosomal protein S1 (RpsA).[5][7] This interaction is believed to inhibit trans-translation, a rescue system for stalled ribosomes, which is vital for bacterial survival under stress conditions.[7][8] This may explain PZA's ability to kill dormant mycobacteria.[7]

  • Inhibition of Coenzyme A (CoA) Biosynthesis: Recent studies suggest that POA may interfere with the synthesis of pantothenate and CoA by targeting the enzyme aspartate decarboxylase (PanD).[5][22] Depletion of CoA, an essential cofactor in numerous metabolic pathways, would be catastrophic for the cell.[22]

POA_Targets POA Pyrazinoic Acid (POA) (Accumulated) Membrane Cell Membrane POA->Membrane Inhibits FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibits Ribosome Ribosome (RpsA) POA->Ribosome Inhibits PanD PanD Enzyme POA->PanD Inhibits Effect_Membrane Disruption of Proton Motive Force & Membrane Transport Membrane->Effect_Membrane Effect_FAS1 Inhibition of Mycolic Acid Synthesis FAS1->Effect_FAS1 Effect_Ribosome Inhibition of Trans-translation Ribosome->Effect_Ribosome Effect_PanD Inhibition of CoA Biosynthesis PanD->Effect_PanD

Figure 3: Proposed Downstream Targets of Pyrazinoic Acid.

Molecular Basis of Pyrazinamide Resistance

The overwhelming majority of PZA-resistant clinical isolates of M. tuberculosis harbor mutations in the pncA gene.[6][23] These mutations are highly diverse and are scattered throughout the gene.[6]

  • Loss of PncA Function: Most pncA mutations result in amino acid substitutions that either disrupt the active site, interfere with substrate binding, or destabilize the protein structure, leading to a loss or significant reduction of pyrazinamidase activity.[7][24] Without a functional PncA enzyme, the prodrug PZA cannot be converted to its active POA form, rendering the bacterium resistant.

  • Other Mechanisms: While less common, mutations in other genes have been implicated in PZA resistance. Mutations in rpsA can prevent POA from binding to its ribosomal target.[5][6] Similarly, mutations in panD may confer resistance by preventing the depletion of Coenzyme A.[5][22] In some cases, PZA resistance may also be linked to inefficient drug uptake.[25]

PZA_Resistance cluster_resistance Resistance Mechanisms PZA Pyrazinamide (PZA) PncA_WT Wild-Type PncA PZA->PncA_WT PncA_mutant Mutant / Inactive PncA PZA->PncA_mutant POA Pyrazinoic Acid (POA) PncA_WT->POA Targets Cellular Targets (RpsA, PanD, etc.) POA->Targets NoBinding No Target Binding POA->NoBinding Binding Blocked CellDeath Cell Death Targets->CellDeath pncA_mutation pncA Gene Mutation pncA_mutation->PncA_mutant PncA_mutant->POA Activation Blocked Target_mutation Target Gene Mutation (e.g., rpsA, panD) Target_mutation->NoBinding Assay_Workflow cluster_PZA_hydrolysis PncA Reaction cluster_coupling_reaction Coupling Reaction cluster_analysis Data Analysis PZA PZA PncA_enzyme PncA PZA->PncA_enzyme POA POA PncA_enzyme->POA Ammonia NH₃ PncA_enzyme->Ammonia GDH GDH Ammonia->GDH aKG α-ketoglutarate aKG->GDH NADH NADH (Abs @ 340nm) NADH->GDH Glutamate Glutamate GDH->Glutamate NAD NAD⁺ (No Abs @ 340nm) GDH->NAD Spectro Monitor Absorbance Decrease at 340nm NAD->Spectro Plot Plot Velocity vs. [PZA] Spectro->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Result Determine Km, kcat Fit->Result

References

Orazinamide (Pyrazinamide): An In-Depth Technical Guide on its Efficacy Against Non-Replicating Persister Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazinamide (PZA), a synthetic pyrazine analog of nicotinamide, holds a unique and critical position in the chemotherapy of tuberculosis (TB). Its primary importance lies in its potent sterilizing activity against a subpopulation of semi-dormant, non-replicating Mycobacterium tuberculosis (Mtb) persisters, which are not effectively targeted by many other anti-tubercular agents. This activity is crucial for the shortening of TB treatment regimens from 9-12 months to the current standard of 6 months. This technical guide provides a comprehensive overview of the mechanism of action of PZA on these persister cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The information presented is intended to be a valuable resource for researchers and professionals involved in TB drug discovery and development.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to exert its anti-mycobacterial effect. This activation and subsequent action is a multi-step process, particularly effective in the specific microenvironments where persister cells are thought to reside.

Prodrug Activation and the Role of Pyrazinamidase (PncA)

The conversion of PZA to POA is catalyzed by the mycobacterial enzyme pyrazinamidase (PncA), encoded by the pncA gene. This enzymatic activity is a prerequisite for the drug's efficacy. The majority of clinical PZA resistance is attributed to mutations in the pncA gene, which lead to a loss of PncA function and prevent the activation of the prodrug.[1][2][3][4]

The Critical Role of Acidic pH

PZA exhibits its most potent activity at an acidic pH (around 5.0-5.5), a condition believed to be present within the phagolysosomes of macrophages and in the caseous necrotic lesions of tuberculous granulomas, where non-replicating persisters are abundant.[5][6][7] In this acidic environment, a portion of the extracellular POA becomes protonated to form pyrazinoic acid (HPOA). While POA is charged and less able to cross the mycobacterial cell membrane, the uncharged HPOA can passively diffuse back into the bacterial cytoplasm.

Intracellular Accumulation and Multi-Target Effects

Once inside the neutral pH of the mycobacterial cytoplasm, HPOA dissociates back into POA and a proton (H+). This process leads to the intracellular accumulation of POA and the acidification of the cytoplasm. The bactericidal effects of PZA against non-replicating persisters are attributed to several downstream consequences of this accumulation and acidification:

  • Disruption of Membrane Energetics and Transport: The accumulation of POA anions is thought to disrupt the membrane potential and inhibit membrane transport functions, which are vital for the survival of persister cells.[3]

  • Cytoplasmic Acidification: The release of protons from HPOA dissociation contributes to the lowering of the intracellular pH, which can inhibit the function of various essential enzymes.[3]

  • Inhibition of Coenzyme A (CoA) Synthesis: One of the proposed molecular targets of POA is the aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of pantothenate and Coenzyme A. Inhibition of PanD would disrupt numerous metabolic processes that are critical for the survival of Mtb, especially in a non-replicating state.

  • Inhibition of Trans-Translation: Ribosomal protein S1 (RpsA) has also been identified as a potential target of POA. Inhibition of RpsA would interfere with trans-translation, a process that rescues stalled ribosomes and is important for bacterial survival under stress conditions.[2][4]

Quantitative Data on Pyrazinamide Efficacy

The following tables summarize quantitative data from various studies on the efficacy of pyrazinamide against Mycobacterium tuberculosis, with a focus on conditions relevant to non-replicating persisters.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazinamide against M. tuberculosis

StrainpHMediumMIC (µg/mL)Reference
M. tuberculosis H37Ra5.5PZA-S1 Minimal Medium25[8]
M. tuberculosis H37Ra6.0PZA-S1 Minimal Medium100[8]
M. tuberculosis H37Ra6.5 - 8.0PZA-S1 Minimal Medium200[8]
M. tuberculosis H37Ra8.5PZA-S1 Minimal Medium100[8]
M. tuberculosis H37Rv5.87H950[9]
M. tuberculosis H37Rv6.67H9200[9]
Clinical Isolates (PZase positive)6.8Defined Culture Medium≤12.5 to 100[10]

Table 2: Bactericidal Activity of Pyrazinamide against M. tuberculosis in a Murine Model

Treatment RegimenDurationLog10 CFU Reduction in LungsReference
RIF–INH–PZA–EMB2 days0.25[11]
RIF–INH–PZA–EMB14 days1.53[11]
RIF–EMB–PZA14 days (after 2 days of RIF-INH-PZA-EMB)2.04[11]

RIF: Rifampicin, INH: Isoniazid, PZA: Pyrazinamide, EMB: Ethambutol

Table 3: Activity of Pyrazinamide against Non-Replicating M. tuberculosis in an Ex Vivo Caseum Model

DrugConcentrationLog10 CFU KillReference
Pyrazinamide1 mg/mL (8.2 mM)2[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments investigating the effects of pyrazinamide on non-replicating mycobacteria. Below are protocols for key experimental models.

Generation of Non-Replicating Persister Mycobacteria

This model utilizes a self-generated oxygen gradient to induce a state of non-replicating persistence in M. tuberculosis.[13][14]

  • Culture Preparation: Inoculate M. tuberculosis into Dubos Tween Albumin Broth.

  • Incubation Setup: Dispense the culture into screw-cap tubes with a head-to-space ratio of approximately 1.25 cm of broth to 8 cm of air. Seal the caps tightly.

  • Incubation: Incubate the tubes at 37°C without shaking. The mycobacterial respiration will gradually consume the oxygen, creating a gradient from aerobic at the surface to anaerobic at the bottom.

  • Induction of Non-Replicating State: Over a period of about 70 days, the bacteria will transition into a non-replicating persistent state, particularly in the lower, microaerophilic to anaerobic zones of the tube.

  • Verification: The non-replicating state can be confirmed by a stable colony-forming unit (CFU) count over time and by assessing metabolic markers such as ATP levels and the NAD+/NADH ratio.[13]

This model induces a non-replicating state by depriving the bacteria of essential nutrients.[15][16][17][18]

  • Bacterial Culture: Grow M. tuberculosis to mid-log phase in a complete medium such as Middlebrook 7H9 supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Washing: Harvest the bacterial cells by centrifugation and wash them twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80 to remove residual nutrients.

  • Starvation: Resuspend the bacterial pellet in PBS with 0.05% Tween 80 at a specific optical density (e.g., OD600 of 0.2).

  • Incubation: Incubate the culture at 37°C with shaking for an extended period (e.g., up to 90 days).

  • Monitoring: Monitor the viability of the culture by plating for CFUs at regular intervals. A stable CFU count after an initial decline indicates the establishment of a non-replicating persistent population.

This model utilizes caseous material from infected animal models to study drug efficacy in a more physiologically relevant environment.[12][19][20][21][22]

  • Induction of Tuberculosis in Animal Model: Establish a chronic tuberculosis infection in a suitable animal model, such as New Zealand White rabbits, leading to the formation of caseous lung lesions.

  • Harvesting of Caseum: Euthanize the animals and aseptically resect the lungs. Excise the caseous material from the granulomatous lesions.

  • Homogenization: Homogenize the caseum in a suitable buffer (e.g., PBS).

  • Drug Exposure: Add pyrazinamide at various concentrations to the caseum homogenate.

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 7 days).

  • Viability Assessment: Determine the number of viable bacteria by plating serial dilutions of the homogenate on nutrient agar and counting the CFUs.

Pyrazinamide Susceptibility Testing

The BACTEC MGIT (Mycobacteria Growth Indicator Tube) 960 system is a widely used automated system for mycobacterial culture and drug susceptibility testing.

  • Medium Preparation: Use BACTEC MGIT PZA medium, which is a modified Middlebrook 7H9 broth with an acidic pH (approximately 5.9).

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis from a pure culture.

  • Drug and Control Tubes: Set up two tubes: a drug-containing tube with a critical concentration of PZA (typically 100 µg/mL) and a drug-free growth control tube.

  • Inoculation: Inoculate both tubes with the bacterial suspension.

  • Incubation and Monitoring: Place the tubes in the BACTEC MGIT 960 instrument, which incubates the cultures at 37°C and continuously monitors for oxygen consumption as an indicator of bacterial growth.

  • Interpretation: The instrument automatically interprets the results based on a comparison of the time to positivity of the drug-containing tube and the growth control tube.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the action of pyrazinamide and the experimental workflows.

Signaling Pathways

Pyrazinamide_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Mycobacterial Cytoplasm (Neutral pH) PZA_ext Pyrazinamide (PZA) PZA_int Pyrazinamide (PZA) PZA_ext->PZA_int Passive Diffusion POA_ext Pyrazinoic Acid (POA) HPOA_ext Protonated POA (HPOA) POA_ext->HPOA_ext Protonation HPOA_int Protonated POA (HPOA) HPOA_ext->HPOA_int Passive Diffusion H_ion H+ POA_int Pyrazinoic Acid (POA) PZA_int->POA_int Activation PncA Pyrazinamidase (PncA) POA_int->POA_ext Efflux Targets Disruption of Membrane Energetics Cytoplasmic Acidification Inhibition of CoA Synthesis Inhibition of Trans-translation POA_int->Targets Multiple Effects HPOA_int->POA_int Dissociation Experimental_Workflow cluster_persister_generation Generation of Non-Replicating Persisters cluster_drug_testing Pyrazinamide Efficacy Testing start M. tuberculosis Culture hypoxia Hypoxia (Wayne Model) start->hypoxia starvation Nutrient Starvation start->starvation caseum Ex vivo Caseum Model start->caseum persisters Non-Replicating Persister Cells hypoxia->persisters starvation->persisters caseum->persisters drug_exposure Exposure to Pyrazinamide persisters->drug_exposure incubation Incubation drug_exposure->incubation viability_assay Viability Assessment (CFU counting) incubation->viability_assay result Determination of Bactericidal Effect viability_assay->result

References

An In-depth Technical Guide to the Molecular Targets of Orazamide (Pyrazinamide) in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, plays a critical role in the sterilization of persistent Mycobacterium tuberculosis (M. tuberculosis) populations, thereby shortening the duration of treatment. Despite its long-standing clinical use, the precise molecular mechanism of PZA has been a subject of extensive research and debate. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene. This guide provides a comprehensive overview of the current understanding of POA's molecular targets in M. tuberculosis, detailing the key proteins and pathways implicated in its bactericidal activity. We will explore the evidence supporting each proposed target, the controversies that exist, and the intricate interplay between them. This document synthesizes quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to serve as a valuable resource for researchers in the field of tuberculosis drug discovery and development.

Introduction: The Enigma of Pyrazinamide's Mechanism

Pyrazinamide's unique efficacy against non-replicating or "persister" bacilli in the acidic environment of caseous lesions is a key attribute that distinguishes it from other anti-tubercular agents. The activation of PZA to POA is a prerequisite for its activity, and mutations in the pncA gene are the primary cause of PZA resistance. However, the downstream molecular targets of POA have been more challenging to elucidate, with several candidates proposed over the years. This guide will delve into the molecular intricacies of the main proposed targets:

  • Ribosomal Protein S1 (RpsA) and the Inhibition of trans-translation: An early and significant hypothesis.

  • Aspartate Decarboxylase (PanD) and the Disruption of Coenzyme A Biosynthesis: A well-supported target with a novel mechanism of action.

  • Caseinolytic Protease (ClpC1): A key player in protein degradation and its link to PanD.

  • Other Proposed Mechanisms: Including the disruption of membrane energetics and the inhibition of Fatty Acid Synthase I (FAS-I).

We will critically evaluate the evidence for each, presenting a balanced view of the current landscape of PZA research.

Key Molecular Targets of Pyrazinoic Acid (POA)

Ribosomal Protein S1 (RpsA) and the Inhibition of trans-translation

One of the first major breakthroughs in identifying a specific molecular target for POA was the discovery of its interaction with Ribosomal Protein S1 (RpsA).[1][2] RpsA is a crucial component of the trans-translation machinery, a quality control system in bacteria that rescues stalled ribosomes and targets incompletely synthesized proteins for degradation.

The proposed mechanism involves POA binding to the C-terminal domain of RpsA, which in turn inhibits the binding of tmRNA (transfer-messenger RNA), a key molecule in the trans-translation process.[1] This inhibition is thought to be particularly detrimental to non-replicating persister cells, which may experience increased ribosome stalling under stressful conditions.

Initial studies demonstrated that overexpression of RpsA conferred PZA resistance and that mutations in the rpsA gene were found in some PZA-resistant clinical isolates lacking pncA mutations.[2][3][4] However, this hypothesis has been contested. Subsequent research has presented evidence that the anti-tubercular activity of PZA is independent of RpsA and trans-translation.[5] These studies failed to demonstrate a direct interaction between POA and RpsA and showed that specific rpsA mutations did not confer PZA resistance when engineered into a susceptible strain.[5] This controversy highlights the complexity of PZA's mechanism and the need for further investigation to clarify the role of RpsA.

Aspartate Decarboxylase (PanD) and the Disruption of Coenzyme A Biosynthesis

A compelling body of evidence points to Aspartate Decarboxylase (PanD) as a key molecular target of POA.[6][7][8] PanD is an essential enzyme in the biosynthetic pathway of coenzyme A (CoA), a vital cofactor in numerous metabolic processes, including fatty acid metabolism and the Krebs cycle.

The proposed mechanism suggests that POA binds to PanD, leading to the inhibition of its enzymatic activity.[6][8] More recent and groundbreaking research has revealed a novel mechanism of action: the binding of POA to PanD triggers the degradation of the PanD protein by the caseinolytic protease ClpC1-ClpP.[9] This targeted degradation of an essential enzyme represents a unique mode of action for an antibiotic.

Multiple lines of evidence support PanD as a direct target of POA:

  • Mutations in the panD gene have been identified in PZA-resistant M. tuberculosis strains that do not have mutations in pncA or rpsA.[7][8]

  • Overexpression of panD leads to increased resistance to POA.[7]

  • Supplementation with β-alanine or pantothenate, the downstream products of the PanD-catalyzed reaction, can antagonize the activity of POA.[7]

  • Biophysical studies, such as isothermal titration calorimetry (ITC), have demonstrated a direct binding interaction between POA and PanD.[6]

The Role of Caseinolytic Protease (ClpC1)

The discovery of PanD's degradation upon POA binding brought the caseinolytic protease ClpC1 into the spotlight as a critical player in PZA's mechanism of action.[9] ClpC1 is an ATP-dependent unfoldase that recognizes and delivers substrate proteins to the ClpP protease for degradation.

Mutations in clpC1 have also been associated with PZA resistance, further strengthening the link between protein degradation and PZA's activity.[10][11] It is proposed that these mutations in ClpC1 may impair its ability to recognize and degrade the POA-bound PanD, thus allowing the bacterium to survive.

Quantitative Data Summary

To facilitate a comparative analysis of the interactions between POA and its proposed molecular targets, the following tables summarize the available quantitative data from the literature.

Interaction Parameter Value Reference(s)
POA - PanD Dissociation Constant (Kd)6.1 µM[6][12]
Inhibition Constant (Ki) - Wild-Type0.78 mM[13]
Inhibition Constant (Ki) - H21R Mutant3.0 mM[13]
Dissociation Constant (Kd)0.71 mM[13]
PZA - M. tuberculosis (Wild-Type) Minimum Inhibitory Concentration (MIC) at pH 5.8100 - 300 µg/mL[1]
PZA - M. tuberculosis (RpsA Δ438A Mutant) Minimum Inhibitory Concentration (MIC) at pH 5.8300 µg/mL[1]
POA - M. tuberculosis (Wild-Type) Minimum Inhibitory Concentration (MIC) at pH 5.825 µg/mL[1]
POA - M. tuberculosis (RpsA Δ438A Mutant) Minimum Inhibitory Concentration (MIC) at pH 5.850 µg/mL[1]

Note: The significant difference in the reported Kd and Ki values for the POA-PanD interaction from different studies may reflect variations in experimental conditions and methodologies.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the molecular targets of pyrazinamide.

Identification of PZA Resistance Mutations by Whole-Genome Sequencing (WGS)

WGS is a powerful tool for identifying genetic mutations associated with drug resistance.

Protocol Overview:

  • Isolate Genomic DNA: High-quality genomic DNA is extracted from PZA-resistant and susceptible M. tuberculosis isolates.

  • Library Preparation and Sequencing: DNA is fragmented, and sequencing libraries are prepared according to the manufacturer's protocols (e.g., Illumina or Oxford Nanopore). Sequencing is then performed to generate high-throughput read data.

  • Data Analysis:

    • Read Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapters are trimmed.

    • Genome Alignment: The quality-filtered reads are aligned to a reference M. tuberculosis genome (e.g., H37Rv).

    • Variant Calling: Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) are identified by comparing the aligned reads to the reference genome.

    • Annotation and Filtering: Identified variants are annotated to determine their location (e.g., within coding regions, promoters) and predicted effect on protein function. Variants present in susceptible isolates are filtered out to identify those unique to resistant strains.

  • Candidate Gene Identification: Genes harboring mutations in multiple independent resistant isolates (e.g., pncA, rpsA, panD, clpC1) are identified as potential resistance determinants and, by extension, potential drug targets.

Isothermal Titration Calorimetry (ITC) for Measuring Protein-Ligand Binding

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (e.g., POA) to a macromolecule (e.g., PanD or RpsA), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Detailed Protocol:

  • Protein and Ligand Preparation:

    • The target protein (e.g., recombinant PanD) is expressed and purified to high homogeneity.

    • The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0) to ensure buffer matching.

    • A concentrated stock solution of POA is prepared in the same dialysis buffer.

  • ITC Experiment Setup:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is loaded with the protein solution (typically in the low micromolar range).

    • The injection syringe is loaded with the POA solution (typically at a concentration 10-20 times that of the protein).

  • Titration:

    • A series of small injections of the POA solution into the protein-containing cell is performed.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.

PanD Enzyme Activity Assay

This assay measures the enzymatic activity of PanD by quantifying the conversion of its substrate, L-aspartate, to β-alanine.

Protocol Overview:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate-buffered saline), the purified PanD enzyme, and the substrate, L-aspartate. Often, a radiolabeled substrate (e.g., [14C]aspartic acid) is used for sensitive detection.

  • Inhibition Assay: To test the inhibitory effect of POA, various concentrations of POA are pre-incubated with the PanD enzyme before the addition of the substrate.

  • Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Product Separation: The reaction is stopped, and the product (β-alanine) is separated from the unreacted substrate. This can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of product formed is quantified, for example, by scintillation counting if a radiolabeled substrate was used.

  • Data Analysis: The enzyme activity is calculated, and in the case of inhibition assays, the IC50 or Ki value for POA is determined.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows described in this guide.

PZA_Activation_and_Action cluster_activation Activation cluster_targets Molecular Targets cluster_effects Cellular Effects PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Drug) PZA->POA PZase (pncA) RpsA RpsA POA->RpsA PanD PanD POA->PanD Membrane Cell Membrane Potential POA->Membrane TransTranslation Inhibition of trans-translation RpsA->TransTranslation CoABiosynthesis Disruption of CoA Biosynthesis PanD->CoABiosynthesis EnergyDepletion Energy Depletion Membrane->EnergyDepletion CellDeath Bacterial Cell Death TransTranslation->CellDeath CoABiosynthesis->CellDeath EnergyDepletion->CellDeath

Caption: Overview of Pyrazinamide activation and its proposed molecular targets.

PanD_Degradation_Pathway POA Pyrazinoic Acid (POA) POA_PanD POA-PanD Complex POA->POA_PanD PanD PanD PanD->POA_PanD ClpC1 ClpC1 POA_PanD->ClpC1 Recognition ClpP ClpP Protease ClpC1->ClpP Delivery Degradation PanD Degradation ClpP->Degradation Proteolysis CoABiosynthesis CoA Biosynthesis Blocked Degradation->CoABiosynthesis

Caption: Proposed pathway of POA-induced PanD degradation by the ClpC1-ClpP protease.

WGS_Workflow start PZA-Resistant M. tb Isolate dna_extraction Genomic DNA Extraction start->dna_extraction sequencing Whole-Genome Sequencing dna_extraction->sequencing data_analysis Bioinformatic Analysis (Alignment, Variant Calling) sequencing->data_analysis candidate_genes Identification of Mutations in Candidate Genes (pncA, rpsA, panD, clpC1) data_analysis->candidate_genes end Confirmation of Resistance Mechanism candidate_genes->end

Caption: Experimental workflow for identifying PZA resistance mutations using WGS.

Conclusion and Future Directions

The mechanism of action of pyrazinamide is multifaceted and continues to be an active area of research. While early hypotheses centered on the disruption of membrane energetics and fatty acid synthesis, more recent evidence has pointed towards specific molecular targets. The identification of RpsA as a potential target highlighted the importance of trans-translation, although this remains a point of contention.

The current consensus is leaning towards a model where POA's primary mode of action involves the targeted degradation of PanD, an essential enzyme in CoA biosynthesis, mediated by the ClpC1-ClpP protease complex. This unique mechanism of inducing protein degradation sets PZA apart from many other antibiotics and offers exciting new avenues for drug development.

Future research should focus on:

  • Resolving the controversy surrounding RpsA's role in PZA's mechanism.

  • Further elucidating the structural and molecular details of the POA-PanD-ClpC1 interaction.

  • Exploring the potential for developing novel anti-tubercular agents that mimic PZA's unique mechanism of targeted protein degradation.

  • Investigating the interplay between the different proposed mechanisms to understand if they act synergistically to kill M. tuberculosis.

A deeper understanding of the molecular targets of pyrazinamide will undoubtedly pave the way for the development of more effective and shorter treatment regimens for tuberculosis, a disease that continues to be a major global health challenge.

References

The Pivotal Role of Orazamide (Pyrazinamide) in Accelerating Tuberculosis Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pyrazinamide (PZA), also known as orazamide, and its critical role in shortening the duration of tuberculosis (TB) therapy. PZA's unique sterilizing activity against persistent, non-replicating mycobacteria is central to the efficacy of modern short-course chemotherapy. This document synthesizes key findings on its mechanism of action, the basis for its treatment-shortening effect, resistance mechanisms, and relevant experimental methodologies.

The Sterilizing Power of Pyrazinamide: Shortening the Path to a Cure

The inclusion of pyrazinamide in treatment regimens for drug-susceptible tuberculosis was a landmark achievement, enabling the reduction of therapy duration from nine months or more to a standard six-month course.[1][2][3] This is primarily attributed to PZA's potent sterilizing effect, particularly during the initial two-month intensive phase of treatment.[1][4] PZA is highly active against semi-dormant or "persister" Mycobacterium tuberculosis bacilli residing within the acidic, caseous necrotic centers of granulomas—environments where other antitubercular drugs are less effective.[3] By eliminating these persistent bacteria, PZA significantly reduces the risk of relapse after treatment completion.[2]

Recent clinical trials have explored even shorter, four-month regimens for drug-susceptible TB, often incorporating PZA with other potent drugs like rifapentine and moxifloxacin, demonstrating comparable efficacy to the standard six-month regimen in specific patient populations.[5][6]

Mechanism of Action: A Multi-Pronged Attack

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[7] The acidic environment within tuberculous lesions is crucial for POA's activity; it protonates POA, allowing it to readily diffuse back into the bacillus and accumulate intracellularly. The precise downstream mechanisms of action are multifaceted and still under investigation, with several key targets and pathways identified:

  • Disruption of Membrane Energetics: Accumulated POA is believed to disrupt the bacterial membrane potential and interfere with energy production, essential for the survival of M. tuberculosis, particularly in the low-energy state of persistence.

  • Inhibition of Coenzyme A (CoA) Biosynthesis: A significant target of POA is the enzyme aspartate decarboxylase (PanD), which is critical for the biosynthesis of CoA. By inhibiting PanD, POA disrupts numerous essential metabolic processes that depend on CoA.

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, an enzyme vital for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.

  • Inhibition of Trans-translation: POA can also bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a ribosome rescue mechanism. This action is thought to be particularly effective against dormant mycobacteria.

dot digraph "Pyrazinamide_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

PZA [label="Pyrazinamide (PZA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PncA [label="Pyrazinamidase (PncA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; POA [label="Pyrazinoic Acid (POA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid_pH [label="Acidic Environment (in granuloma)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane [label="Disruption of\nMembrane Energetics", shape=rectangle, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; FAS1 [label="Inhibition of\nFatty Acid Synthase I", shape=rectangle, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; CoA [label="Inhibition of\nCoenzyme A Biosynthesis\n(targets PanD)", shape=rectangle, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; RpsA [label="Inhibition of\nTrans-translation\n(targets RpsA)", shape=rectangle, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Bacterial_Death [label="Bacterial Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

PZA -> PncA [label=" Enters M. tuberculosis"]; PncA -> POA [label="Converts"]; POA -> Acid_pH [dir=both, label=" Protonation & Accumulation"]; Acid_pH -> Membrane; Acid_pH -> FAS1; Acid_pH -> CoA; Acid_pH -> RpsA; Membrane -> Bacterial_Death; FAS1 -> Bacterial_Death; CoA -> Bacterial_Death; RpsA -> Bacterial_Death; } Pyrazinamide's multifaceted mechanism of action.

Quantitative Efficacy Data

The efficacy of pyrazinamide in shortening TB therapy has been quantified in numerous preclinical and clinical studies. The following tables summarize key data from these investigations.

Efficacy in Mouse Models of Tuberculosis
Mouse Model Regimen Treatment Duration Log10 CFU Reduction in Lungs (Compared to Untreated Control) Reference(s)
BALB/cRIF + EMB8 weeks3.36[8]
BALB/cRIF + EMB + PZA8 weeks5.46[8]
C3HeB/FeJ2RHE/4RH4.5 monthsN/A (32% relapse)[9]
C3HeB/FeJ2RHEZ/4RH4.5 monthsN/A (20% relapse)[9]
BALB/cPZA (150 mg/kg)28 days~1.0[10]
BALB/cPZA (300 mg/kg)28 days~1.7[11]
C3HeB/FeJPZA (150 mg/kg)21 daysSignificant decrease[11]
C3HeB/FeJPZA (300 mg/kg)21 daysLarger decrease than 150 mg/kg[11]
BALB/cBDQ + PZA (10/150 mg/kg)4 weeks4.1[11]

RIF: Rifampicin; EMB: Ethambutol; PZA: Pyrazinamide; R: Rifampicin; H: Isoniazid; E: Ethambutol; Z: Pyrazinamide; BDQ: Bedaquiline.

Efficacy in Human Clinical Trials
Trial Phase Regimen Treatment Duration Primary Efficacy Endpoint Key Finding Reference(s)
Phase IIHigh-dose PZA (40 mg/kg) + High-dose RIF (35 mg/kg) + INH + EMB4 monthsSafety and PharmacokineticsProtocol for a trial to evaluate a shorter, high-dose regimen.[12]
Phase II (Pooled Analysis)RIF (10-35 mg/kg) + PZA (20-30 mg/kg) + 2 other drugs2-3 monthsTime to culture conversion (TTCC)Higher PZA Cmax was associated with shorter TTCC.[4]
Phase IIMoxifloxacin + PA-824 + PZA (1500 mg)4 monthsSputum culture conversionEfficacy assessment of a novel regimen.[13][14]
Guideline Recommendation2HPZM/2HPM4 monthsNon-inferiority to standard 6-month regimenRecommended as an alternative for drug-susceptible TB in patients ≥12 years old.[5][6]
Standard of Care2HRZE/4HR6 monthsCure rateStandard, highly effective regimen.[1][3]

RIF: Rifampicin; INH: Isoniazid; EMB: Ethambutol; PZA: Pyrazinamide; H: Isoniazid; R: Rifampicin; Z: Pyrazinamide; E: Ethambutol; P: Rifapentine; M: Moxifloxacin.

Mechanisms of Resistance

Resistance to pyrazinamide is a growing concern, particularly in multidrug-resistant TB (MDR-TB). The primary mechanism of resistance involves mutations in the pncA gene, which prevent the conversion of PZA to its active form, POA.[8][15] However, resistance can also emerge through mutations in the genes encoding PZA's targets, including rpsA and panD.

dot digraph "Pyrazinamide_Resistance_Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

PZA [label="Pyrazinamide (PZA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PncA [label="Pyrazinamidase (PncA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; POA [label="Pyrazinoic Acid (POA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pncA_mutation [label="pncA gene mutation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; rpsA_mutation [label="rpsA gene mutation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; panD_mutation [label="panD gene mutation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; No_Conversion [label="No PZA to POA conversion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Altered_RpsA [label="Altered Ribosomal\nProtein S1", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Altered_PanD [label="Altered Aspartate\nDecarboxylase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Resistance [label="Pyrazinamide Resistance", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

pncA_mutation -> PncA [label=" Inactivates"]; PZA -> PncA; PncA -> POA [style=dashed, label=" Blocked"]; PncA -> No_Conversion [style=invis]; No_Conversion -> Resistance;

rpsA_mutation -> Altered_RpsA [label=" Leads to"]; Altered_RpsA -> Resistance [label=" Prevents POA binding"];

panD_mutation -> Altered_PanD [label=" Leads to"]; Altered_PanD -> Resistance [label=" Prevents POA binding"]; } Key genetic mechanisms of pyrazinamide resistance.

Experimental Protocols

In Vivo Efficacy Testing in a Murine Model

This protocol outlines a common methodology for assessing the in vivo efficacy of PZA-containing regimens.[8][9][16]

  • Infection: BALB/c or C3HeB/FeJ mice are infected with M. tuberculosis (e.g., H37Rv or Erdman strain) via aerosol inhalation to establish a pulmonary infection. The initial bacterial load in the lungs is determined by sacrificing a subset of mice shortly after infection.

  • Treatment Initiation: Treatment commences several weeks post-infection, once a chronic infection is established.

  • Drug Administration: PZA is administered by oral gavage, typically 5 days a week. Doses in mice are often higher than in humans to achieve comparable drug exposures (e.g., 150 mg/kg). Other drugs in the regimen (e.g., rifampicin, isoniazid) are also administered orally.

  • Assessment of Bacterial Load: At specified time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., 7H11).

  • Data Analysis: Colony-forming units (CFUs) are counted after incubation for 3-4 weeks. The efficacy of the treatment is determined by the reduction in the mean log10 CFU counts compared to untreated control mice.

  • Relapse Assessment: To assess the sterilizing activity, a subset of treated mice are left untreated for a period (e.g., 3 months) after the completion of therapy. The proportion of mice with recurring bacterial growth in their lungs or spleens (relapse) is then determined.

In Vitro PZA Susceptibility Testing at Acidic pH

This protocol is based on the BACTEC MGIT 960 system, a common method for phenotypic drug susceptibility testing.[17][18][19]

  • Medium Preparation: A specialized acidic liquid medium (pH 5.9) is used, as PZA is inactive at neutral pH in standard culture media.

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared from a fresh culture and adjusted to a 0.5 McFarland turbidity standard.

  • Drug Concentration: A control tube (drug-free) and a tube containing a critical concentration of PZA (e.g., 100 µg/mL) are prepared.

  • Inoculation: Both tubes are inoculated with the bacterial suspension.

  • Incubation and Monitoring: The tubes are incubated in the BACTEC MGIT 960 instrument, which continuously monitors for mycobacterial growth by detecting oxygen consumption.

  • Interpretation: The instrument flags a tube as positive when growth is detected. If the control tube becomes positive but the drug-containing tube does not within a specified timeframe, the isolate is considered susceptible to PZA. If both tubes show growth, the isolate is resistant.

Workflow for Identifying PZA Resistance Mutations

This workflow combines phenotypic and genotypic methods to reliably identify PZA resistance.[15][20][21]

dot digraph "PZA_Resistance_Detection_Workflow" { graph [splines=ortho, nodesep=0.5, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="M. tuberculosis isolate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Phenotypic_DST [label="Phenotypic DST\n(e.g., MGIT at acidic pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sequencing [label="pncA Gene Sequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Susceptible [label="Susceptible", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistant [label="Resistant", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_rpsA_panD [label="Sequence rpsA and panD genes", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Resistant [label="Confirmed Resistant", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Susceptible [label="Confirmed Susceptible", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Phenotypic_DST; Phenotypic_DST -> Susceptible [label=" Susceptible result"]; Phenotypic_DST -> Sequencing [label=" Resistant result"]; Sequencing -> Resistant [label=" Mutation found"]; Sequencing -> Check_rpsA_panD [label=" No pncA mutation"]; Check_rpsA_panD -> Final_Resistant [label=" Mutation found"]; Check_rpsA_panD -> Final_Susceptible [label=" No mutation found\n(likely false positive DST)"]; } Workflow for pyrazinamide resistance detection.

Quantification of Pyrazinamide and Pyrazinoic Acid in Plasma

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for pharmacokinetic studies.[22][23][24][25]

  • Sample Collection: Blood samples are collected from subjects at various time points after PZA administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Sample Preparation: A known concentration of an internal standard (e.g., a deuterated version of PZA) is added to the plasma samples. Proteins are then precipitated by adding a solvent like methanol or acetonitrile. The mixture is vortexed and centrifuged.

  • LC-MS/MS Analysis: The supernatant is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer. The compounds are separated on a C18 column and then ionized. The mass spectrometer is set to detect the specific mass-to-charge ratios of PZA, POA, and the internal standard.

  • Quantification: The concentrations of PZA and POA in the samples are determined by comparing the peak areas of the analytes to that of the internal standard and referencing a standard curve prepared with known concentrations of the drugs.

Conclusion

Pyrazinamide remains an indispensable component of first-line tuberculosis therapy, and its unique sterilizing activity is the cornerstone of treatment-shortening regimens. A thorough understanding of its complex mechanism of action, the basis for its efficacy against persistent mycobacteria, and the evolving landscape of resistance is crucial for the development of novel, even shorter, and more effective TB treatments. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to build upon in the ongoing effort to combat this global health threat.

References

Orazamide (Pyrazinamide): A Technical Guide on its Spectrum of Activity Against Mycobacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyrazinamide (PZA), a critical first-line antitubercular agent, is distinguished by its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis bacilli in acidic intracellular environments. This activity is highly specific, with a narrow spectrum primarily confined to the M. tuberculosis complex. This technical guide provides an in-depth analysis of PZA's spectrum of activity, presenting quantitative efficacy data, detailed experimental protocols for susceptibility testing, and visualizations of its metabolic activation pathway and associated testing workflows. This document aims to be a comprehensive resource for professionals engaged in mycobacterial research and the development of novel anti-tuberculosis therapies.

Introduction

Pyrazinamide is a synthetic analogue of nicotinamide that functions as a prodrug.[1] Its efficacy is dependent on its conversion to the active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[2][3] PZA's unique ability to target non-replicating "persister" bacilli within the acidic milieu of macrophages and caseous granulomas is crucial for shortening the duration of tuberculosis therapy from 9-12 months to 6 months.[3][4] However, its clinical utility is limited by a narrow spectrum of activity and the emergence of resistance, primarily through mutations in the pncA gene.[2]

Spectrum of Antimycobacterial Activity

The activity of PZA is remarkably specific, targeting M. tuberculosis while being largely ineffective against most other mycobacterial species.

  • Mycobacterium tuberculosis Complex: PZA is highly active against M. tuberculosis.[5] Other members of the complex, such as M. africanum, are also typically susceptible.[6] A notable exception is M. bovis, which is intrinsically resistant due to a naturally occurring mutation in its pncA gene that inactivates the PZase enzyme.[6][7]

  • Non-Tuberculous Mycobacteria (NTM): The majority of NTM species are clinically resistant to PZA.[6][8] This intrinsic resistance is primarily due to the lack of a functional PZase enzyme to convert the prodrug into its active form.[7] Species such as M. avium complex and M. kansasii are naturally resistant to PZA.[6][9]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of PZA is highly pH-dependent, with optimal activity observed at an acidic pH (typically 5.5-6.0).[4][5] MIC values are therefore determined under these specific conditions. Recent studies have explored methods to determine MICs at a neutral pH of 6.8 in specialized minimal media, which may offer a more reliable assessment of susceptibility.[10][11][12][13]

Mycobacterial SpeciesPyrazinamidase (PZase) ActivityTypical MIC Range (μg/mL) at acidic pH
Mycobacterium tuberculosisPresent≤12.5 - 100[11][13]
Mycobacterium bovisAbsent>2048[9]
Mycobacterium africanumPresentSusceptible (exact MIC range not widely reported)[6]
Mycobacterium kansasiiAbsent>2048[9]
Mycobacterium avium complexAbsentInactive[6][8]

Table 1: In Vitro Activity of Pyrazinamide Against Various Mycobacterial Species.

Experimental Protocols

Accurate determination of PZA susceptibility requires specialized methodologies to account for its pH-dependent activity and mechanism of action.

BACTEC™ MGIT™ 960 PZA Susceptibility Testing

The BACTEC MGIT 960 system is a widely used, automated, non-radiometric method for PZA susceptibility testing.[14][15]

Methodology:

  • Medium Preparation: A specialized BACTEC MGIT PZA medium is used, which consists of a modified Middlebrook 7H9 broth adjusted to an acidic pH of approximately 5.9.[16][17]

  • Inoculum Preparation: A standardized suspension of the M. tuberculosis isolate is prepared from a positive MGIT culture, typically diluted 1:5 or 1:100 depending on the growth rate.[14][18]

  • Test Setup: Two sets of tubes are prepared. The test tube is supplemented with PZA to a final concentration of 100 μg/mL.[14] A second tube without the drug serves as the growth control.

  • Inoculation: 0.5 mL of the prepared inoculum is added to both the drug-containing and drug-free MGIT tubes.[18]

  • Incubation and Monitoring: The tubes are entered into the BACTEC MGIT 960 instrument, which incubates them at 37°C and continuously monitors for oxygen consumption via a fluorescent sensor embedded in the tube.[15]

  • Interpretation: The instrument's software compares the time to positivity of the drug-containing tube with the growth control tube. If the drug tube shows significant growth inhibition relative to the control, the isolate is reported as "Susceptible." Otherwise, it is reported as "Resistant." The protocol typically runs for up to 21 days.[18][19]

Pyrazinamidase (PZase) Activity Assay (Wayne's Method)

This biochemical assay qualitatively determines the presence of PZase activity, which correlates strongly with PZA susceptibility.[7][15]

Methodology:

  • Medium: A specialized agar medium (Wayne's PZase medium) containing 100 µg/ml of PZA at a near-neutral pH (6.4-6.8) is prepared in screw-cap tubes.[20]

  • Inoculation: A heavy inoculum (several loops) of the mycobacterial culture is stabbed into the agar.[21]

  • Incubation: The tubes are incubated at 37°C for 4 to 7 days.[7]

  • Reagent Addition: After incubation, 1 mL of a freshly prepared 1% ferrous ammonium sulfate solution is added to the surface of the agar.[7]

  • Observation and Interpretation: The tubes are observed for a color change. The development of a pink to red band in the agar indicates the presence of pyrazinoic acid (from the hydrolysis of PZA), signifying a positive PZase test (Susceptible).[7][20] The absence of a color change indicates a lack of PZase activity (Resistant).[7][20]

Visualized Pathways and Workflows

Pyrazinamide Activation and Mechanism of Action

PZA's activity is contingent upon its intracellular conversion and the subsequent disruption of several key cellular processes.

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_bacterium Mycobacterium tuberculosis PZA Pyrazinamide (PZA) PZA_in PZA (intracellular) PZA->PZA_in Passive Diffusion HPOA Protonated POA (HPOA) POA Pyrazinoic Acid (POA) HPOA->POA Re-entry PZase Pyrazinamidase (PncA) PZA_in->PZase Hydrolysis PZase->POA POA->HPOA Efflux & Protonation Targets Disruption of: - Membrane Energy Production - Trans-translation (RpsA) - Coenzyme A Synthesis (PanD) POA->Targets

Caption: PZA is a prodrug that diffuses into the bacillus and is converted to its active form, POA, by PZase.

Experimental Workflow for PZA Susceptibility Determination

A logical workflow combining phenotypic and biochemical tests provides a comprehensive assessment of PZA susceptibility.

PZA_Workflow cluster_tests Susceptibility Testing start M. tuberculosis Isolate culture Prepare Standardized Inoculum start->culture mgit BACTEC MGIT 960 (Growth-based @ pH 5.9) culture->mgit wayne Wayne's PZase Assay (Biochemical @ pH ~6.8) culture->wayne result_mgit result_mgit mgit->result_mgit Growth vs. Control result_wayne result_wayne wayne->result_wayne Color Change susceptible Susceptible result_mgit->susceptible:w No Growth resistant Resistant result_mgit->resistant:w Growth result_wayne->susceptible:e Pink/Red result_wayne->resistant:e No Change confirm Confirm with pncA Sequencing resistant->confirm

Caption: A combined workflow for PZA susceptibility testing using growth-based and biochemical methods.

Conclusion

Pyrazinamide's narrow but potent spectrum of activity against M. tuberculosis persisters solidifies its role as an indispensable component of tuberculosis chemotherapy. Its efficacy is intrinsically linked to the expression of a functional pyrazinamidase enzyme, a trait absent in most NTMs, thereby defining its limited spectrum. The specialized, pH-dependent protocols required for susceptibility testing, such as the BACTEC MGIT 960 system and the Wayne assay, are essential for accurate clinical decision-making. A thorough understanding of PZA's mechanism, spectrum, and testing methodologies is critical for its effective use and for guiding the development of new antitubercular agents to combat the global health threat of tuberculosis.

References

A Technical Guide to the Basic Research Applications and Findings of Orazamide (Pyrazinamide)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazinamide (PZA), a synthetic nicotinamide analogue, stands as a cornerstone of first-line combination therapy for tuberculosis (TB).[1] Its inclusion is critical for shortening treatment duration from 9-12 months to a standard 6-month regimen.[1] Unlike many antibiotics, PZA's primary strength lies in its potent sterilizing activity against semi-dormant, non-replicating populations of Mycobacterium tuberculosis (Mtb) residing in the acidic, inflammatory environments of caseous lesions and within macrophages.[1][2][3] This unique characteristic makes it an indispensable tool in the fight against TB, particularly for eradicating persistent bacilli that other drugs fail to kill.[1][4]

This technical guide provides an in-depth overview of the fundamental research applications and findings related to Pyrazinamide. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its complex mechanism of action, a summary of key quantitative data, methodologies for essential experiments, and visual representations of its operational pathways.

Mechanism of Action: A Multifaceted Approach

The bactericidal activity of Pyrazinamide is not inherent but is the result of a complex interplay between the drug, the bacterium, and the host environment. Its mechanism is multifaceted, involving conversion to an active form and the subsequent disruption of multiple vital cellular processes.

1.1 Prodrug Activation

Pyrazinamide is a prodrug that passively diffuses into the Mtb bacillus.[5][6] Inside the cytoplasm, the mycobacterial enzyme pyrazinamidase (PncA), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).[5][7] This conversion is paramount; mutations in the pncA gene that result in a loss of PncA function are the most common cause of PZA resistance in clinical isolates.[4][5]

1.2 The Role of the Acidic Environment

The efficacy of PZA is uniquely dependent on a low pH environment.[5][8] In acidic conditions (pH ~5.5), such as those found within the phagolysosome of macrophages and in necrotic lung lesions, the protonated form of pyrazinoic acid (HPOA) readily diffuses back into the bacillus and accumulates, as it is less efficiently exported.[2][6] This intracellular accumulation of POA is critical for its downstream effects.[6]

1.3 Proposed Molecular Targets and Effects of Pyrazinoic Acid

POA does not have a single target but disrupts several key pathways, explaining its potent sterilizing effect on persister cells.

  • Disruption of Membrane Energetics and pH Homeostasis: The accumulation of POA within the cytoplasm is believed to act as a protonophore, leading to a disruptive acidification of the intracellular environment and the collapse of the membrane potential necessary for energy production.[5][7][9]

  • Inhibition of Fatty Acid Synthase I (FAS I): One of the earliest proposed mechanisms was the inhibition of FAS I, an enzyme essential for the synthesis of the long-chain fatty acids required for mycolic acid and the integrity of the mycobacterial cell wall.[2][6][7] While some studies have questioned whether this is a direct inhibition, disruption of fatty acid synthesis remains a correlated effect of PZA activity.[2]

  • Inhibition of Trans-Translation: POA has been shown to bind to the Ribosomal Protein S1 (RpsA).[1][6] This interaction inhibits trans-translation, a crucial rescue mechanism for ribosomes that have stalled on damaged mRNA.[5][6] By preventing this quality control process, POA effectively halts protein synthesis, which is particularly lethal for dormant or slowly replicating bacteria.[6]

  • Inhibition of Coenzyme A (CoA) Biosynthesis: More recent research has identified aspartate decarboxylase (PanD), an enzyme in the pantothenate/CoA biosynthesis pathway, as another potential target.[3][4] By inhibiting this pathway, PZA disrupts numerous essential metabolic functions that rely on CoA.[3]

1.4 Synergy with the Host Immune Response

The profound difference between PZA's weak in vitro activity and its powerful in vivo sterilizing effect highlights the critical role of the host.[8] Research shows that PZA's efficacy relies on an activated cell-mediated immune response.[8][10] Specifically, interferon-γ (IFN-γ) induced production of reactive oxygen species (ROS) by host macrophages acts synergistically with POA to kill Mtb.[8] Furthermore, PZA itself can modulate the host immune response, reducing the production of pro-inflammatory cytokines, likely through pathways involving Peroxisome-Proliferator Activated Receptor (PPAR).[11]

Quantitative Research Findings

Quantitative data from various research models are essential for understanding the pharmacology and efficacy of Pyrazinamide.

Table 1: In Vitro Activity of Pyrazinamide

Parameter Value Conditions Source
Minimal Inhibitory Concentration (MIC) 20 µg/mL M. tuberculosis at pH 5.5 [2]
Sterilizing Effect Rate 0.10 - 0.11 log₁₀ CFU/mL per day In vitro PK/PD model at pH 5.8 [12]

| 90% Max Effect Target (PK/PD) | AUC₀₋₂₄/MIC of 209.08 | In vitro PK/PD model |[12] |

Table 2: In Vivo Efficacy in Animal Models (Mice & Guinea Pigs)

Dose Animal Model Log₁₀ CFU Reduction in Lungs Source
Human-Equivalent Dose Mouse ~1.0 [13]
Human-Equivalent Dose Guinea Pig ~1.0 [13]
2x Human-Equivalent Dose Mouse 1.7 [13]

| 2x Human-Equivalent Dose | Guinea Pig | 3.0 |[13] |

Table 3: Clinical Pharmacokinetics and Therapeutic Window (Phase 3 Trial Data)

Parameter Finding Implication Source
Exposure Variability (AUC) Sevenfold variation (151–1,053 mg·h/L) High inter-patient variability with standard dosing. [14][15]
Therapeutic Window (Control Regimen) 231–355 mg·h/L Defines the target exposure for balancing efficacy and safety. [14][15]
Therapeutic Window (Rifapentine-Moxifloxacin Regimen) 226–349 mg·h/L Similar target window in an alternative regimen. [14][15]

| Dosing Strategy Evaluation | Flat dosing (1000 mg) may be superior to weight-banded dosing. | A simplified dosing strategy could optimize outcomes for more patients. |[14][16] |

Table 4: Prevalence of Pyrazinamide Resistance (Lima, Peru Cohort)

Patient Group Resistance Prevalence 95% Confidence Interval Source
All TB Patients (n=3,277) 6.6% 5.8% – 7.5% [17]

| Multidrug-Resistant TB (MDR-TB) Patients (n=405) | 47.7% | 42.7% – 52.6% |[17] |

Key Experimental Protocols & Methodologies

Replicating and building upon PZA research requires standardized methodologies. The following are outlines of key experimental protocols.

3.1 In Vitro Model: PZA Susceptibility Testing (Wayne Assay)

This method assesses PZA susceptibility by leveraging its pH-dependent activity.

  • Media Preparation: Prepare two sets of Middlebrook 7H10 agar tubes. One set is buffered to a neutral pH (~6.8) to serve as a control. The second set is buffered to an acidic pH of 5.5 and contains Pyrazinamide at a final concentration of 100 µg/mL.

  • Inoculum Preparation: Prepare a standardized suspension of the Mtb isolate to be tested from a fresh culture, adjusting the turbidity to a McFarland 0.5-1.0 standard.

  • Inoculation: Inoculate both the control and PZA-containing tubes with the bacterial suspension.

  • Incubation: Incubate all tubes at 37°C for up to 4 weeks.

  • Interpretation: The isolate is considered susceptible if growth is observed in the control tube but not in the PZA-containing acidic tube. Growth in both tubes indicates resistance.

3.2 In Vivo Model: Murine Model of Chronic Tuberculosis Infection

This model is crucial for evaluating the in vivo sterilizing activity of PZA.

  • Infection: C57BL/6 or BALB/c mice are infected with a low dose of Mtb H37Rv via a whole-body aerosol exposure system to establish a pulmonary infection.

  • Chronic Phase Establishment: The infection is allowed to progress for 4-6 weeks to establish a chronic, stable bacterial load in the lungs.

  • Treatment Initiation: Mice are randomized into treatment groups: untreated control, isoniazid (positive control), and various doses of Pyrazinamide. Drugs are typically administered 5 days a week via oral gavage.

  • Treatment Duration: Treatment is carried out for a defined period, commonly 4 to 8 weeks.

  • Outcome Measurement: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serially diluted.

  • CFU Enumeration: Dilutions are plated on Middlebrook 7H11 agar. Plates are incubated for 3-4 weeks, and colony-forming units (CFUs) are counted to determine the bacterial burden. The efficacy of PZA is measured by the log₁₀ CFU reduction compared to the untreated control group.

3.3 Cellular Model: Macrophage Infection for Host-Drug Synergy Analysis

This model investigates the interaction between Mtb, host cells, and PZA.

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from mice or use a human monocyte-like cell line (e.g., THP-1).

  • Macrophage Activation: For synergy experiments, activate a subset of macrophages with IFN-γ (e.g., 100 U/mL) for 24 hours prior to infection to stimulate an antimicrobial state (including ROS production). Leave another subset "resting" (unstimulated).

  • Infection: Infect both resting and activated macrophages with Mtb at a low multiplicity of infection (MOI), typically 1:1 or 5:1. Allow phagocytosis to occur for 2-4 hours.

  • Drug Treatment: After phagocytosis, wash the cells to remove extracellular bacteria and add fresh media containing Pyrazinamide at clinically relevant concentrations. Include untreated controls.

  • Incubation: Incubate the infected cells for a period of 24 to 72 hours.

  • Bacterial Viability Assay: Lyse the macrophages at various time points and plate the lysate on agar to enumerate intracellular CFU. A significantly greater reduction in CFU in activated, PZA-treated macrophages compared to resting, PZA-treated macrophages demonstrates synergy with the host immune response.

Visualization of Key Pathways and Workflows

Diagrams created using Graphviz provide clear visual summaries of complex biological and experimental processes.

G cluster_extracellular Extracellular (Acidic pH) cluster_intracellular M. tuberculosis Cytoplasm cluster_targets Cellular Targets PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA Diffusion POA Pyrazinoic Acid (POA) (Active Form) PncA->POA Hydrolysis Membrane Membrane Potential & pH Homeostasis POA->Membrane Disruption FAS1 Fatty Acid Synthase I (FAS I) POA->FAS1 Inhibition RpsA Ribosomal Protein S1 (RpsA) POA->RpsA Inhibition of Trans-translation PanD CoA Biosynthesis (PanD) POA->PanD Inhibition

Caption: Prodrug activation and multi-target mechanism of Pyrazinamide.

G A 1. Aerosol Infection of Mice with M. tuberculosis B 2. Establishment of Chronic Infection (4-6 weeks) A->B C 3. Randomization & Treatment Initiation B->C T1 Untreated Control T2 Isoniazid Control T3 Pyrazinamide (Dose X) T4 Pyrazinamide (Dose Y) D 4. Euthanasia & Organ Harvest (Lungs, Spleen) T1->D End of Study T2->D T3->D T4->D E 5. Tissue Homogenization & Plating D->E F 6. CFU Enumeration & Data Analysis E->F

Caption: Experimental workflow for in vivo efficacy studies in mice.

G cluster_host Host Macrophage cluster_pathogen Intracellular Mtb IFNg IFN-γ Signal Activation Macrophage Activation IFNg->Activation ROS Reactive Oxygen Species (ROS) Activation->ROS Mtb M. tuberculosis ROS->Mtb Oxidative Damage Synergy Synergistic Bactericidal Activity ROS->Synergy PZA PZA POA POA PZA->POA PncA POA->Mtb Disrupts Targets POA->Synergy Synergy->Mtb

Caption: Synergy between Pyrazinamide and the host immune response.

References

Methodological & Application

Application Notes and Protocols for Orazinamide (Pyrazinamide) Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting efficacy studies of Orazinamide (Pyrazinamide, PZA) in established mouse and guinea pig models of tuberculosis (TB).

Introduction

Orazinamide, a cornerstone of first-line anti-tuberculosis therapy, exhibits potent sterilizing activity, particularly against semi-dormant mycobacteria residing in acidic environments within macrophages and caseous lesions.[1] Animal models are indispensable for preclinical evaluation of PZA's efficacy, both as a standalone agent and in combination regimens.[2][3] Mice and guinea pigs are the most commonly employed species, each offering unique advantages for studying different aspects of TB pathogenesis and treatment response.[4][5]

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[6][7] The precise mechanism of action of POA is multifaceted and not fully elucidated, but it is known to disrupt several key cellular processes in Mycobacterium tuberculosis, particularly in acidic environments.[8] Proposed mechanisms include the disruption of membrane potential and energy production, inhibition of fatty acid synthase I (FASI), and inhibition of trans-translation.[1][6][7]

Pyrazinamide_Mechanism_of_Action cluster_extracellular Extracellular Space (Acidic pH) cluster_bacillus Mycobacterium tuberculosis cluster_targets Cellular Targets PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (pncA) PZA_int->PncA POA Pyrazinoic Acid (POA) PncA->POA Conversion Membrane Disruption of Membrane Potential POA->Membrane FASI Inhibition of Fatty Acid Synthase I POA->FASI Trans Inhibition of Trans-translation POA->Trans

Caption: Proposed Mechanism of Action of Pyrazinamide.

Animal Models for Efficacy Studies

Mouse Models

Mice are the most widely used animal model for TB drug efficacy studies due to their cost-effectiveness, genetic tractability, and the availability of numerous immunological reagents.[2][3]

  • BALB/c Mice: This inbred strain is immunocompetent and develops a chronic, progressive TB infection, making it suitable for assessing the bactericidal and sterilizing activity of drugs.[9][10]

  • C3HeB/FeJ Mice: These mice develop caseous, necrotic granulomas that more closely resemble human TB pathology, providing a model to study drug penetration and efficacy within these complex lesions.[10][11]

  • Nude Mice: These immunodeficient mice lack a functional adaptive immune system and are used to evaluate the intrinsic bactericidal activity of a drug independent of the host immune response.[9]

Guinea Pig Model

Guinea pigs are highly susceptible to M. tuberculosis infection and develop caseating granulomas with central necrosis, closely mimicking human pulmonary TB.[4][12] This model is particularly valuable for assessing the sterilizing activity of drugs and their ability to prevent relapse.[12]

Quantitative Data on Pyrazinamide Efficacy

The following tables summarize the dose-dependent efficacy of pyrazinamide in chronically infected mice and guinea pigs.

Table 1: Efficacy of Pyrazinamide in Mouse Models

Mouse StrainM. tuberculosis StrainPZA Dose (mg/kg)Treatment DurationOrganLog10 CFU Reduction vs. UntreatedReference(s)
BALB/cH37Rv37.528 daysLungsNo significant activity[4]
BALB/cH37Rv7528 daysLungsNo significant activity[4]
BALB/cH37Rv150 (human-equivalent)28 daysLungs~1.0[4]
BALB/cH37Rv30028 daysLungs1.7[4]
BALB/cErdman1504 weeksLungs~4.1 (in combination with Bedaquiline)[10]
C3HeB/FeJErdman1503 weeksLungsSignificant decrease[11]
C3HeB/FeJErdman3003 weeksLungsLarger decrease than 150 mg/kg[11]
NudeM. tuberculosis1508 weeksLungsNo benefit over RIF+EMB[9]

Table 2: Efficacy of Pyrazinamide in the Guinea Pig Model

M. tuberculosis StrainPZA Dose (mg/kg)Treatment DurationOrganLog10 CFU Reduction vs. UntreatedReference(s)
H37Rv7528 daysLungsNo bactericidal activity[4]
H37Rv15028 daysLungs~0.4 (not statistically significant)[4]
H37Rv300 (human-equivalent)28 daysLungs~1.1[4]
H37Rv60028 daysLungs~3.0[4]
H37Rv300 (with Rifampin 50 mg/kg)28 daysLungs~3.0 (synergistic effect)[4]

Experimental Protocols

General Workflow for Animal Efficacy Studies

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model Select Animal Model (Mouse/Guinea Pig) Infection Aerosol or Intravenous Infection with M. tuberculosis Animal_Model->Infection Pre_Treatment Establish Chronic Infection (e.g., 14-28 days post-infection) Infection->Pre_Treatment Drug_Admin Administer Pyrazinamide (Oral Gavage) Pre_Treatment->Drug_Admin Sacrifice Sacrifice Animals at Defined Time Points Drug_Admin->Sacrifice Organ_Harvest Harvest Lungs and Spleen Sacrifice->Organ_Harvest CFU_Enumeration Homogenize Organs and Plate for Colony Forming Unit (CFU) Enumeration Organ_Harvest->CFU_Enumeration Data_Analysis Analyze CFU Data to Determine Log10 Reduction CFU_Enumeration->Data_Analysis

Caption: General Experimental Workflow for PZA Efficacy Studies.
Protocol 1: Pyrazinamide Efficacy in the BALB/c Mouse Model

Objective: To evaluate the dose-dependent bactericidal activity of pyrazinamide in chronically infected BALB/c mice.

Materials:

  • 8-10 week old female BALB/c mice

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure system

  • Pyrazinamide (Orazinamide)

  • Oral gavage needles

  • 7H11 Middlebrook agar plates

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Tissue homogenizer

Procedure:

  • Infection:

    • Infect mice with a low dose of M. tuberculosis H37Rv via an aerosol exposure system to achieve a lung bacillary load of approximately 2.5 log10 CFU at 3 hours post-infection.[13]

  • Establishment of Chronic Infection:

    • Allow the infection to establish for 14 to 28 days.[4][13]

  • Treatment:

    • Initiate treatment 14 or 28 days post-infection.[4][13]

    • Administer pyrazinamide daily, 5 days per week, for 4 weeks by oral gavage at the desired doses (e.g., 37.5, 75, 150, 300 mg/kg).[4] A control group should receive the vehicle (e.g., water).

  • Efficacy Assessment:

    • At the end of the treatment period (and at interim time points if desired), euthanize mice by an approved method.

    • Aseptically remove the lungs and/or spleen.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar plates.

    • Incubate plates at 37°C for 4 weeks and enumerate the number of colony-forming units (CFUs).[13]

  • Data Analysis:

    • Calculate the mean log10 CFU per organ for each treatment group.

    • Determine the log10 CFU reduction compared to the untreated control group at the start and end of treatment.

Protocol 2: Pyrazinamide Efficacy in the Guinea Pig Model

Objective: To assess the sterilizing activity of pyrazinamide in the guinea pig model of chronic tuberculosis.

Materials:

  • Female Hartley guinea pigs (or other suitable strain)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure system

  • Pyrazinamide (Orazinamide)

  • Oral dosing pipettes or gavage needles

  • 40% sucrose solution (for palatability)

  • 7H11 Middlebrook agar plates

  • Saline

  • Tissue homogenizer

Procedure:

  • Infection:

    • Infect guinea pigs with M. tuberculosis H37Rv via aerosol exposure.

  • Establishment of Chronic Infection:

    • Allow the infection to become chronic over 28 days.[4]

  • Treatment:

    • Begin chemotherapy 28 days after infection.[4]

    • Administer pyrazinamide daily, 5 times per week, for 4 weeks.[4]

    • Prepare drug suspensions in a 40% sucrose solution to improve palatability and deliver to the posterior oropharynx using a pipette.[4] Doses to evaluate can range from 75 mg/kg to 600 mg/kg.[4]

  • Efficacy Assessment:

    • Harvest the lungs and spleens for CFU enumeration as described in the mouse protocol.

  • Data Analysis:

    • Calculate the mean log10 CFU per organ for each group and compare to the untreated controls.

Conclusion

The appropriate selection of an animal model is critical for obtaining meaningful data on the efficacy of pyrazinamide. Mouse models, particularly the BALB/c and C3HeB/FeJ strains, are valuable for initial efficacy screening and mechanistic studies. The guinea pig model, with its human-like pathology, is highly relevant for evaluating sterilizing activity and the potential for relapse. The protocols and data presented here provide a foundation for designing and executing robust preclinical studies to further elucidate the role of pyrazinamide in tuberculosis treatment.

References

Orazamide (Pyrazinamide) Combination Therapy: Application Notes and Protocols for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key studies and protocols related to Orazamide (Pyrazinamide, PZA) combination therapy for Mycobacterium tuberculosis (Mtb). The following sections detail quantitative data from significant clinical and preclinical studies, step-by-step experimental protocols, and visualizations of therapeutic mechanisms and workflows.

I. Quantitative Data from Combination Therapy Studies

The efficacy of pyrazinamide-containing regimens has been evaluated in numerous clinical and preclinical studies. The tables below summarize key quantitative outcomes from prominent trials, offering a comparative view of different drug combinations.

Table 1: Efficacy of Pyrazinamide in Combination Therapy in Mouse Models
Study ModelRegimenDurationEfficacy OutcomeReference
C3HeB/FeJ Mice2RHEZ/4RH3 months53% relapse rate[1]
C3HeB/FeJ Mice2RHE/4RH (PZA omitted)3 months95% relapse rate[1]
C3HeB/FeJ Mice2RHEZ/4RH6 months0% relapse rate[1]
C3HeB/FeJ Mice2RHE/4RH (PZA omitted)6 months13% relapse rate[1]
BALB/c MiceBedaquiline (10 mg/kg) + PZA (150 mg/kg)4 weeks4.1 log10 CFU reduction in lungs[2]
Murine ModelR207910 (Bedaquiline) + PZA2 months70-100% of mice had culture-negative lungs[3]
Murine ModelIsoniazid + Rifampin + PZA (Standard)2 monthsAll mice remained culture-positive[3]
Table 2: Clinical Efficacy of Novel Pyrazinamide-Containing Regimens
Clinical TrialRegimenPatient PopulationDurationPrimary Efficacy EndpointOutcomeReference
Phase IIb (NCT01691534)Moxifloxacin + Pretomanid (200mg) + PZA (MPa200Z)Drug-Susceptible TB8 weeksSputum Culture ConversionDoubling in cure rates vs. standard therapy[4][5]
Phase IIb (NCT01691534)Moxifloxacin + Pretomanid (100mg) + PZA (MPa100Z)Drug-Susceptible TB8 weeksSputum Culture ConversionSuperior bactericidal activity to standard therapy[5]
Phase IIb (NCT02193776)Bedaquiline (200mg) + Pretomanid + PZA (B200PaZ)Drug-Susceptible TB8 weeksBactericidal ActivityPromising regimen for further trials[6]
PanACEA MAMS-TBHigh-dose Rifampicin (35mg/kg) + HZEDrug-Susceptible TB12 weeksTime to Culture ConversionSignificant shortening of time to culture conversion[7]
STAND (Phase 3)Pretomanid (200mg) + Moxifloxacin + PZA (6Pa200MZ)Drug-Susceptible TB6 monthsTreatment failure or relapse8.5% unfavorable outcomes[8]
STAND (Phase 3)Standard HRZE/HRDrug-Susceptible TB6 monthsTreatment failure or relapse1.9% unfavorable outcomes[8]
Table 3: Safety and Tolerability of Pyrazinamide Combination Regimens
Clinical TrialRegimenKey Adverse EventsRate of Grade 3+ Adverse EventsReference
Phase IIb (NCT02193776)Bedaquiline + Pretomanid + PZA-2 (3%) patients in BloadPaZ group[6]
STAND (Phase 3)Pretomanid + Moxifloxacin + PZA (experimental arms)-68/203 (33.5%)[8]
STAND (Phase 3)Standard HRZE/HR (control)-19/68 (27.9%)[8]
Combined Analysis (TBTC & PanACEA)Various PZA-containing regimensLiver Toxicity3.9% with Grade 3 or higher LFTs[9]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on methodologies cited in the referenced studies.

Protocol 1: In Vivo Efficacy Assessment in a Murine Model of Tuberculosis

This protocol outlines the methodology for evaluating the sterilizing activity of a pyrazinamide-containing regimen in the C3HeB/FeJ mouse model.[1]

1. Animal Model and Infection:

  • Use female C3HeB/FeJ mice, aged 8-10 weeks.

  • Infect mice via aerosol exposure with Mycobacterium tuberculosis H37Rv to achieve a low-dose implantation of approximately 100 bacilli in the lungs.

  • House mice in a BSL-3 facility.

2. Treatment Regimens:

  • Initiate treatment 4 weeks post-infection.

  • Prepare drug solutions fresh daily. Administer drugs by oral gavage, 5 days per week.

  • To avoid drug-drug interactions, administer Rifampicin (RIF) at least 60 minutes before other drugs.[1]

  • Regimen Arms:

    • Control (Standard Therapy): Rifampin (10 mg/kg), Isoniazid (10 mg/kg), Ethambutol (100 mg/kg), and Pyrazinamide (150 mg/kg) for 2 months, followed by Rifampin and Isoniazid for 4 months (2RHEZ/4RH).

    • PZA-Omission Arm: 2RHE/4RH.

    • Extended PZA Arm: 2RHEZ/4RHZ.

3. Efficacy Evaluation:

  • At specified time points (e.g., after 3, 4.5, and 6 months of treatment), euthanize a subset of mice from each group.

  • Aseptically remove the lungs and homogenize in phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar supplemented with OADC.

  • Incubate plates at 37°C for 4 weeks and enumerate colony-forming units (CFU).

4. Relapse Assessment:

  • After completion of the treatment course, hold remaining mice for 3 months without treatment.

  • Euthanize mice and determine lung CFU counts as described above to assess for relapse, defined as the presence of one or more CFU.

Protocol 2: In Vitro Synergy Testing using the Checkerboard Method

This protocol describes the determination of synergistic, indifferent, or antagonistic interactions between pyrazinamide and other anti-TB drugs in vitro.[10]

1. Mtb Culture Preparation:

  • Grow Mycobacterium tuberculosis isolates in Middlebrook 7H9 broth supplemented with 10% ADC and 0.05% Tween-80 to mid-log phase.

  • Adjust the bacterial suspension to a final concentration of ~10^5 CFU/mL for the assay.

2. Drug Preparation:

  • Prepare stock solutions of pyrazinamide and the partner drug(s) in appropriate solvents.

  • Create serial two-fold dilutions of each drug in a 96-well microtiter plate.

3. Checkerboard Assay Setup:

  • In each well of the 96-well plate, combine the diluted drugs to create a matrix of different concentration combinations.

  • Add the prepared Mtb suspension to each well.

  • Include wells with each drug alone (for MIC determination) and wells with no drug (growth control).

4. Incubation and MIC Determination:

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible bacterial growth.

5. Calculation of Fractional Inhibitory Concentration Index (FICI):

  • Calculate the FICI to quantify the interaction between the drugs.

  • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of FICI values:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

III. Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in pyrazinamide action and experimental design.

Mechanism of Action of Pyrazinamide

PZA_Mechanism cluster_cell Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) (Extracellular) PZA_int PZA (Intracellular) PZA_ext->PZA_int Passive Diffusion POA Pyrazinoic Acid (POA) (Active Form) PZA_int->POA pncA (Pyrazinamidase) Targets Multiple Targets: - Fatty Acid Synthase I - Ribosomal Protein S1 - Membrane Transport - Energy Production POA->Targets Inhibition/Disruption Cell_Death Bacterial Cell Death Targets->Cell_Death

Caption: Mechanism of action of the prodrug Pyrazinamide (PZA).

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow cluster_endpoints Efficacy Assessment start Start: Select Mouse Model (e.g., C3HeB/FeJ) infection Aerosol Infection with M. tuberculosis H37Rv start->infection pretreatment 4-week Pre-treatment Period infection->pretreatment treatment Initiate Combination Therapy (Multiple Regimen Arms) pretreatment->treatment cfu_analysis CFU Enumeration (At various time points) treatment->cfu_analysis During Treatment relapse_study Relapse Assessment (Post-treatment) treatment->relapse_study After Treatment end End: Compare Regimen Efficacy cfu_analysis->end relapse_study->end in_vitro_synergy cluster_interpretation Interaction Outcome prep Prepare Mtb Culture & Drug Dilutions checkerboard Checkerboard Assay: Combine Drugs and Mtb prep->checkerboard incubation Incubate at 37°C checkerboard->incubation mic Determine MICs (Individual & Combination) incubation->mic fici Calculate FICI mic->fici synergy Synergy (FICI <= 0.5) fici->synergy indifference Indifference (0.5 < FICI <= 4.0) fici->indifference antagonism Antagonism (FICI > 4.0) fici->antagonism

References

Application Notes and Protocols for In Vivo Efficacy Testing of Orazinamide (Pyrazinamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo efficacy testing of Orazinamide (Pyrazinamide), a critical first-line anti-tuberculosis drug. The following sections detail the underlying mechanism of action, experimental designs for efficacy studies in established animal models, and step-by-step protocols for key experimental procedures.

Introduction to Orazinamide (Pyrazinamide)

Pyrazinamide (PZA) is a synthetic pyrazine analogue of nicotinamide that plays a crucial role in the sterilizing activity of modern short-course tuberculosis chemotherapy. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][2] PZA is particularly effective against semi-dormant or non-replicating populations of Mycobacterium tuberculosis residing in the acidic environments of macrophages and inflamed tissues.[3][4]

Mechanism of Action

The precise mechanism of action of pyrazinoic acid is multifaceted and not fully elucidated, but several key targets and pathways have been identified.[1][5][6] Understanding these pathways is essential for designing and interpreting in vivo efficacy studies.

  • Disruption of Membrane Energetics: In an acidic environment, protonated POA (HPOA) can readily diffuse back into the mycobacterial cell. The subsequent dissociation of the proton in the neutral cytoplasm leads to intracellular acidification and disruption of the membrane potential and transport functions.[3][7][8]

  • Inhibition of Fatty Acid Synthase I (FAS I): POA has been shown to inhibit FAS I, an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[3][8][9]

  • Inhibition of Trans-translation: POA may bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process that rescues stalled ribosomes and is crucial for mycobacterial survival under stress conditions.[1][5][6]

  • Coenzyme A (CoA) Depletion: Recent studies suggest that POA may inhibit the enzyme PanD (aspartate decarboxylase), which is involved in the biosynthesis of pantothenate and Coenzyme A, essential for many metabolic processes.[6][10][11]

Below is a diagram illustrating the proposed mechanisms of action of Pyrazinamide.

Pyrazinamide_Mechanism_of_Action Proposed Mechanisms of Action of Pyrazinamide (PZA) cluster_extracellular Extracellular (Acidic pH) cluster_cell Mycobacterium tuberculosis Cell PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion HPOA_ext Pyrazinoic Acid (HPOA) POA_int Pyrazinoic Acid (POA) HPOA_ext->POA_int Re-entry PncA pncA (Pyrazinamidase) PZA_int->PncA PncA->POA_int Hydrolysis POA_int->HPOA_ext Efflux H_plus H+ POA_int->H_plus Dissociation FAS1 Fatty Acid Synthase I (FAS I) POA_int->FAS1 Inhibition RpsA Ribosomal Protein S1 (RpsA) POA_int->RpsA Binding & Inhibition PanD Aspartate Decarboxylase (PanD) POA_int->PanD Inhibition Membrane_Potential Disruption of Membrane Potential H_plus->Membrane_Potential Intracellular Acidification Mycolic_Acid Mycolic Acid Synthesis FAS1->Mycolic_Acid Trans_translation Trans-translation RpsA->Trans_translation CoA Coenzyme A Biosynthesis PanD->CoA

Caption: Proposed Mechanisms of Action of Pyrazinamide (PZA).

Experimental Design for In Vivo Efficacy Testing

The murine model is a well-established and widely used model for the preclinical evaluation of anti-tuberculosis drugs. Both mice and guinea pigs are suitable for PZA efficacy studies.[12][13]

Animal Models
  • Mice (e.g., BALB/c, C57BL/6): Commonly used due to their genetic homogeneity, cost-effectiveness, and the availability of immunological reagents. They are typically infected via aerosol or intravenous routes to establish a lung infection.[14][15]

  • Guinea Pigs: Develop a more human-like granulomatous response to M. tuberculosis infection, making them a valuable model for studying drug effects on these specific lesions.[12][16]

Infection
  • Infecting Strain: Mycobacterium tuberculosis H37Rv is the most commonly used laboratory strain for preclinical drug testing.

  • Infection Route:

    • Aerosol Inhalation: This method delivers a low dose of bacteria directly to the lungs, mimicking the natural route of human infection and resulting in a more uniform lung infection.

    • Intravenous (IV) Injection: This route leads to a disseminated infection, with bacteria seeding in the lungs, spleen, and liver.[14]

Treatment Regimen
  • Drug Preparation: Pyrazinamide is typically dissolved in sterile distilled water or 0.5% carboxymethylcellulose.

  • Dosing: Dose-ranging studies are crucial to determine the optimal therapeutic dose. Doses in mice can range from 25 mg/kg to 300 mg/kg or higher, administered five days a week.[12][14] Human-equivalent doses are often used as a starting point.[12]

  • Route of Administration: Oral gavage is the most common method for administering PZA in animal models.

  • Treatment Duration: Treatment typically lasts for 4 to 8 weeks to assess the bactericidal and sterilizing activity of the drug.[12][14]

Efficacy Endpoints

The primary endpoint for efficacy is the reduction in the bacterial load in the lungs and/or spleen of treated animals compared to untreated controls. This is quantified by counting the number of colony-forming units (CFU).

Experimental Protocols

Protocol 1: Murine Model of Tuberculosis Infection (Aerosol)

This protocol describes the establishment of a chronic tuberculosis infection in mice via the aerosol route.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)

  • BALB/c mice (female, 6-8 weeks old)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).

  • Wash the bacterial cells twice with PBS.

  • Resuspend the bacterial pellet in PBS and declump by passing through a 27-gauge needle several times.

  • Adjust the bacterial suspension to the desired concentration for nebulization (typically to deliver 50-100 CFU per mouse lung).

  • Place the mice in the aerosol exposure chamber.

  • Nebulize the bacterial suspension according to the manufacturer's instructions for the aerosol chamber.

  • At 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial implantation in the lungs by plating lung homogenates on Middlebrook 7H11 agar.

  • Allow the infection to establish for 2-4 weeks before initiating drug treatment.

Protocol 2: Pyrazinamide Administration (Oral Gavage)

This protocol details the preparation and administration of PZA to infected mice.

Materials:

  • Pyrazinamide powder

  • Sterile distilled water or 0.5% carboxymethylcellulose

  • Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of PZA based on the desired dose and the number of animals.

  • Prepare a stock solution of PZA in sterile distilled water or 0.5% carboxymethylcellulose. Ensure complete dissolution.

  • The final volume administered to each mouse is typically 0.2 mL. Adjust the concentration of the stock solution accordingly.

  • Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.

  • Slowly administer the PZA solution.

  • Monitor the animal for any signs of distress.

  • Administer the treatment according to the planned schedule (e.g., 5 days per week).

Protocol 3: Determination of Bacterial Load (CFU Enumeration)

This protocol describes the method for quantifying the number of viable M. tuberculosis in the lungs and spleen.

Materials:

  • Sterile PBS with 0.05% Tween 80

  • Tissue homogenizer (e.g., Bead Ruptor, Stomacher)

  • Middlebrook 7H11 agar plates supplemented with OADC and selective antibiotics (e.g., PANTA)

  • Incubator (37°C)

Procedure:

  • At the designated time points (e.g., end of treatment), euthanize the mice by an approved method.

  • Aseptically remove the lungs and spleen.

  • Place each organ in a separate sterile tube containing 1 mL of PBS-Tween 80.

  • Homogenize the tissues until no visible clumps remain.

  • Prepare serial 10-fold dilutions of the organ homogenates in PBS-Tween 80.

  • Plate 100 µL of each dilution onto 7H11 agar plates in duplicate.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies on plates with 30-300 colonies.

  • Calculate the total number of CFU per organ. Data are typically log10 transformed for analysis.

Below is a diagram illustrating the experimental workflow for in vivo efficacy testing.

InVivo_Efficacy_Workflow Experimental Workflow for In Vivo Efficacy Testing of Pyrazinamide Infection Animal Infection (e.g., Aerosol with M. tb H37Rv) Establishment Establishment of Chronic Infection (2-4 weeks) Infection->Establishment Treatment Treatment Initiation (PZA via Oral Gavage) Establishment->Treatment Monitoring Monitoring of Animal Health and Body Weight Treatment->Monitoring Sacrifice Sacrifice at Pre-determined Time Points Monitoring->Sacrifice Organ_Harvest Organ Harvest (Lungs, Spleen) Sacrifice->Organ_Harvest Homogenization Tissue Homogenization Organ_Harvest->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation (3-4 weeks at 37°C) Plating->Incubation CFU_Count Colony Forming Unit (CFU) Enumeration Incubation->CFU_Count Data_Analysis Data Analysis (Log10 CFU Reduction) CFU_Count->Data_Analysis

Caption: Experimental Workflow for In Vivo Efficacy Testing of Pyrazinamide.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to allow for easy comparison between different treatment groups.

Table 1: Dose-Dependent Efficacy of Pyrazinamide Monotherapy in Mice

This table provides an example of how to present data from a dose-ranging study.

Treatment GroupDose (mg/kg)Treatment Duration (weeks)Mean Log10 CFU in Lungs (± SD)Log10 CFU Reduction vs. Untreated
Untreated Control-46.5 ± 0.3-
Pyrazinamide2546.2 ± 0.40.3
Pyrazinamide5045.8 ± 0.30.7
Pyrazinamide10045.0 ± 0.51.5
Pyrazinamide15044.3 ± 0.42.2
Pyrazinamide30043.5 ± 0.63.0

Note: The data in this table is illustrative and based on findings reported in the literature. Actual results may vary depending on the specific experimental conditions.[12][13]

Table 2: Efficacy of Pyrazinamide in Combination Therapy in Mice

This table illustrates the presentation of data from a combination therapy study.

Treatment GroupTreatment Duration (weeks)Mean Log10 CFU in Lungs (± SD)Log10 CFU Reduction vs. Untreated
Untreated Control46.8 ± 0.4-
Isoniazid (INH)45.1 ± 0.51.7
Rifampicin (RIF)44.5 ± 0.32.3
Pyrazinamide (PZA)45.5 ± 0.61.3
INH + RIF43.2 ± 0.43.6
INH + RIF + PZA41.9 ± 0.74.9

Note: The data in this table is illustrative and based on findings reported in the literature. Actual results may vary depending on the specific experimental conditions.[15]

Conclusion

The in vivo efficacy testing of Orazinamide (Pyrazinamide) is a critical step in the development of new anti-tuberculosis treatment regimens. The protocols and guidelines presented in these application notes provide a framework for conducting robust and reproducible preclinical studies. Careful consideration of the animal model, infection route, treatment regimen, and efficacy endpoints is essential for obtaining meaningful data to inform clinical development.

References

Application Notes and Protocols: Orazamide (Pyrazinamide) Cell-Based Assays for Determining Intracellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazinamide (PZA), also known as Orazamide, is a cornerstone of first-line combination therapy for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (M. tb).[1][2] A remarkable feature of PZA is its potent sterilizing activity in vivo, which allows for a significant reduction in the duration of TB treatment.[3][4] This efficacy is particularly pronounced against semi-dormant bacilli residing within the acidic microenvironments of macrophages and caseous necrotic lesions.[1][3]

PZA is a prodrug that requires activation within the mycobacterial cell.[1][5] This unique mechanism, coupled with its pH-dependent activity, makes standard broth-based susceptibility testing challenging and often poorly correlated with clinical outcomes.[6] Therefore, cell-based assays that mimic the intracellular environment are crucial for accurately evaluating the antimycobacterial activity of PZA and novel PZA analogs. These assays are indispensable tools for researchers in TB drug discovery and development.

This document provides detailed protocols for key cell-based assays used to determine the intracellular activity of Pyrazinamide, along with methods for assessing host cell cytotoxicity and standard minimum inhibitory concentration (MIC).

Mechanism of Action of Pyrazinamide

Pyrazinamide passively diffuses into M. tuberculosis, where the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts it into its active form, pyrazinoic acid (POA).[1][7] In the acidic environment of the phagosome, POA becomes protonated and is thought to act through multiple mechanisms: disruption of membrane potential and energy production, inhibition of fatty acid synthase I (FAS I), and inhibition of Coenzyme A biosynthesis by targeting the aspartate decarboxylase PanD.[3][5][7] The accumulation of POA leads to intracellular acidification and, ultimately, bacterial cell death.[5] Resistance to PZA is most commonly associated with mutations in the pncA gene, which prevent the conversion of PZA to active POA.[1]

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_mycobacterium Mycobacterium tuberculosis cluster_targets Downstream Effects PZA_ext Pyrazinamide (PZA) PZA_intra PZA PZA_ext->PZA_intra Passive Diffusion PncA Pyrazinamidase (PncA) PZA_intra->PncA Conversion POA Pyrazinoic Acid (POA) PncA->POA Membrane Disruption of Membrane Potential POA->Membrane FAS1 Inhibition of Fatty Acid Synthase I POA->FAS1 PanD Inhibition of PanD (CoA Synthesis) POA->PanD pH Cytoplasmic Acidification Membrane->pH Death Bacterial Death FAS1->Death PanD->Death pH->Death

Caption: Mechanism of action of Pyrazinamide (PZA) in Mycobacterium tuberculosis.

Experimental Protocols

Protocol 1: Intracellular Activity in Macrophage Model (CFU Reduction Assay)

This assay is the gold standard for determining the efficacy of an antimicrobial agent against intracellular M. tb. It involves infecting a macrophage cell line, treating with the compound of interest, and quantifying the reduction in viable bacteria by counting colony-forming units (CFUs).

Macrophage_Workflow cluster_prep Day 1-2: Preparation cluster_infection Day 3: Infection cluster_treatment Day 3-6: Treatment cluster_readout Day 6: Readout p1 Seed Macrophages (e.g., MonoMac-6, THP-1) in 24-well plates p2 Incubate and allow cells to adhere and/or differentiate p1->p2 i1 Prepare M. tb H37Rv inoculum i2 Infect macrophage monolayer (MOI = 1-10) i1->i2 i3 Incubate for 2-4 hours to allow phagocytosis i2->i3 i4 Wash cells to remove extracellular bacteria i3->i4 t1 Add fresh medium containing serial dilutions of PZA i4->t1 t2 Incubate for 3 days t1->t2 r1 Wash cells to remove drug t2->r1 r2 Lyse macrophages (e.g., with 0.1% SDS) r1->r2 r3 Prepare serial dilutions of cell lysate r2->r3 r4 Plate dilutions on 7H11 agar plates r3->r4 r5 Incubate plates for 3-4 weeks r4->r5 r6 Count Colony-Forming Units (CFUs) r5->r6

Caption: Experimental workflow for the macrophage infection and CFU reduction assay.

Methodology:

  • Cell Culture: Seed human monocytic cells (e.g., THP-1 or MonoMac-6) in 24-well plates at a density of 2-5 x 10⁵ cells/well. If using THP-1 cells, differentiate them into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection: Infect the macrophage monolayer with an M. tuberculosis H37Rv suspension at a multiplicity of infection (MOI) of 1 to 10.[8]

  • Phagocytosis: Incubate for 2-4 hours at 37°C to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove extracellular bacteria.

  • Drug Treatment: Add fresh culture medium containing two-fold serial dilutions of Pyrazinamide. Include a "no drug" vehicle control and an uninfected cell control.

  • Incubation: Incubate the plates for 3 to 4 days at 37°C in a 5% CO₂ incubator.[9]

  • Cell Lysis: After incubation, wash the cells to remove the drug. Lyse the macrophages by adding 0.1% sodium dodecyl sulfate (SDS) or sterile water and incubating for 10 minutes.

  • Quantification: Prepare 10-fold serial dilutions of the resulting cell lysate in PBS containing 0.05% Tween 80.

  • Plating and CFU Counting: Spot 10-20 µL of each dilution onto Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks until colonies are visible. Enumerate the CFUs to determine the bacterial load in each well.

Data Presentation:

CompoundConcentration (µg/mL)Mean CFU/mLLog₁₀ Reduction vs. Control
Vehicle Control05.2 x 10⁵0.00
Pyrazinamide12.59.8 x 10⁴0.72
Pyrazinamide251.5 x 10⁴1.54
Pyrazinamide502.1 x 10³2.39
Pyrazinamide100< 100> 3.72
Protocol 2: Simple Fibroblast-Based Assay (SFA) for PZA Susceptibility

This assay provides a more rapid method for assessing the intracellular activity of PZA. It is based on the principle that viable intracellular M. tb are cytotoxic to host cells. PZA's efficacy is measured by its ability to inhibit this cytotoxicity, thereby preserving the viability of the host cell monolayer.[10]

SFA_Workflow s1 Seed human fibroblasts (e.g., MRC-5) in 96-well plates s2 Infect monolayer with clinical M. tb isolates s1->s2 s3 Add medium containing serial dilutions of PZA s2->s3 s4 Incubate for 3 days s3->s4 s5 Wash and fix cells s4->s5 s6 Stain with Crystal Violet s5->s6 s7 Solubilize dye and measure Optical Density (OD at 595 nm) s6->s7 s8 Calculate host cell viability. Higher OD = Higher PZA activity s7->s8

Caption: Workflow for the Simple Fibroblast-Based Assay (SFA).

Methodology:

  • Cell Culture: Seed a human lung fibroblast cell line in a 96-well plate and culture until a confluent monolayer is formed.

  • Infection & Treatment: Remove the culture medium and infect the cells with an M. tb suspension. Immediately add fresh medium containing serial dilutions of PZA.

  • Incubation: Incubate the plates for 3 days at 37°C.[10]

  • Staining: After incubation, wash the wells with PBS to remove dead cells. Fix the remaining adherent cells with methanol.

  • Quantification: Stain the fixed cells with a 0.1% crystal violet solution. After washing away excess stain, solubilize the bound dye with a solvent (e.g., 10% acetic acid).

  • Readout: Measure the optical density (OD) at 595 nm using a microplate reader. The OD is directly proportional to the number of viable host cells.[10] The MIC is defined as the lowest PZA concentration that results in a statistically significant increase in cell viability compared to the infected, untreated control.[10]

Data Presentation:

M. tb IsolatePZA SusceptibilitySFA MIC (µg/mL)
H37RvSusceptible6.25
Clinical Isolate 1Susceptible3.13 - 12.5
Clinical Isolate 2Resistant (pncA mutation)> 100
M. bovis BCGNaturally Resistant> 100
Data derived from reference[10].
Protocol 3: Host Cell Cytotoxicity Assay (MTT Assay)

It is essential to determine if the observed antimicrobial effect is due to specific activity against the bacteria or a general cytotoxic effect on the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Workflow m1 Seed host cells (e.g., HepG2, Macrophages) in 96-well plates m2 Add serial dilutions of PZA (without bacteria) m1->m2 m3 Incubate for the same duration as the infection assay (e.g., 3 days) m2->m3 m4 Add MTT reagent to wells m3->m4 m5 Incubate for 2-4 hours to allow formazan crystal formation m4->m5 m6 Add solubilizing agent (e.g., DMSO, SDS) m5->m6 m7 Measure absorbance (OD at 570 nm) m6->m7 m8 Calculate % Cell Viability relative to untreated control m7->m8

Caption: Workflow for the MTT host cell cytotoxicity assay.

Methodology:

  • Cell Culture: Seed host cells (the same type used in the intracellular assay, or a standard line like HepG2 for hepatotoxicity) in a 96-well plate.[11]

  • Drug Treatment: Treat the cells with the same concentrations of PZA used in the intracellular activity assays. Include a vehicle control.

  • Incubation: Incubate for the same duration as the primary assay (e.g., 3 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.

Data Presentation:

CompoundConcentration (µg/mL)% Cell Viability (vs. Control)
Pyrazinamide2598.5%
Pyrazinamide5096.2%
Pyrazinamide10091.7%
Pyrazinamide20085.4%
Staurosporine (Positive Control)18.3%

Supporting Protocols

Protocol 4: Minimum Inhibitory Concentration (MIC) in Acidic Medium

Standard MIC testing is performed to determine the intrinsic activity of PZA against M. tb in a cell-free environment. Due to PZA's mechanism, this must be performed in an acidified broth.

Methodology:

  • Medium Preparation: Prepare Middlebrook 7H9 broth or a defined minimal medium and adjust the pH to 6.0 or lower.[10][13]

  • Drug Dilution: Prepare two-fold serial dilutions of PZA in the acidified medium in a 96-well microplate.

  • Inoculation: Prepare an M. tb inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[13]

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Readout: The MIC is defined as the lowest concentration of PZA that completely inhibits visible growth of M. tb.

Data Presentation:

MediumpHM. tb StrainMIC (µg/mL)
Middlebrook 7H126.0H37Rv (Susceptible)≤100
Middlebrook 7H11 Agar6.0Susceptible Isolate25-50
Middlebrook 7H11 Agar6.0Resistant Isolate>200
PZA-S1 Minimal Medium6.8H37Ra200
Data derived from references[2][10][14].

References

Orazamide (Pyrazinamide) formulation for research and experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Orazamide (Pyrazinamide)

For Research and Experimental Use

Introduction

Pyrazinamide (PZA), also known as this compound, is a critical first-line antitubercular agent essential for the short-course treatment of tuberculosis (TB).[1][2] Its primary role is to eliminate persistent, non-replicating populations of Mycobacterium tuberculosis (Mtb) residing in acidic environments, such as within macrophages and the caseous necrotic core of granulomas.[2][3] This unique activity allows PZA to exert a potent sterilizing effect, significantly shortening the duration of TB therapy from 9-12 months to a standard 6-month regimen.[1][4]

These application notes provide detailed protocols for the formulation and experimental use of Pyrazinamide for researchers, scientists, and drug development professionals. The information covers in vitro susceptibility testing, in vivo efficacy studies in animal models, and advanced formulation strategies.

Physicochemical Properties and Formulation

Proper formulation is critical for achieving reliable and reproducible results in both in vitro and in vivo experiments.

Physicochemical Data

A summary of key physicochemical properties of Pyrazinamide is presented below.

PropertyValue
Chemical Formula C₅H₅N₃O[5]
Molecular Weight 123.11 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water (approx. 15 mg/mL), slightly soluble in ethanol
Activity pH Most active at acidic pH (5.0 - 6.0)[3][][7]
Standard Formulation Protocols

Protocol 2.2.1: Preparation of PZA Stock Solution for In Vitro Assays

  • Objective: To prepare a high-concentration stock solution of PZA for use in microbiological assays like Minimum Inhibitory Concentration (MIC) determination.

  • Materials:

    • Pyrazinamide powder (analytical grade)

    • Dimethyl sulfoxide (DMSO) or deionized water

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of PZA powder under sterile conditions.

    • To prepare a 10 mg/mL stock, dissolve 10 mg of PZA in 1 mL of DMSO or water. Ensure complete dissolution by vortexing. Note: Using water may require gentle warming.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile container.

    • Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Protocol 2.2.2: Formulation for In Vivo Oral Administration (Animal Models)

  • Objective: To prepare a homogenous PZA suspension for oral gavage in mice or guinea pigs.

  • Materials:

    • Pyrazinamide powder

    • Vehicle: 0.5% - 2% Carboxymethylcellulose (CMC) in sterile water, or simple syrup.[8]

    • Mortar and pestle or homogenizer

    • Sterile containers

  • Procedure:

    • Calculate the total amount of PZA required based on the dose, number of animals, and study duration. Common doses range from 150 mg/kg to 600 mg/kg.[9][10]

    • Weigh the PZA powder.

    • Gradually add a small amount of the chosen vehicle (e.g., 0.5% CMC) to the powder in a mortar and triturate to form a smooth paste.

    • Slowly add the remaining vehicle while mixing continuously to achieve the final desired concentration and volume.

    • Transfer the suspension to a sterile, light-protected container. Store at 4°C for short-term use.

    • Crucially, ensure the suspension is thoroughly vortexed or mixed before each administration to guarantee dose uniformity.

Advanced Formulations for Drug Delivery Research

For drug development professionals, advanced formulations aim to improve efficacy, reduce toxicity, and target cellular reservoirs like alveolar macrophages.[11][12]

Formulation TypePreparation MethodKey CharacteristicsReference
Polymeric Nanoparticles Double-emulsion (W/O/W) solvent evaporation/diffusion[11][12]Particle size: 45-300 nm; Sustained release over 24h; Enhanced uptake by macrophages.[11][12][11][12]
Large Porous Particles (LPPs) Spray-drying with porogen (ammonium bicarbonate) and excipients (leucine, hyaluronic acid)Low tap density (~0.09 g/cm³); Optimized for deep lung delivery via inhalation.[13]
Magnesium Layered Hydroxide (MgLH) Nanocomposites Co-precipitation using magnesium oxide as a precursorSustained drug release over ~4000 minutes; Biocompatible carrier system.[14]

Mechanism of Action & Signaling Pathways

Pyrazinamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect.[15][16] Its activity is highly dependent on an acidic environment.

  • Activation: PZA diffuses into the M. tuberculosis bacillus.[16]

  • Conversion: The bacterial enzyme Pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into its active form, Pyrazinoic Acid (POA).[15][16][17]

  • Efflux and Protonation: POA is effluxed into the extracellular space. In an acidic environment (pH < 6.0), POA becomes protonated (H⁺POA).[17]

  • Re-entry and Accumulation: The protonated, more lipid-soluble H⁺POA readily diffuses back into the bacterial cytoplasm, where the neutral pH causes it to deprotonate and accumulate, leading to intracellular acidification.[16]

  • Multi-Target Effects: The accumulated POA disrupts several key cellular processes:

    • Inhibition of Fatty Acid Synthase I (FAS-I): It interferes with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][15]

    • Disruption of Membrane Energetics: It collapses the membrane potential and interferes with membrane transport functions.[15][17]

    • Inhibition of Trans-Translation: POA may bind to the ribosomal protein RpsA, disrupting the process of trans-translation, which is a rescue system for stalled ribosomes.[16][18]

    • Coenzyme A Biosynthesis Disruption: Evidence suggests POA may also inhibit pantothenate/coenzyme A biosynthesis, further crippling the bacterium's metabolism.[16][18]

Pyrazinamide_Mechanism_of_Action cluster_extracellular Extracellular (Acidic pH) cluster_bacterium M. tuberculosis Cytoplasm (Neutral pH) cluster_targets Cellular Targets PZA_out Pyrazinamide (PZA) PZA_in PZA PZA_out->PZA_in POA_out Pyrazinoic Acid (POA) HPOA Protonated POA (H⁺POA) POA_out->HPOA + H⁺ POA_in POA (Accumulates) HPOA->POA_in Re-entry PncA PncA Enzyme PZA_in->PncA PncA->POA_in Hydrolysis POA_in->POA_out Efflux FAS1 Inhibits FAS-I (Mycolic Acid Synthesis) POA_in->FAS1 Membrane Disrupts Membrane Potential & Transport POA_in->Membrane Trans Inhibits Trans-Translation (via RpsA) POA_in->Trans CoA Inhibits Coenzyme A Biosynthesis POA_in->CoA

Fig. 1: Mechanism of Action of Pyrazinamide

Key Experimental Protocols

Protocol 4.1: In Vitro - Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of PZA's MIC against M. tuberculosis using the broth microdilution method, which requires a specific acidic environment.

Workflow:

MIC_Workflow prep_pza 1. Prepare PZA Stock (e.g., 10 mg/mL) serial_dilute 3. Perform 2-fold Serial Dilutions of PZA in a 96-well plate prep_pza->serial_dilute prep_media 2. Prepare Acidic Broth (e.g., Middlebrook 7H9, pH 5.5-5.9) prep_media->serial_dilute inoculate 5. Inoculate Wells (Final inoculum ~5x10⁵ CFU/mL) serial_dilute->inoculate prep_inoculum 4. Prepare Mtb Inoculum (0.5 McFarland standard, dilute 1:50) prep_inoculum->inoculate incubate 6. Incubate Plate (37°C for 7-14 days) inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Fig. 2: Workflow for PZA MIC Determination

Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase). Adjust the pH of the medium to the desired acidic level (e.g., 5.5 or 5.9) using HCl.[4] The minimal inhibitory concentration of PZA for M. tuberculosis is around 20 µg/mL at a pH of 5.5.[3]

  • PZA Dilution: In a 96-well microtiter plate, add 100 µL of acidic broth to all wells. Add 100 µL of PZA stock solution to the first well and perform 2-fold serial dilutions across the plate. Typical concentration ranges tested are 12.5 to 800 µg/mL.[4]

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension 1:50 in the acidic broth to prepare the final inoculum.[4]

  • Inoculation: Inoculate each well with 100 µL of the final bacterial suspension, resulting in a final volume of 200 µL and a bacterial density of approximately 1-5 x 10⁵ CFU/mL.[4] Include a drug-free growth control well.

  • Incubation: Seal the plate and incubate at 37°C for 7 to 14 days, or until growth is clearly visible in the control well.

  • Reading Results: The MIC is defined as the lowest concentration of PZA that completely inhibits visible growth of M. tuberculosis.

Quantitative Data for In Vitro Assays:

ParameterTypical Value(s)Reference(s)
Testing pH 5.5 - 5.9[3][4][19]
Typical MIC Range 12.5 - 100 µg/mL[4][][7]
Resistant Strain MIC >100 µg/mL (often >800 µg/mL)[1]
Final Inoculum Density ~1.0–5.0 × 10⁵ CFU/mL[4]
Protocol 4.2: In Vivo - Murine Model of Chronic TB Infection

This protocol describes a general workflow for evaluating the efficacy of PZA in a mouse model of established tuberculosis.

Workflow:

InVivo_Workflow acclimatize 1. Animal Acclimatization (e.g., 1 week) infect 2. Low-Dose Aerosol Infection with M. tuberculosis H37Rv acclimatize->infect establish 3. Allow Infection to Establish (Chronic phase, e.g., 28 days) infect->establish group 4. Randomize into Treatment Groups (Vehicle, PZA low dose, PZA high dose) establish->group treat 5. Daily Treatment via Oral Gavage (e.g., 5 days/week for 4-6 weeks) group->treat monitor 6. Monitor Animal Health (Weight, clinical signs) treat->monitor euthanize 7. Euthanize & Harvest Organs (Lungs, Spleen) treat->euthanize End of Treatment monitor->euthanize At endpoint cfu 8. Homogenize & Plate Serial Dilutions to Determine Bacterial Load (CFU) euthanize->cfu

Fig. 3: Workflow for In Vivo PZA Efficacy Study

Methodology:

  • Infection: Infect mice (e.g., C57BL/6 or BALB/c) via a low-dose aerosol route with a virulent strain of M. tuberculosis (e.g., H37Rv) to establish a pulmonary infection.

  • Establishment of Chronic Infection: Allow the infection to progress for a period of 28 days to become chronic before initiating treatment.[20][21]

  • Treatment:

    • Prepare PZA suspension as described in Protocol 2.2.2.

    • Administer treatment via oral gavage, typically five times per week for 4 to 6 weeks.[20][21]

    • A vehicle control group (e.g., 0.5% CMC) must be included.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals. Aseptically remove lungs and spleens.

  • Bacterial Load Determination: Homogenize the organs in sterile saline with a detergent like Tween-80. Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

  • Incubation and Counting: Incubate plates at 37°C for 3-4 weeks. Count the number of colonies to determine the Colony Forming Units (CFU) per organ. Efficacy is measured by the log₁₀ reduction in CFU compared to the vehicle control group.

Quantitative Data for In Vivo Models:

ParameterMouse ModelGuinea Pig ModelReference(s)
Infection Model Chronic (28 days post-infection)Chronic (21-30 days post-infection)[9][20]
Administration Route Oral GavageOral Gavage[9]
Dosing Schedule 5x weekly for 4 weeks5x weekly for 4 weeks[20][21]
Human-Equivalent Dose ~150 mg/kg~300 mg/kg[10][20]
Dose-Dependent Efficacy Doubling the human-equivalent dose reduced lung CFU by 1.7 log₁₀Doubling the human-equivalent dose reduced lung CFU by 3.0 log₁₀[10][20]
Combination Synergy Shows synergy with rifampinShows synergy with rifampin[20][21]

References

Application of Orazamide (Pyrazinamide) in Novel Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orazamide, chemically known as Pyrazinamide (PZA), is a cornerstone first-line antitubercular agent essential for shortening the duration of tuberculosis (TB) therapy.[1][2] It is particularly effective against semi-latent tubercle bacilli residing in acidic environments.[3] However, conventional PZA therapy is associated with dose-dependent hepatotoxicity and requires long treatment regimens, often leading to patient non-compliance and the emergence of multidrug-resistant strains.[1][4] To mitigate these challenges, research has focused on developing novel drug delivery systems that can offer sustained release, targeted delivery to alveolar macrophages (the primary reservoir for Mycobacterium tuberculosis), and reduced systemic toxicity.[1][2][5] This document provides detailed application notes and protocols for the formulation and characterization of PZA-loaded novel drug delivery systems, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), niosomes, and liposomes.

Polymeric Nanoparticles for Sustained Release and Macrophage Targeting

Polymeric nanoparticles (PNPs) are a versatile platform for encapsulating PZA to achieve sustained drug release and targeted delivery.[1] The use of biodegradable polymers allows for controlled degradation and drug release within the body, potentially reducing dosing frequency and improving patient compliance.[1][6]

Application Notes

PNPs loaded with PZA have demonstrated the ability to be efficiently taken up by alveolar macrophages, the primary host cells for M. tuberculosis.[1][2][6] This targeted delivery can increase the drug concentration at the site of infection while minimizing systemic side effects.[5] Studies have shown that PZA-loaded PNPs can exhibit a biphasic release profile, with an initial burst release followed by a sustained release over an extended period.[1][2]

Quantitative Data Summary
Formulation CodePolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PZA-PNP (Optimized)Eudragit RS 10045.51 - 300.4--80.9-[1][2][5]
PZA-PLGA NPPLGA~170-~ -17-83.1[7]
PZA-LPHNPLGA & Lipid160.9--27.4562.34-[7]
Experimental Protocol: Preparation of PZA-Loaded Polymeric Nanoparticles by Double Emulsion Solvent Evaporation

This protocol describes the preparation of PZA-loaded polymeric nanoparticles using the double emulsion (w/o/w) solvent evaporation/diffusion technique.[1][6]

Materials:

  • Pyrazinamide (PZA)

  • Eudragit RS 100 (or other suitable polymer like PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Poloxamer

  • Deionized water

Procedure:

  • Preparation of the internal aqueous phase (W1): Dissolve a known amount of PZA in deionized water.

  • Preparation of the oil phase (O): Dissolve the polymer (e.g., Eudragit RS 100) in an organic solvent like dichloromethane.

  • Formation of the primary emulsion (w/o): Add the internal aqueous phase (W1) to the oil phase (O) and emulsify using a high-speed homogenizer or sonicator.

  • Preparation of the external aqueous phase (W2): Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) or a poloxamer.

  • Formation of the double emulsion (w/o/w): Add the primary emulsion (w/o) to the external aqueous phase (W2) and homogenize to form the double emulsion.

  • Solvent evaporation: Stir the double emulsion at room temperature for a sufficient time to allow the organic solvent (DCM) to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove any unentrapped drug and excess stabilizer.

  • Lyophilization (optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., mannitol).

Experimental Workflow: PZA-PNP Preparation

PZA_PNP_Preparation cluster_prep Preparation of Phases cluster_emulsion Emulsification cluster_final Final Steps W1 Internal Aqueous Phase (W1) (PZA in Water) PrimaryEmulsion Primary Emulsion (w/o) W1->PrimaryEmulsion O Oil Phase (O) (Polymer in DCM) O->PrimaryEmulsion W2 External Aqueous Phase (W2) (PVA/Poloxamer in Water) DoubleEmulsion Double Emulsion (w/o/w) W2->DoubleEmulsion PrimaryEmulsion->DoubleEmulsion SolventEvaporation Solvent Evaporation DoubleEmulsion->SolventEvaporation Recovery Nanoparticle Recovery (Centrifugation & Washing) SolventEvaporation->Recovery Lyophilization Lyophilization (Optional) Recovery->Lyophilization

Caption: Workflow for PZA-loaded polymeric nanoparticle preparation.

Solid Lipid Nanoparticles (SLNs) for Enhanced Oral Bioavailability

Solid lipid nanoparticles (SLNs) are colloidal carriers that combine the advantages of polymeric nanoparticles and liposomes.[8] They are formulated from solid lipids and are suitable for encapsulating lipophilic drugs like PZA, potentially enhancing oral bioavailability by utilizing the intestinal lymphatic pathway and avoiding first-pass metabolism.[4][8][9]

Application Notes

PZA-loaded SLNs have been developed to address the issue of dose-dependent hepatotoxicity by circumventing hepatic first-pass metabolism.[4][9] Surface engineering of these nanoparticles, for instance, with mannose, can further enhance targeting to macrophages.[10] In vitro studies have shown that PZA-SLNs can be stable in gastrointestinal fluids and exhibit sustained drug release.[4][9]

Quantitative Data Summary
FormulationParticle Size (nm)Entrapment Efficiency (%)Drug Loading (%)In Vivo Bioavailability ImprovementReference
PYZ-SLNs (Optimized)401 ± 886.24 ± 1.1514.38 ± 0.85-[4][9]
Un-PYZ-SNs401 ± 8---[10]
Mn-PYZ-SNs422 ± 983.64 ± 1.42-4.7-fold increase[10]
Experimental Protocol: Preparation of PZA-Loaded SLNs by High-Pressure Homogenization

This protocol outlines the preparation of PZA-SLNs using a high-pressure homogenization technique.[4][9]

Materials:

  • Pyrazinamide (PZA)

  • Solid lipid (e.g., stearic acid)

  • Surfactant (e.g., Poloxamer 188)

  • Deionized water

Procedure:

  • Preparation of the lipid phase: Melt the solid lipid at a temperature above its melting point. Disperse or dissolve the PZA in the molten lipid.

  • Preparation of the aqueous phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.

  • High-pressure homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles to reduce the particle size to the nanometer range.

  • Cooling and nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug.

Experimental Workflow: PZA-SLN Preparation

PZA_SLN_Preparation cluster_prep Phase Preparation cluster_process Processing cluster_final Finalization LipidPhase Melted Lipid Phase (PZA in molten lipid) PreEmulsion Pre-emulsion Formation (High-speed homogenization) LipidPhase->PreEmulsion AqueousPhase Hot Aqueous Phase (Surfactant in water) AqueousPhase->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling and SLN Formation HPH->Cooling Purification Purification Cooling->Purification

Caption: Workflow for PZA-loaded solid lipid nanoparticle preparation.

Niosomes and Liposomes for Targeted Delivery

Niosomes and liposomes are vesicular systems that can encapsulate both hydrophilic and lipophilic drugs.[11][12] They are composed of non-ionic surfactants and cholesterol (niosomes) or phospholipids and cholesterol (liposomes).[3][13] These carriers can be used to target PZA to the lungs and alveolar macrophages, thereby reducing systemic toxicity.[3]

Application Notes

PZA-loaded niosomes and liposomes have been investigated for pulmonary delivery to target the site of infection directly.[14][15] Proliposome formulations, which are dry powders that form liposomes upon hydration, are particularly suitable for inhalation aerosols.[14] Studies have shown that these vesicular systems can achieve high encapsulation efficiencies and are generally less toxic to respiratory cells.[3][14]

Quantitative Data Summary
FormulationCompositionVesicle Size (nm)Encapsulation Efficiency (%)Reference
PZA Niosomes (negatively charged)Span 60:Cholesterol (4:2:1 with dicetyl phosphate)-Highest among tested formulations[3]
PZA ProliposomesSoybean phosphatidylcholine, cholesterol, porous mannitol200 - 52026 - 45[14][15]
PZA LiposomesDPPC:Cholesterol (7:2)286 - 329Drug to lipid ratio ~0.3[16][17]
Experimental Protocol: Preparation of PZA-Loaded Liposomes by Thin Film Hydration

This protocol describes the preparation of PZA-loaded liposomes using the thin-film hydration method.[13]

Materials:

  • Pyrazinamide (PZA)

  • Phosphatidylcholine (e.g., DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate buffered saline (PBS) or other aqueous buffer

Procedure:

  • Lipid film formation: Dissolve the lipids (phosphatidylcholine and cholesterol) in an organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous solution of PZA by rotating the flask. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size reduction (optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated PZA by dialysis, gel filtration, or centrifugation.

Experimental Workflow: PZA-Liposome Preparation

PZA_Liposome_Preparation cluster_prep Preparation cluster_formation Vesicle Formation cluster_final Finalization LipidFilm Lipid Film Formation (Rotary Evaporation) Hydration Hydration with PZA solution (Formation of MLVs) LipidFilm->Hydration SizeReduction Size Reduction (Optional) (Sonication/Extrusion) Hydration->SizeReduction Purification Purification (Removal of free drug) SizeReduction->Purification

Caption: Workflow for PZA-loaded liposome preparation.

Characterization of PZA-Loaded Novel Drug Delivery Systems

A thorough characterization of the formulated drug delivery systems is crucial to ensure their quality, efficacy, and safety.

Experimental Protocols

Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle/vesicle suspension with deionized water to an appropriate concentration. Analyze the sample using a Zetasizer or similar instrument to determine the mean particle size, PDI (a measure of the width of the particle size distribution), and zeta potential (an indicator of colloidal stability).

Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure for EE:

    • Separate the unencapsulated ("free") drug from the formulation by centrifugation or ultrafiltration.

    • Quantify the amount of free drug in the supernatant.

    • Calculate EE using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • Procedure for DL:

    • Lyophilize a known amount of the formulation.

    • Dissolve the lyophilized powder in a suitable solvent to disrupt the carrier and release the encapsulated drug.

    • Quantify the amount of drug in the solution.

    • Calculate DL using the formula: DL (%) = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100

In Vitro Drug Release:

  • Technique: Dialysis method

  • Procedure:

    • Place a known amount of the PZA-loaded formulation in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate buffer at pH 7.4 or an acidic buffer to mimic the phagolysosomal environment) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of PZA released in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Characterization Workflow

Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_drug_content Drug Content Analysis cluster_release Performance Evaluation Formulation PZA-Loaded Formulation DLS Particle Size, PDI, Zeta Potential (Dynamic Light Scattering) Formulation->DLS Morphology Morphology (SEM/TEM) Formulation->Morphology EE_DL Encapsulation Efficiency & Drug Loading (Spectrophotometry/HPLC) Formulation->EE_DL InVitroRelease In Vitro Drug Release (Dialysis Method) Formulation->InVitroRelease

Caption: General workflow for the characterization of PZA-loaded novel drug delivery systems.

Conclusion

The development of novel drug delivery systems for this compound (Pyrazinamide) holds significant promise for improving the treatment of tuberculosis. By employing carriers such as polymeric nanoparticles, solid lipid nanoparticles, niosomes, and liposomes, it is possible to achieve sustained drug release, targeted delivery to infected macrophages, and a reduction in systemic toxicity. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to design and evaluate advanced PZA formulations, ultimately contributing to more effective and patient-friendly TB therapies.

References

Troubleshooting & Optimization

Orazamide (Pyrazinamide) resistance mechanisms and pncA mutations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Orazamide (Pyrazinamide, PZA) resistance in Mycobacterium tuberculosis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding PZA's mechanism of action and resistance.

Q1: How does Pyrazinamide (PZA) work?

A1: PZA is a prodrug, meaning it is inactive when it enters the mycobacterial cell. Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[1][2] POA is believed to disrupt membrane potential and interfere with energy production, particularly in the acidic environments where semi-dormant or "persister" bacilli reside.[3] This unique activity against non-replicating bacteria is crucial for shortening tuberculosis therapy.[3][4]

Q2: What is the primary mechanism of PZA resistance?

A2: The most common mechanism of PZA resistance, accounting for 72-98% of resistant isolates, is the presence of mutations in the pncA gene.[5][6] These mutations can lead to a non-functional or less effective PZase enzyme, which prevents the conversion of PZA to its active POA form.[1][7] Without this conversion, the drug has no effect. Mutations are highly diverse and are found scattered throughout the pncA gene and its promoter region.[4][5]

Q3: Are there other mechanisms of PZA resistance besides pncA mutations?

A3: Yes, although less common. In some PZA-resistant strains with a wild-type (unmutated) pncA gene, resistance has been linked to mutations in other genes. These include rpsA, which encodes the ribosomal protein S1, and panD, which is involved in coenzyme A biosynthesis.[3][8] These alternative mechanisms are an active area of research.

Section 2: Troubleshooting Phenotypic PZA Susceptibility Testing

Phenotypic drug susceptibility testing (DST) for PZA is notoriously difficult and prone to error. This guide addresses common issues.

Q1: My PZA drug susceptibility tests (DST) are giving inconsistent or non-reproducible results. Why?

A1: PZA DST is challenging for several key reasons:

  • pH Dependence: PZA is only active at an acidic pH (around 5.5-5.9). However, this acidic environment itself inhibits the growth of M. tuberculosis, making it difficult to achieve reliable results.[9][10]

  • Inoculum Size: A large bacterial inoculum can raise the pH of the acidic test medium, inactivating the PZA and leading to false-resistant results.[11][12] Conversely, too low an inoculum may fail to grow, leading to false-susceptible results.[11]

  • Media Components: The presence of bovine serum albumin (BSA) in some liquid media can bind to POA, reducing the drug's effective concentration.[11][12]

Q2: I have a phenotypically resistant isolate, but pncA sequencing shows no mutation. What should I do?

A2: This is a common scenario. Discrepancies between phenotypic and genotypic results can arise from issues with the phenotypic test or from non-pncA resistance mechanisms.

  • Confirm the Phenotypic Result: Repeat the DST, paying close attention to the inoculum size. Using a reduced inoculum has been shown to resolve cases of false resistance in the Bactec MGIT 960 system.[13][14]

  • Investigate Alternative Mechanisms: If the resistance phenotype is confirmed, consider sequencing other genes associated with PZA resistance, such as rpsA and panD.[8][13]

  • Perform a Pyrazinamidase (PZase) Assay: A direct enzymatic assay can determine if the PZase enzyme is functional, providing a different line of evidence.

Troubleshooting Guide for Phenotypic DST
Problem Potential Cause Recommended Solution
False Resistance Inoculum is too high, raising the media pH.Prepare inoculum precisely to a 0.5 McFarland standard and consider using a reduced inoculum protocol for repeat testing.[13][14][15]
Media buffering capacity is poor.Use validated, quality-controlled media and systems like the BACTEC™ MGIT™ 960, which are the recommended standard.[2][10]
Mixed population of susceptible and resistant bacilli (heteroresistance).Subculture the isolate and repeat the test. Consider molecular methods which may detect minority populations.[2]
False Susceptibility Inoculum is too low, leading to no growth in the control tube.Ensure the inoculum is prepared correctly. An invalid result from the growth control tube requires a re-test.[11]
The culture used for inoculum is old or metabolically inactive.Always use a fresh subculture for preparing the inoculum.[11]
Poor Reproducibility Minor variations in pH of prepared media.Strictly adhere to manufacturer protocols for media preparation. Use a calibrated pH meter.
Variation in inoculum preparation between experiments.Standardize the protocol for inoculum preparation across all experiments. Use a densitometer to verify McFarland standards.

Section 3: Troubleshooting pncA Gene Analysis

Molecular testing of the pncA gene is a reliable alternative to phenotypic DST.

Q1: I've sequenced the pncA gene and found a mutation. Does this automatically mean the isolate is resistant?

A1: In most cases, yes. The vast majority of non-synonymous mutations in pncA lead to loss of PZase function and confer resistance.[1] However, some mutations, particularly certain amino acid substitutions, may have an uncertain or minimal effect on resistance. Silent mutations (e.g., Ser65Ser) do not change the protein sequence and are not associated with resistance.[1][16]

Q2: My sequencing results are ambiguous or show a mixed population. What does this mean?

A2: Ambiguous sequencing results can indicate a technical issue or heteroresistance (the presence of both wild-type and mutated pncA within the bacterial population).

  • Action: Repeat the PCR and sequencing from the original DNA extract. If the result persists, re-isolate the culture by plating for single colonies and sequence pncA from multiple individual colonies to confirm the presence of a mixed population.

Section 4: Data Presentation and Key Experimental Protocols

Quantitative Data Summary

Table 1: Performance of Various PZA Susceptibility Testing Methods

MethodSensitivity (%)Specificity (%)Reference
Bactec MGIT 960 98.899.2[9]
Resazurin Microtiter Assay (REMA) 98.898.5[9]
MTT Assay 98.2100[9]
Pyrazinamidase (PZase) Assay 88.8 - 9197 - 98.9[9][10]
pncA Sequencing 82.6 - 94.155.1 - 97.3[1][5][10]

Note: Sensitivity and specificity for pncA sequencing can vary depending on the study population and the prevalence of non-pncA resistance mechanisms.

Experimental Protocols
Protocol 1: PZA Susceptibility Testing using BACTEC™ MGIT™ 960

This protocol is based on the manufacturer's instructions and established laboratory practices.[9][17]

  • Reagent Preparation:

    • Thaw the BACTEC MGIT 960 PZA Supplement.

    • Add 0.8 mL of the supplement to each MGIT tube (one growth control tube, one drug-containing tube).

    • Add 100 µL of the reconstituted PZA solution to the drug-containing tube to reach a final concentration of 100 µg/mL.

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline to match a 0.5 McFarland standard.

    • For the drug-containing tube: Dilute the 0.5 McFarland suspension 1:5 with sterile saline. Add 0.5 mL of this dilution to the tube.

    • For the growth control tube: Dilute the 0.5 McFarland suspension 1:10 with sterile saline. Add 0.5 mL of this dilution to the tube.

  • Incubation and Analysis:

    • Scan the tubes into the MGIT 960 instrument immediately after inoculation.

    • The instrument will automatically incubate and monitor the tubes for fluorescence, which indicates bacterial growth.

    • The instrument's software analyzes the growth rates in the control and drug tubes to determine a susceptible or resistant result.

Protocol 2: Wayne's Pyrazinamidase (PZase) Assay

This method tests for the enzymatic activity of PZase.[9][18]

  • Media Preparation:

    • Prepare Pyrazinamidase Agar containing 0.1 g/L of pyrazinamide. Dispense into tubes.

  • Inoculation:

    • Using a loop, heavily inoculate the surface of the agar in two separate tubes with colonies from an actively growing culture. Do not stab the medium.

    • Prepare two uninoculated tubes to serve as controls.

  • Incubation:

    • Incubate all tubes at 37°C for 4 days.

  • Development:

    • After 4 days, remove one inoculated tube and one control tube.

    • Add 1.0 mL of freshly prepared 1% ferrous ammonium sulfate solution to each tube.

    • Observe the tubes for 4 hours at room temperature against a white background.

  • Interpretation:

    • Positive Result (PZA Susceptible): A pink to red band develops in the agar. This indicates the conversion of PZA to pyrazinoic acid.

    • Negative Result (PZA Resistant): No color change (or a slight yellow/brown color) is observed.

    • If the 4-day test is negative, test the second set of tubes after a total of 7 days of incubation.

Protocol 3: pncA Gene Sequencing

This is a generalized protocol for the amplification and sequencing of the pncA gene.[17]

  • DNA Extraction:

    • Extract genomic DNA from an M. tuberculosis culture using a standard method (e.g., heat lysis or a commercial kit).

  • PCR Amplification:

    • Set up a PCR reaction using primers that flank the entire pncA open reading frame and its promoter region. (Example primers: pncA-F: 5'-GCTGGTCATGTTCGCGATCG-3', pncA-R: 5'-CGCTTGCGGCGAGCGCTCCA-3').[17]

    • Use a high-fidelity DNA polymerase.

    • Perform PCR with an appropriate annealing temperature for the chosen primers (e.g., 65°C).

  • PCR Product Purification:

    • Verify the presence of a single, correctly sized PCR product using agarose gel electrophoresis.

    • Purify the PCR product using a commercial PCR cleanup kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product and the forward and reverse primers for Sanger sequencing.

  • Sequence Analysis:

    • Align the resulting forward and reverse sequences to create a consensus sequence.

    • Compare the consensus sequence to a wild-type M. tuberculosis H37Rv pncA reference sequence to identify any mutations.

Section 5: Visualizations

Diagrams of Mechanisms and Workflows

PZA_Mechanism cluster_cell Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanism PZA_in Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Drug) PZA_in->POA Conversion Target Disruption of Membrane Potential & Energy Production POA->Target inhibits PZase Pyrazinamidase (PZase Enzyme) PZase->PZA_in catalyzes pncA pncA gene pncA->PZase encodes pncA_mut Mutated pncA gene PZase_mut Non-functional PZase Enzyme pncA_mut->PZase_mut encodes Block PZase_mut->Block fails to catalyze PZA_in_res Pyrazinamide (PZA) PZA_in_res->Block PZA_outside PZA PZA_outside->PZA_in Passive Diffusion PZA_outside_res PZA PZA_outside_res->PZA_in_res Passive Diffusion

Caption: Mechanism of Pyrazinamide action and pncA-mediated resistance.

PZA_Workflow start Isolate shows resistance to other first-line drugs (e.g., MDR-TB) pheno_dst Perform Phenotypic PZA DST (e.g., MGIT 960) start->pheno_dst geno_dst Perform pncA Gene Sequencing start->geno_dst result_pheno Phenotypic Result pheno_dst->result_pheno result_geno Genotypic Result geno_dst->result_geno decision Are results concordant? result_pheno->decision result_geno->decision report_res Report as PZA-Resistant decision->report_res Yes (R+R) report_sus Report as PZA-Susceptible decision->report_sus Yes (S+S) troubleshoot Troubleshoot Discrepancy decision->troubleshoot No repeat_pheno Repeat Phenotypic DST (check inoculum) troubleshoot->repeat_pheno If Pheno=R, Geno=S pzase_assay Perform PZase Assay troubleshoot->pzase_assay Confirm enzyme function adv_geno Sequence Alternative Genes (rpsA, panD) troubleshoot->adv_geno If Pheno=R, Geno=S and result is confirmed

Caption: Experimental workflow for characterizing PZA resistance.

pncA_Interpretation start pncA Sequencing Result Obtained check_quality Is sequence quality high and unambiguous? start->check_quality check_mutation Is a mutation detected (compared to reference)? check_quality->check_mutation Yes repeat_seq Repeat PCR and Sequencing check_quality->repeat_seq No mutation_type What is the mutation type? check_mutation->mutation_type Yes report_sus High Confidence SUSCEPTIBLE check_mutation->report_sus No (Wild Type) frameshift Frameshift, Nonsense, or Deletion mutation_type->frameshift Frameshift/ Nonsense missense Missense (Amino Acid Change) mutation_type->missense Missense silent Silent / Synonymous mutation_type->silent Silent report_res High Confidence RESISTANT frameshift->report_res consult_db Consult Mutation Database (e.g., WHO catalogue) missense->consult_db silent->report_sus consult_db->report_res Associated with Resistance report_uncertain Uncertain Significance Consider Phenotypic Testing consult_db->report_uncertain Not Associated or Novel Mutation

Caption: Logic for interpreting pncA gene sequencing results.

References

Technical Support Center: Overcoming Orazamide (Pyrazinamide) Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Orazamide (Pyrazinamide, PZA) resistance in Mycobacterium tuberculosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary mechanism of this compound (Pyrazinamide) resistance in M. tuberculosis?

The primary mechanism of PZA resistance is the functional inactivation of the pyrazinamidase (PZase) enzyme, encoded by the pncA gene.[1][2][3][4] PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by PZase.[4][5][6] Mutations in the pncA gene can lead to a loss or reduction of PZase activity, preventing this conversion and rendering the bacterium resistant to PZA.[1][2][5] Studies have shown that a high percentage, ranging from 70% to over 97%, of PZA-resistant clinical isolates have mutations in the pncA gene.[1][5][7][8] These mutations are diverse and can be scattered throughout the gene.[1][4]

FAQ 2: Are there other mechanisms of PZA resistance besides pncA mutations?

Yes, other mechanisms of PZA resistance have been identified, although they are less common than pncA mutations. These include:

  • Mutations in rpsA : The rpsA gene encodes the ribosomal protein S1, which has been identified as a target of POA.[4][7] Mutations in rpsA can confer PZA resistance, though the frequency of these mutations is relatively low in clinical isolates.[9]

  • Mutations in panD : The panD gene encodes aspartate decarboxylase, an enzyme involved in the biosynthesis of pantothenate (vitamin B5) and coenzyme A.[6][7][10] POA has been shown to inhibit PanD, and mutations in this gene can lead to PZA resistance.[6][7][11][12]

  • Efflux pumps and transport systems : While PZA can diffuse across the cell membrane, an ATP-dependent transport system is also involved in its uptake.[13] Alterations in drug uptake could contribute to resistance.[13]

FAQ 3: Why are my phenotypic PZA susceptibility test results inconsistent or difficult to reproduce?

Phenotypic PZA susceptibility testing is notoriously challenging and can yield unreliable results for several reasons:[14][15][16][17]

  • Acidic pH Requirement : PZA is only active at an acidic pH (around 5.5), which itself can inhibit the growth of some M. tuberculosis strains.[14][17][18] This can lead to false susceptibility readings.

  • Inoculum Size : A large bacterial inoculum can increase the pH of the test medium by releasing ammonia, which can inactivate PZA and lead to false resistance results.[14][17]

  • Methodological Variability : Different methods and laboratories may produce discordant results.[2]

Due to these challenges, a combination of genotypic and phenotypic methods is often recommended for accurate PZA resistance detection.[14][15][16]

FAQ 4: How can molecular methods help in determining PZA resistance?

Molecular methods, particularly DNA sequencing of the pncA gene, offer a rapid and reliable alternative to phenotypic testing.[2][19] Sequencing can identify mutations known to confer resistance, providing a strong indication of the strain's susceptibility profile.[2][4] This approach can significantly shorten the turnaround time for resistance detection compared to culture-based methods.[2] Whole-genome sequencing can also be employed to detect mutations in other resistance-associated genes like rpsA and panD.[14][15][16]

Troubleshooting Guides

Problem 1: PZA-resistant phenotype observed, but no mutations found in the pncA gene.

Possible Causes and Troubleshooting Steps:

  • Check for mutations in other known resistance genes :

    • Sequence the rpsA and panD genes to check for mutations that may be responsible for resistance.[7][8][14][15]

  • Investigate potential for false resistance in phenotypic testing :

    • Review your phenotypic susceptibility testing protocol. Ensure the inoculum size and pH of the medium are strictly controlled.[14][17]

    • Consider re-testing with a reduced inoculum method.[15][16]

  • Explore other less common resistance mechanisms :

    • Consider performing whole-genome sequencing to identify novel mutations or investigate genes involved in drug transport and efflux.

  • Confirm the strain is M. tuberculosis :

    • Some other mycobacterial species are naturally resistant to PZA.[13] Confirm the species of your isolate.

Problem 2: Difficulty in amplifying and sequencing the pncA gene.

Possible Causes and Troubleshooting Steps:

  • Suboptimal PCR conditions :

    • Optimize the annealing temperature, MgCl2 concentration, and primer concentrations for your PCR reaction.

    • Ensure the use of a high-fidelity polymerase suitable for GC-rich templates.

  • Poor DNA quality :

    • Assess the purity and integrity of your genomic DNA extract. Contaminants can inhibit PCR. Re-extract DNA if necessary using a validated protocol for mycobacteria.

  • Primer design issues :

    • Verify that your primers are specific to the M. tuberculosis pncA gene and do not have significant secondary structures or primer-dimer potential.

    • Consider designing new primers targeting different regions of the gene.

Problem 3: A novel, uncharacterized mutation is identified in pncA. How to determine if it confers resistance?

Possible Causes and Troubleshooting Steps:

  • In silico analysis :

    • Use bioinformatics tools to predict the effect of the amino acid substitution on the structure and function of the PZase enzyme. Look for changes in the active site or regions important for protein stability.

  • Functional assays :

    • Clone the mutated pncA gene into an expression vector and transform it into a PZase-deficient strain of M. smegmatis or a susceptible strain of M. tuberculosis.

    • Perform a PZase activity assay (e.g., Wayne's assay) to measure the enzymatic activity of the mutant protein.

    • Determine the Minimum Inhibitory Concentration (MIC) of PZA for the strain expressing the mutant pncA. A significant increase in MIC compared to the wild-type control would confirm its role in resistance.

  • Literature and database search :

    • Check established databases of M. tuberculosis mutations (e.g., TB-Profiler) to see if the mutation has been previously reported and associated with resistance.[20]

Data Presentation

Table 1: Frequency of Resistance-Associated Mutations in PZA-Resistant M. tuberculosis Isolates
GeneMutation Frequency in PZA-Resistant IsolatesReference(s)
pncA71.7% - 97.1%[1][7][8]
rpsA~28.2% (in a study with co-existing mutations)[8]
panD~4.3% (in a study with co-existing mutations)[8]

Note: Frequencies can vary significantly between studies and geographical locations. Co-existence of mutations in different genes can also occur.[8]

Table 2: Example MIC Values for PZA and POA
Strain/ConditionPZA MIC (µg/mL) at pH 5.5POA MIC (µg/mL) at pH 6.8Reference(s)
Wild-type M. tuberculosis H37Rv50 - 100100 - 200[6][11]
pncA mutant>900100 - 200[1]
panD mutant>300>400[11]
Wild-type + Pantothenate>300>400[11]

Note: MIC values are highly dependent on the specific strain, medium, and experimental conditions.

Experimental Protocols

Protocol 1: Determination of PZA Minimum Inhibitory Concentration (MIC)
  • Culture Preparation : Grow M. tuberculosis in 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

  • Medium Preparation : Prepare 7H10 agar or 7H9 broth adjusted to pH 5.5.

  • Drug Dilution : Prepare serial dilutions of PZA in the acidic medium. A typical concentration range to test is 12.5 to 800 µg/mL.

  • Inoculation : Dilute the bacterial culture to a standardized inoculum (e.g., 10^5 CFU/mL for broth microdilution). Inoculate the PZA-containing and drug-free control media.

  • Incubation : Incubate at 37°C for 7-14 days.

  • MIC Determination : The MIC is the lowest concentration of PZA that inhibits visible growth.

Protocol 2: Sequencing of the pncA Gene
  • Genomic DNA Extraction : Extract high-quality genomic DNA from an M. tuberculosis culture using a validated method (e.g., CTAB method).

  • PCR Amplification :

    • Design primers to amplify the entire pncA coding region and its promoter.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Example PCR conditions :

      • Initial denaturation: 95°C for 5 min

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 sec

        • Annealing: 58-62°C for 30 sec

        • Extension: 72°C for 1 min

      • Final extension: 72°C for 7 min

  • PCR Product Purification : Purify the PCR product to remove primers and dNTPs using a commercial kit.

  • Sanger Sequencing : Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis : Align the obtained sequence with the wild-type pncA sequence from M. tuberculosis H37Rv to identify any mutations.

Visualizations

PZA_Activation_and_Resistance cluster_outside Extracellular Space cluster_cell M. tuberculosis Cell cluster_targets Cellular Targets cluster_resistance Resistance Mechanisms PZA_ext This compound (PZA) (Prodrug) PZA_int PZA PZA_ext->PZA_int Uptake POA Pyrazinoic Acid (POA) (Active Drug) PZA_int->POA Conversion PZase PZase PZase (pncA) RpsA Ribosomal Protein S1 (rpsA) POA->RpsA Inhibits PanD Aspartate Decarboxylase (panD) POA->PanD Inhibits Other Other Targets (e.g., Energy Production) POA->Other Inhibits Inhibition Inhibition of Cellular Functions pncA_mut pncA Mutation pncA_mut->PZase Inactivates rpsA_mut rpsA Mutation rpsA_mut->RpsA Alters Target panD_mut panD Mutation panD_mut->PanD Alters Target

Caption: PZA activation pathway and key resistance mechanisms.

PZA_Resistance_Workflow start Clinical Isolate with Suspected PZA Resistance pheno_test Phenotypic DST (e.g., MGIT, Agar Proportion) start->pheno_test geno_test Genotypic DST (pncA Sequencing) start->geno_test resistant Phenotypically Resistant pheno_test->resistant susceptible Phenotypically Susceptible pheno_test->susceptible pncA_mut pncA Mutation Detected geno_test->pncA_mut pncA_wt Wild-Type pncA geno_test->pncA_wt discordant Discordant Result: Phenotypically Resistant, pncA Wild-Type resistant->discordant If confirm_res Resistance Confirmed pncA_mut->confirm_res pncA_wt->discordant and next_gen_seq Sequence rpsA, panD, or Whole Genome discordant->next_gen_seq other_mut Other Resistance Mutation Found next_gen_seq->other_mut no_mut No Known Resistance Mutation Found next_gen_seq->no_mut other_mut->confirm_res re_pheno Re-evaluate Phenotype (e.g., reduced inoculum) no_mut->re_pheno

Caption: Workflow for investigating PZA resistance.

References

Technical Support Center: Optimizing Orazamide (Pyrazinamide) Dosage in Animal Models of TB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Orazamide (Pyrazinamide, PZA) in animal models of tuberculosis (TB).

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with pyrazinamide.

Issue 1: Apparent Lack of PZA Efficacy in Mouse Models

  • Question: We are not observing a significant reduction in bacterial load (CFU counts) in the lungs of PZA-treated mice compared to the untreated control group. What could be the reason?

  • Possible Causes and Solutions:

    • Suboptimal Dosage: PZA exhibits dose-dependent activity. Lower doses may be insufficient to exert a significant bactericidal effect. The human-equivalent dose in mice is generally considered to be around 150 mg/kg.[1] Studies have shown that doses lower than this, such as 37.5 mg/kg and 75 mg/kg, may not produce significant bactericidal activity.[1]

      • Recommendation: Ensure your PZA dosage is at least 150 mg/kg, administered five times a week. Consider testing a higher dose, such as 300 mg/kg, which has been shown to produce a greater reduction in bacterial load.[2]

    • Inappropriate pH Environment: PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. The activity of POA is pH-dependent, with optimal efficacy in an acidic environment (around pH 5.5), which is thought to exist within the caseous necrosis of TB granulomas.[1][3] In mouse models with less developed necrotic lesions, the environment may not be sufficiently acidic for optimal PZA activity.

      • Recommendation: While directly measuring the pH of microenvironments in mouse lungs is challenging, consider using a mouse strain (e.g., C3HeB/FeJ) that develops more human-like caseous necrotic pulmonary lesions, which may provide a more suitable environment for PZA activity.

    • Drug Resistance: The Mycobacterium tuberculosis strain used for infection may have pre-existing resistance to PZA. The primary mechanism of PZA resistance is mutations in the pncA gene, which encodes the pyrazinamidase enzyme necessary for converting PZA to its active form.

      • Recommendation: Confirm the PZA susceptibility of your M. tuberculosis strain using in vitro susceptibility testing at an acidic pH. If resistance is detected, a different strain should be used for your experiments.

Issue 2: Inconsistent PZA Activity in Guinea Pig Models

  • Question: Historical studies suggest PZA is inactive in guinea pigs, but more recent studies show efficacy. We are seeing variable results. Why?

  • Possible Causes and Solutions:

    • Outdated Information: Early studies from the 1950s did report a lack of PZA activity in guinea pigs.[4] However, these studies used different methodologies. More recent and robust studies have clearly demonstrated the dose-dependent efficacy of PZA in chronically infected guinea pigs.[1][2]

      • Recommendation: Rely on more current literature for experimental design. Doses of 300 mg/kg (human-equivalent) and 600 mg/kg have shown significant bactericidal effects in guinea pigs.[1][2]

    • Dosage and Administration: Similar to mice, the efficacy of PZA in guinea pigs is dose-dependent. Additionally, the method of administration can impact drug exposure.

      • Recommendation: Administer PZA by oral gavage to ensure accurate dosing. Prepare the drug in a palatable vehicle, such as a 40% sucrose solution, to improve acceptance and reduce stress on the animals.[1]

    • Timing of Treatment Initiation: The stage of disease at the time of treatment initiation can influence drug efficacy. PZA is thought to be more active against semi-dormant bacilli in the acidic environment of established granulomas.

      • Recommendation: Initiate treatment during the chronic phase of infection (e.g., 28 days post-infection) when granulomas are well-established.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Pyrazinamide?

A1: Pyrazinamide is a prodrug that diffuses into Mycobacterium tuberculosis where it is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. In an acidic environment, POA is protonated and diffuses back into the bacillus, accumulating due to an inefficient efflux pump. This accumulation disrupts the bacterial membrane potential and interferes with energy production, ultimately leading to cell death.

Q2: Why is PZA a critical component of TB combination therapy?

A2: PZA's unique ability to kill semi-dormant or "persister" bacilli residing in the acidic environment of granulomas makes it a crucial sterilizing agent in TB treatment. This activity is synergistic with other first-line drugs like rifampin and is largely responsible for allowing the shortening of TB therapy from 9-12 months to 6 months.[2]

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for PZA?

A3: The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is considered the PK/PD index that best correlates with the sterilizing effect of PZA.

Q4: Are there concerns about PZA-induced hepatotoxicity in animal models?

A4: While hepatotoxicity is a known side effect of PZA in humans, it is less commonly reported as a dose-limiting factor in short-term efficacy studies in mice and guinea pigs at the typically effective doses. However, it is always good practice to monitor for signs of toxicity, such as weight loss, changes in behavior, and, if possible, liver enzyme levels, especially when using higher doses or longer treatment durations. The metabolism of PZA to pyrazinoic acid and 5-hydroxy-pyrazinoic acid is linked to its hepatotoxic effects.[2]

Data Presentation

Table 1: Dose-Dependent Efficacy of Pyrazinamide in the Mouse Model of TB

PZA Dose (mg/kg)Treatment DurationReduction in Lung CFU (log10) vs. Untreated ControlReference
37.528 daysNo significant activity[1]
7528 daysNo significant activity[1]
15028 days~1.0[1]
30028 days1.7[2]

Table 2: Dose-Dependent Efficacy of Pyrazinamide in the Guinea Pig Model of TB

PZA Dose (mg/kg)Treatment DurationReduction in Lung CFU (log10) vs. Untreated ControlReference
7528 daysNo bactericidal activity[1]
15028 days~0.4 (not statistically significant)[1]
30028 days~1.1[1][2]
60028 days3.0[1][2]

Experimental Protocols

Protocol 1: PZA Efficacy Evaluation in a Murine Model of Chronic TB

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection:

    • Culture Mycobacterium tuberculosis H37Rv to mid-log phase.

    • Infect mice via the aerosol route using a calibrated inhalation exposure system to deliver approximately 100-200 bacilli per mouse lung.

    • Confirm bacterial implantation by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates.

  • Treatment:

    • Allow the infection to establish for 28 days to enter the chronic phase.

    • Prepare PZA in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose).

    • Administer PZA via oral gavage five days a week for four weeks at the desired doses (e.g., 150 mg/kg and 300 mg/kg).

    • Include an untreated control group that receives the vehicle only.

  • Efficacy Assessment:

    • At the end of the treatment period (and at baseline before treatment initiation), euthanize mice from each group.

    • Aseptically remove the lungs and homogenize them in sterile saline with 0.05% Tween 80.

    • Prepare serial dilutions of the lung homogenates and plate on 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

    • Calculate the mean log10 CFU per lung for each group and determine the reduction in bacterial load compared to the untreated control group.

Protocol 2: PZA Efficacy Evaluation in a Guinea Pig Model of Chronic TB

  • Animal Model: Female Hartley guinea pigs, 300-350 g.

  • Infection:

    • Infect guinea pigs with M. tuberculosis H37Rv via the aerosol route to deliver a low dose of bacilli to the lungs.

  • Treatment:

    • Initiate treatment at 28 days post-infection.

    • Prepare PZA in a 40% sucrose solution to enhance palatability.[1]

    • Administer PZA via oral gavage five days a week for four weeks at the desired doses (e.g., 300 mg/kg and 600 mg/kg).

    • Include an untreated control group receiving the sucrose vehicle.

  • Efficacy Assessment:

    • Follow the same procedure for lung removal, homogenization, plating, and CFU enumeration as described for the mouse model.

Mandatory Visualizations

PZA_Metabolism cluster_extracellular Extracellular Space cluster_mycobacterium Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_intra PZA PZA_ext->PZA_intra Passive Diffusion PncA Pyrazinamidase (pncA) PZA_intra->PncA Conversion POA Pyrazinoic Acid (POA) (Active Form) Efflux Efflux Pump POA->Efflux Disruption Disruption of Membrane Potential & Energy Production POA->Disruption PncA->POA

Caption: Metabolic activation of Pyrazinamide within Mycobacterium tuberculosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Aerosol Infection with M. tuberculosis H37Rv Animal_Model->Infection Chronic_Phase Allow Infection to Establish (Chronic Phase - 28 days) Infection->Chronic_Phase Group_Assignment Randomize into Groups (Control, PZA Doses) Chronic_Phase->Group_Assignment Drug_Admin Daily Oral Gavage (5 days/week for 4 weeks) Group_Assignment->Drug_Admin Euthanasia Euthanize Animals Drug_Admin->Euthanasia Organ_Harvest Harvest Lungs/Spleens Euthanasia->Organ_Harvest Homogenization Homogenize Tissues Organ_Harvest->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count Incubate & Count CFU Plating->CFU_Count Data_Analysis Calculate log10 CFU Reduction & Statistical Analysis CFU_Count->Data_Analysis

Caption: General workflow for PZA efficacy testing in an animal model of TB.

References

Troubleshooting inconsistent results in Orazamide (Pyrazinamide) susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Orazamide (Pyrazinamide, PZA) susceptibility testing of Mycobacterium tuberculosis.

Troubleshooting Guide

This guide addresses common issues observed during PZA susceptibility testing.

Issue 1: False PZA Resistance in Phenotypic Assays (e.g., BACTEC™ MGIT™ 960)

  • Question: My results indicate PZA resistance, but I suspect it might be a false positive. What are the common causes and how can I troubleshoot this?

  • Answer: False resistance is a well-documented issue in PZA susceptibility testing.[1][2][3] The primary causes are related to experimental conditions that neutralize the acidic environment required for PZA activity.

    • High Inoculum Size: An overly dense bacterial suspension can increase the pH of the acidic test medium towards neutral, inactivating PZA and leading to bacterial growth.[1][4][5][6] A large inoculum (10⁷ to 10⁸ cells/mL) has been shown to raise the medium's pH.[4]

    • Clumped Inoculum: Non-homogenous bacterial suspensions containing clumps can lead to an inaccurate initial inoculum concentration and contribute to false resistance.[5][7]

    • Isolates with MICs Near the Critical Concentration: Some strains, particularly from certain genetic lineages like the East African Indian (EAI), may have minimum inhibitory concentrations (MICs) that are very close to the critical concentration used for testing, leading to inconsistent or borderline results.[1][2][3]

    Troubleshooting Steps:

    • Verify and Standardize Inoculum:

      • Ensure the inoculum is prepared from a fresh, actively growing culture.[4][7]

      • Thoroughly homogenize the bacterial suspension by vortexing with glass beads to break up clumps.[7]

      • Allow the suspension to settle and use the supernatant for inoculum preparation.[7]

      • Standardize the inoculum to a 0.5 McFarland standard and consider using a nephelometer for consistency.[7]

    • Use a Reduced Inoculum: Repeat the test using a reduced inoculum protocol. Studies have shown that reducing the inoculum size can mitigate the pH increase and decrease the rate of false resistance.[1][2] For the MGIT™ 960 system, this can involve using a 1:5 dilution of the standardized 0.5 McFarland suspension for the drug-containing tube.

    • Confirm with Genotypic Testing: Sequence the pncA gene, which encodes the pyrazinamidase enzyme necessary to convert PZA into its active form.[8] The vast majority of true PZA resistance is associated with mutations in this gene.[8][9][10] A wild-type pncA sequence in a phenotypically resistant isolate strongly suggests false resistance.[7]

Issue 2: Poor or No Growth in Control Tubes

  • Question: I am not observing sufficient growth in my drug-free control tubes. Why is this happening and how can I fix it?

  • Answer: The acidic pH of the test medium (typically pH 5.5-5.9) is inhibitory to the growth of some M. tuberculosis isolates.[4][5][11]

    Troubleshooting Steps:

    • Check Inoculum Viability: Ensure the culture used for inoculum preparation is viable and in the logarithmic growth phase. Using old or non-viable cultures can lead to poor growth.[4]

    • Verify Inoculum Density: An inoculum that is too low may fail to grow in the stressful acidic environment.[4] Re-standardize your inoculum preparation to ensure it meets the recommended density (approximately 10⁵ CFU/mL in the final test volume).

    • Confirm Medium pH: Incorrectly prepared or buffered medium can inhibit growth. Verify the pH of your test medium. The optimal pH for PZA activity is around 5.5, but for testing systems like MGIT™, it is approximately 5.9 to allow for better growth.[4][7]

Issue 3: Discrepancy Between Phenotypic and Genotypic Results

  • Question: My phenotypic test shows susceptibility, but pncA sequencing reveals a mutation. How should I interpret this?

  • Answer: This scenario can arise from several factors:

    • Not All pncA Mutations Confer Resistance: Some mutations in pncA may not significantly impact the function of the pyrazinamidase enzyme and therefore do not result in resistance. It is crucial to consult a curated database of pncA mutations and their association with resistance.

    • Borderline MICs: The isolate may have a low level of resistance with an MIC that is at or just below the critical concentration of the phenotypic test, leading to a susceptible result.

    • Heteroresistance: The bacterial population may contain a mix of susceptible and resistant cells. The phenotypic test might not detect a small subpopulation of resistant bacteria.

    Interpretive Guidance:

    • Consult Mutation Databases: Cross-reference the detected mutation with established databases (e.g., WHO catalogue of mutations in M. tuberculosis) to determine if it is a known resistance-conferring mutation.

    • Consider the Specific Mutation: Some mutations are well-characterized and strongly associated with resistance, while others have unclear clinical significance.

    • Repeat Phenotypic Testing: If possible, repeat the phenotypic test, potentially using a lower critical concentration if available, to investigate borderline resistance.[12]

    • Clinical Correlation: Ultimately, the clinical context and patient treatment response are crucial for final interpretation. A combination of genotypic and phenotypic results provides the most reliable prediction of PZA susceptibility.[1][7]

Frequently Asked Questions (FAQs)

Q1: Why is PZA susceptibility testing so challenging compared to other first-line TB drugs?

A1: The primary challenge lies in PZA's unique mechanism of action. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[8][13] This conversion and the subsequent activity of POA are highly dependent on an acidic environment (pH ~5.5).[11][14][15] This acidic condition is itself inhibitory to the growth of M. tuberculosis, creating a narrow window for performing the test where the bacteria can grow sufficiently in the control but be inhibited by the drug in the test environment.[5][11] This delicate balance makes the test sensitive to variations in pH and inoculum size, leading to reproducibility issues.[4][6]

Q2: What is the "critical concentration" for PZA and how does it vary?

A2: The critical concentration is the specific drug concentration used in a susceptibility test to define an isolate as susceptible or resistant. For PZA, this concentration varies by the testing method.

Testing MethodTypical Critical Concentration (μg/mL)
BACTEC™ MGIT™ 960100
BACTEC™ 460TB (discontinued)100
VersaTREK™300
Middlebrook 7H10 AgarNot reliable/recommended

Note: These are common values; laboratories should follow validated protocols and manufacturer's instructions.[13][16]

Q3: What is the role of the pncA gene in PZA resistance?

A3: The pncA gene encodes the enzyme pyrazinamidase (PZase).[8] This enzyme is essential for converting the prodrug PZA into its active bactericidal form, pyrazinoic acid (POA).[10][13] Mutations within the pncA gene can lead to a non-functional or absent PZase enzyme.[8][9] Without this enzymatic conversion, PZA remains inactive, and the M. tuberculosis bacterium is resistant. Mutations in pncA are the primary mechanism of PZA resistance, found in the majority of resistant clinical isolates.[9][10]

Q4: Can methods other than MGIT™ 960 be used for phenotypic PZA testing?

A4: Yes, several other methods exist, though the MGIT™ 960 is a commonly used automated liquid culture system. Other methods include:

  • Pyrazinamidase (PZase) Activity Assay (Wayne Test): This is a colorimetric method that detects the activity of the PZase enzyme. It is an indirect measure of PZA susceptibility.[11]

  • Colorimetric Assays (e.g., MTT, Resazurin Microtiter Assay - REMA): These methods use redox indicators to assess cell viability in the presence of PZA in a microplate format.[11][17]

  • Microscopic Observation Drug Susceptibility (MODS): This is a rapid liquid culture method where bacterial growth is observed microscopically. An adaptation for PZA testing has been developed.[18]

The accuracy, sensitivity, and specificity of these methods can vary compared to reference standards.[11]

Data Summary Tables

Table 1: Impact of pH on PZA Minimum Inhibitory Concentrations (MICs)

pH of MediumHighest MIC for Susceptible Strains (μg/mL)
5.550
5.95400
Data derived from radiometric testing in 7H12 liquid medium.[19]

Table 2: Comparison of Different PZA Susceptibility Testing Methods

MethodSensitivity (%)Specificity (%)
MGIT™ 960 System98.899.2
PZase Activity Assay88.898.9
Molecular DST (mDST)90.590.9
Resazurin Microtiter Assay (REMA)98.898.5
MTT Assay98.2100
Performance compared to a composite reference standard.[20]

Experimental Protocols & Visualizations

PZA Signaling and Resistance Pathway

The following diagram illustrates the mechanism of action of Pyrazinamide and the primary mechanism of resistance.

PZA_Pathway cluster_cell M. tuberculosis Cell cluster_resistance Resistance Mechanism PZA_in PZA (Prodrug) POA Pyrazinoic Acid (POA) (Active Form) PZA_in->POA Conversion  PZase pncA pncA gene PZase Pyrazinamidase (PZase) pncA->PZase encodes Target Disruption of Membrane Potential & Transport POA->Target pncA_mut pncA mutation PZase_mut Non-functional PZase pncA_mut->PZase_mut encodes PZA_in_res PZA (Prodrug) PZA_in_res->PZase_mut No Conversion PZA_out PZA (External) PZA_out->PZA_in Passive Diffusion

Caption: PZA mechanism of action and resistance pathway.

General Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting inconsistent PZA susceptibility results.

Troubleshooting_Workflow start Inconsistent PZA Susceptibility Result check_pheno Review Phenotypic Assay: - Inoculum prep correct? - Growth in control adequate? - Clumps present? start->check_pheno pheno_issue Yes, issue identified check_pheno->pheno_issue no_pheno_issue No obvious issue check_pheno->no_pheno_issue repeat_pheno Repeat Phenotypic Test with Reduced Inoculum pheno_issue->repeat_pheno perform_geno Perform pncA Gene Sequencing no_pheno_issue->perform_geno compare Compare Phenotypic & Genotypic Results repeat_pheno->compare perform_geno->compare concordant_R Concordant: Pheno-R / Geno-Mutant compare->concordant_R concordant_S Concordant: Pheno-S / Geno-Wild Type compare->concordant_S discordant_1 Discordant: Pheno-R / Geno-Wild Type compare->discordant_1 discordant_2 Discordant: Pheno-S / Geno-Mutant compare->discordant_2 report_R Report as Resistant concordant_R->report_R report_S Report as Susceptible concordant_S->report_S interp_1 Likely False Resistance (Report as Susceptible) discordant_1->interp_1 interp_2 Consult Mutation Database. Consider Borderline Resistance. discordant_2->interp_2

Caption: A logical workflow for troubleshooting PZA results.

Detailed Experimental Protocols

This protocol is a synthesized guide based on manufacturer instructions and published literature.[8][13][17]

  • Reagent Preparation:

    • Reconstitute the BACTEC™ MGIT™ PZA drug vial with sterile water as per the manufacturer's instructions to achieve the desired stock concentration.

    • Thaw the BACTEC™ MGIT™ PZA Supplement.

  • Inoculum Preparation (from solid or liquid culture):

    • Select a few colonies from a fresh culture and suspend them in 4 mL of Middlebrook 7H9 broth or saline containing 8-10 sterile glass beads.

    • Vortex vigorously for 2-3 minutes to create a homogenous suspension.

    • Let the tube stand undisturbed for 20 minutes to allow large particles to settle.

    • Transfer the supernatant to a new sterile tube. Let it stand for another 15 minutes.

    • Carefully transfer the supernatant to a third tube, avoiding any sediment.

    • Adjust the turbidity of the final suspension to a 0.5 McFarland standard using a densitometer.

  • Test Setup:

    • Label one MGIT™ PZA tube as the Growth Control (GC) and another as the drug-containing tube.

    • Aseptically add 0.8 mL of the PZA Supplement to both tubes.

    • Add 100 µL of the reconstituted PZA drug solution to the drug-containing tube to achieve a final concentration of 100 µg/mL.

    • For the GC tube: Dilute the 0.5 McFarland bacterial suspension 1:10 with sterile saline. Inoculate the GC tube with 0.5 mL of this diluted suspension.

    • For the drug tube: Dilute the 0.5 McFarland bacterial suspension 1:5 with sterile saline. Inoculate the drug tube with 0.5 mL of this suspension.

    • Scan and load the tubes into the BACTEC™ MGIT™ 960 instrument within 8 hours of inoculation.

  • Interpretation:

    • The instrument automatically monitors the tubes for an increase in fluorescence, which indicates oxygen consumption due to bacterial growth.

    • The instrument's software compares the growth in the drug-containing tube to the growth control and reports the result as "Susceptible" or "Resistant" based on its predefined algorithms.

This protocol outlines the general steps for amplifying and sequencing the pncA gene.[9][21][22]

  • DNA Extraction:

    • Extract genomic DNA from an M. tuberculosis culture using a commercial kit or a standard method like boiling or bead beating.

  • PCR Amplification:

    • Set up a PCR reaction to amplify the entire pncA coding region and its promoter.

    • Primers: Use validated primers that flank the entire 561-bp pncA gene and its putative promoter region. An example primer set is:

      • pncA-F: 5'-GCTGGTCATGTTCGCGATCG-3'

      • pncA-R: 5'-CGCTTGCGGCGAGCGCTCCA-3'

    • PCR Mix: Prepare a reaction mix containing DNA polymerase, dNTPs, PCR buffer, primers, and the extracted template DNA.

    • Cycling Conditions:

      • Initial Denaturation: 95°C for 10-15 min

      • 35-40 Cycles:

        • Denaturation: 95°C for 30-60 sec

        • Annealing: ~65°C for 30-60 sec (optimize based on primer Tm)

        • Extension: 72°C for 60 sec

      • Final Extension: 72°C for 5-10 min

    • Confirm the presence of a PCR product of the expected size (~700-750 bp) using agarose gel electrophoresis.

  • PCR Product Purification:

    • Purify the PCR product to remove primers and dNTPs using a commercial PCR cleanup kit or enzymatic method.

  • Sanger Sequencing:

    • Submit the purified PCR product for bidirectional Sanger sequencing using the same forward and reverse primers used for amplification.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence.

    • Align the consensus sequence against a wild-type pncA reference sequence (e.g., from M. tuberculosis H37Rv).

    • Identify any nucleotide substitutions, insertions, or deletions. Translate the nucleotide sequence to identify any amino acid changes.

    • Compare any identified mutations against a database of known PZA resistance-associated mutations to interpret the result.

References

Technical Support Center: Improving Orazamide (Pyrazinamide) Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively dissolve and use Orazamide (Pyrazinamide, PZA) in in vitro assays. It includes frequently asked questions, troubleshooting guides, and detailed protocols to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the solubility limits of pyrazinamide in common laboratory solvents?

Pyrazinamide is a white crystalline powder that is sparingly soluble in water and slightly soluble in some polar organic solvents.[1][2] Its solubility is a critical factor for preparing stock solutions for in vitro experiments.

Quantitative Solubility Data

Solvent Solubility (mg/mL) Molar Equivalent (mM) Source(s)
Dimethyl Sulfoxide (DMSO) ~25-30 mg/mL ~203-244 mM [3][4]
Water ~12-15 mg/mL ~97-122 mM [1][4]
Methanol ~13.8 mg/mL ~112 mM [5]
Ethanol ~2-5.7 mg/mL ~16-46 mM [3][4][5]
Dimethyl Formamide (DMF) ~25 mg/mL ~203 mM [3]

| Chloroform | ~7.4 mg/mL | ~60 mM |[5] |

Note: The molecular weight of pyrazinamide is 123.11 g/mol .[4][5] Solubility can be affected by temperature and the purity of the compound and solvent.

Q2: My pyrazinamide precipitates when diluted into my aqueous cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a drug dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of pyrazinamide in your assay.

  • Optimize DMSO Concentration: First, dissolve pyrazinamide in 100% DMSO to create a concentrated stock solution.[3] When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is low enough to not cause cellular toxicity, typically less than 0.5%.[6]

  • Use a Co-solvent Dilution Strategy: Instead of diluting the DMSO stock directly into the full volume of aqueous medium, perform a stepwise dilution. This can sometimes prevent the compound from crashing out of solution.

  • Adjust pH: Pyrazinamide's activity is known to be significantly higher at a slightly acidic pH (5.0-5.6).[1][5][7] If your experimental conditions allow, adjusting the pH of your medium may improve both solubility and biological relevance.

Q3: How should I prepare and store pyrazinamide solutions?

Proper preparation and storage are crucial for experimental reproducibility.

  • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.[3] Use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[4]

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]

  • Storage: Store the DMSO stock solution at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[4][6]

  • Aqueous Solutions: It is not recommended to store aqueous solutions of pyrazinamide for more than one day.[3] Prepare fresh working dilutions from your DMSO stock for each experiment.

Q4: Are there alternative formulation strategies to improve aqueous solubility?

Yes, for more advanced applications, several formulation strategies can enhance pyrazinamide's solubility. These methods are typically more complex than simple solvent dissolution.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes can improve the aqueous solubility of poorly soluble drugs.[8][9]

  • Nanoparticle Formulations: Encapsulating pyrazinamide in polymeric nanoparticles or solid lipid nanoparticles (SLNs) can improve its solubility profile and provide controlled-release properties.[10][11][12]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Pyrazinamide Stock Solution in DMSO
  • Materials: Pyrazinamide powder (MW: 123.11), 100% DMSO (anhydrous/biotechnology grade), sterile microcentrifuge tubes.

  • Calculation: To prepare a 100 mM solution, you need 12.31 mg of pyrazinamide per 1 mL of DMSO.

  • Procedure: a. Weigh 12.31 mg of pyrazinamide powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of 100% DMSO to the tube. c. Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. d. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. e. Store the aliquots at -80°C.[4]

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
  • Materials: 100 mM Pyrazinamide stock in DMSO, sterile cell culture medium.

  • Procedure: a. Thaw one aliquot of the 100 mM pyrazinamide stock solution at room temperature. b. Perform a serial dilution. For example, to make a 100 µM working solution, you can perform a 1:1000 dilution. c. Add 1 µL of the 100 mM stock solution to 999 µL of your cell culture medium. d. Mix thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing if the medium contains sensitive components like serum. e. The final DMSO concentration in this working solution will be 0.1%, which is generally well-tolerated by most cell lines.[6] f. Use the freshly prepared working solution immediately for your experiment.

Visual Guides and Workflows

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh 1. Weigh PZA Powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Dilute in Aqueous Medium thaw->dilute apply 8. Apply to Cells dilute->apply analyze 9. Incubate & Analyze apply->analyze

Caption: Workflow for preparing pyrazinamide solutions for in vitro cell-based assays.

troubleshooting_flowchart start Encountering a Solubility Issue? precipitate Precipitation upon dilution in medium? start->precipitate Yes sol_a1 Decrease final PZA concentration in assay precipitate->sol_a1 Yes undissolved Stock solution powder not dissolving in DMSO? precipitate->undissolved No sol_a2 Ensure final DMSO concentration is <0.5% sol_a1->sol_a2 sol_a3 Adjust medium pH to be more acidic (if possible) sol_a2->sol_a3 end Solution Prepared Successfully sol_a3->end sol_b1 Gently warm (37°C) or sonicate undissolved->sol_b1 Yes undissolved->end No sol_b2 Use fresh, anhydrous DMSO sol_b1->sol_b2 sol_b2->end

Caption: A logical troubleshooting guide for pyrazinamide solubility challenges.

mechanism_of_action cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Mycobacterium Cytosol PZA_out Pyrazinamide (PZA) PZA_in PZA PZA_out->PZA_in Passive Diffusion PncA Pyrazinamidase (PncA enzyme) PZA_in->PncA POA Pyrazinoic Acid (POA) (Active Form) PncA->POA Conversion effect1 Disrupts Membrane Potential & Energy Production POA->effect1 effect2 Inhibits Fatty Acid Synthase I (FAS I) POA->effect2

Caption: Simplified mechanism of action of pyrazinamide in Mycobacterium tuberculosis.

References

Challenges in Orazamide (Pyrazinamide) research and how to address them

Author: BenchChem Technical Support Team. Date: November 2025

Orazamide (Pyrazinamide) Research: Technical Support Center

Welcome to the technical support center for this compound (Pyrazinamide, PZA) research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during this compound research, particularly concerning drug susceptibility testing (DST) and mechanism of action studies.

Q1: Why are my phenotypic PZA drug susceptibility testing (DST) results inconsistent or showing false resistance?

A: Inconsistent or false-resistant results in PZA DST are a well-documented challenge, especially when using automated liquid culture systems like the BACTEC MGIT 960.[1][2] Several factors can contribute to this:

  • Inoculum Size: A high bacterial inoculum (e.g., greater than a 0.5 McFarland standard) is a primary cause of false resistance.[1][3] The large bacterial load can increase the pH of the acidic test medium, inactivating PZA.[1][4]

  • Culture Age: Using older culture material may lead to false susceptibility results because the organisms are metabolically inactive.[4] Conversely, clumps in the bacterial suspension can lead to false resistance.[3]

  • Medium pH: PZA is a pro-drug that requires an acidic environment (around pH 5.5) to be effective.[3] The active form, pyrazinoic acid (POA), acts more effectively at a low pH. Any increase in the medium's pH can impair the drug's activity.[1][4]

  • System Limitations: Automated broth systems have known issues with reproducibility and false resistance for PZA testing.[3] The BACTEC MGIT 960 system, in particular, is susceptible to these issues.[1][2]

Solution: Consider implementing a reduced inoculum protocol and always confirm resistant phenotypes with genotypic methods.[1][2][5]

Q2: My isolate is phenotypically resistant to PZA, but sequencing of the pncA gene shows no mutations. What are the next steps?

A: While mutations in the pncA gene (which encodes the enzyme that converts PZA to its active form, POA) are the primary mechanism of resistance, they are not the only one.[6][7] Up to 30% of PZA-resistant isolates have a wild-type pncA gene.[6]

Troubleshooting Workflow:

  • Confirm Phenotype: Re-run the phenotypic DST, preferably with a reduced inoculum, to rule out false resistance.[1][8]

  • Investigate Other Genes: If resistance is confirmed, sequence other genes associated with PZA resistance. These include:

    • rpsA: Encodes the ribosomal protein S1, involved in trans-translation.[9]

    • panD: Encodes an aspartate decarboxylase involved in coenzyme A (CoA) biosynthesis.[9][10]

    • clpC1: Mutations in this gene have also been implicated.[8]

  • Whole Genome Sequencing (WGS): WGS can be used to identify mutations in these alternative genes and may reveal novel resistance mechanisms.[3][8]

Q3: What is the proposed mechanism of action for this compound, and how does it inform experimental design?

A: this compound (PZA) is a pro-drug that diffuses into the mycobacterium and is converted by the bacterial enzyme pyrazinamidase (PZase), encoded by pncA, into its active form, pyrazinoic acid (POA).[6][11] The exact mechanism of POA is still debated, but several theories exist:

  • Cytoplasmic Acidification: POA is expelled from the cell, becomes protonated in the acidic extracellular environment, and re-enters. This process is thought to release protons into the cytoplasm, disrupting membrane potential and transport.[3][11]

  • Inhibition of Coenzyme A (CoA) Synthesis: POA has been shown to inhibit the PanD enzyme, which is critical for the biosynthesis of CoA.[10] This depletion of CoA disrupts numerous essential cellular processes.[10]

  • Inhibition of Trans-Translation: POA may target the ribosomal protein S1 (RpsA), disrupting the process of trans-translation, which rescues stalled ribosomes.[7][9]

  • Inhibition of Fatty Acid Synthase I (FAS-I): Some evidence suggests POA can inhibit FAS-I, impacting cell wall synthesis.[6][11]

For experimental design, this means that in vitro assays must be conducted in an acidic medium (pH 5.5-6.0) to ensure PZA's activity.[3] Studies on resistance should not be limited to pncA but should also investigate the CoA and trans-translation pathways.

Q4: What are the primary safety and toxicity concerns when working with PZA in animal models or clinical research?

A: The main adverse events associated with PZA are hepatotoxicity and hyperuricemia.[12][13]

  • Hepatotoxicity: This is the most common serious adverse event.[13] It can range from elevated liver enzymes to severe liver injury and is a primary reason for discontinuing the drug.[12][13] The risk of hepatotoxicity does not appear to be significantly increased with higher doses, suggesting a portion of these events may be idiosyncratic.[14]

  • Hyperuricemia: PZA inhibits the renal excretion of urates, leading to high levels of uric acid in the blood.[15] This is usually asymptomatic but can lead to acute gouty arthritis.[12][15]

  • Other Side Effects: Other common adverse reactions include joint pain (arthralgia), gastrointestinal issues (nausea, vomiting), and skin rashes.[12][13]

In clinical settings, elderly patients have a significantly higher incidence of serious adverse events, particularly gastrointestinal intolerance.[13]

Quantitative Data Summaries

Table 1: Discrepancy Between Phenotypic and Genotypic PZA Susceptibility Testing

Study FindingPercentage of IsolatesCitation
Phenotypically resistant isolates with no pncA mutations55% (22/40)[2]
Phenotypically resistant isolates confirmed susceptible by reduced inoculum method (false resistance)40% (16/40)[2][8]
Resistance in phenotypically resistant isolates confirmed by mutations in pncA, rpsA, or panD55% (22/40)[2]

Table 2: Incidence of Serious Adverse Events (SAEs) Attributed to Pyrazinamide

Adverse EventIncidence Rate in PZA-Treated PatientsPercentage of Total SAEs Caused by PZACitation
Hepatotoxicity4.7%87.1%[13]
Cutaneous Adverse Reaction3.6%40.4%[13]
Gastrointestinal Intolerance2.9%76.1%[13]
ArthropathyNot specifiedNot specified[13]

Detailed Experimental Protocols

Protocol 1: Phenotypic PZA Drug Susceptibility Testing (MGIT 960)

This protocol is based on the widely used BACTEC MGIT™ system.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh subculture (7-10 days old) of M. tuberculosis in Middlebrook 7H9 broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension 1:5 with sterile saline. This further dilution is a key step to reduce the chances of false resistance.[1][5]

  • System Setup:

    • Use BACTEC MGIT PZA testing kits, which include a drug-containing tube (critical concentration of 100 µg/mL PZA in 7H11 agar) and a drug-free growth control (GC) tube. The medium is acidified to pH 5.9.[3]

    • Inoculate 0.5 mL of the diluted bacterial suspension into both the PZA tube and the GC tube.

  • Incubation and Analysis:

    • Place the tubes into the MGIT 960 instrument. The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.

    • The instrument's software compares the time to positivity of the drug-containing tube with the GC tube to determine susceptibility. An isolate is reported as resistant if the drug-containing tube flags positive before or at the same time as the GC tube.

  • Quality Control:

    • Run a known susceptible strain (e.g., H37Rv) and a known resistant strain as controls.

    • If the GC tube does not show growth, the test is invalid.[4]

Protocol 2: pncA Gene Sequencing for Resistance Determination

This protocol provides a general workflow for identifying mutations associated with PZA resistance.

  • DNA Extraction:

    • Extract genomic DNA from a pure culture of M. tuberculosis using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or a standard CTAB method.

  • PCR Amplification:

    • Amplify the entire pncA gene and its promoter region (approximately 700-800 bp) using specific primers.

    • Forward Primer Example: 5'-GTCGGTCATGTTCGCGATCA

    • Reverse Primer Example: 5'-GCTGCGGTGTGTGCCCTTAC

    • Perform PCR using a high-fidelity DNA polymerase. A typical thermal cycling profile would be: initial denaturation at 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min.

  • PCR Product Purification:

    • Verify the PCR product size on an agarose gel.

    • Purify the amplified DNA fragment using a PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product for bidirectional Sanger sequencing using the same forward and reverse primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type pncA sequence from a reference strain (e.g., H37Rv).

    • Identify any nucleotide substitutions, insertions, or deletions.

    • Translate the nucleotide sequence to identify missense (amino acid change) or nonsense (premature stop codon) mutations, which are strongly correlated with PZA resistance.[7]

Visualizations: Pathways and Workflows

Diagram 1: this compound (Pyrazinamide) Mechanism of Action and Resistance

PZA_Mechanism cluster_cell Mycobacterium Cell cluster_targets Cellular Targets cluster_resistance Resistance Mechanisms PZA_in PZA (Prodrug) PncA PncA Enzyme (Pyrazinamidase) PZA_in->PncA Conversion POA POA (Active Drug) Pyrazinoic Acid PncA->POA PanD PanD (CoA Synthesis) POA->PanD Inhibition RpsA RpsA (Trans-translation) POA->RpsA Inhibition Membrane Membrane Potential & Transport POA->Membrane Disruption pncA_mut pncA Mutation pncA_mut->PncA Inactivates panD_mut panD Mutation panD_mut->PanD Prevents Inhibition rpsA_mut rpsA Mutation rpsA_mut->RpsA Prevents Inhibition PZA_ext PZA (External) PZA_ext->PZA_in Passive Diffusion

Caption: Mechanism of this compound activation and common pathways leading to drug resistance.

Diagram 2: Troubleshooting Workflow for Discordant PZA DST Results

DST_Troubleshooting Start Start: Phenotypic Resistance + Wild-Type pncA Confirm 1. Confirm Phenotype: Repeat DST with Reduced Inoculum Start->Confirm Result Result? Confirm->Result FalseR Result is Susceptible: Initial finding was False Resistance Result->FalseR Susceptible TrueR Result is Resistant: True Resistance Likely Result->TrueR Resistant End End Investigation FalseR->End Sequence 2. Sequence Alternative Genes: rpsA, panD TrueR->Sequence MutationFound Mutation Found? Sequence->MutationFound ReportR Report as Resistant (non-pncA mediated) MutationFound->ReportR Yes WGS 3. No Mutation Found: Consider WGS for Novel Mechanisms MutationFound->WGS No ReportR->End WGS->End

Caption: A logical workflow for investigating PZA resistance when pncA sequencing is negative.

Diagram 3: Coenzyme A Biosynthesis Pathway and PZA Inhibition

CoA_Pathway Aspartate Aspartate PanD PanD Enzyme (Aspartate Decarboxylase) Aspartate->PanD BetaAlanine β-Alanine Pantothenate Pantothenate BetaAlanine->Pantothenate Multiple Steps CoA Coenzyme A (CoA) Pantothenate->CoA Multiple Steps PanD->BetaAlanine POA Pyrazinoic Acid (POA) POA->PanD Inhibits PanD_mut panD Mutation (Resistance) PanD_mut->PanD Prevents Inhibition

Caption: Inhibition of the Coenzyme A biosynthesis pathway by Pyrazinoic Acid (POA).

References

Orazamide (Pyrazinamide) hepatotoxicity in animal models and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding pyrazinamide (PZA)-induced hepatotoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used to study pyrazinamide (PZA) hepatotoxicity?

The most frequently utilized animal models are rodents, specifically Wistar rats and various strains of mice (e.g., albino mice).[1][2] Wistar rats are often chosen for studies investigating metabolic pathways and cholestatic injury.[3][4] Zebrafish larvae have also been employed as a model for evaluating PZA-induced liver injury, particularly for observing changes in liver morphology and gene expression.[5]

Q2: What is the primary mechanism behind PZA-induced liver toxicity?

PZA itself is a prodrug and is not directly toxic. Its hepatotoxicity is primarily caused by its metabolites.[6] The metabolic activation pathway is as follows:

  • PZA is converted by a host amidase enzyme to pyrazinoic acid (PA).

  • PA is then hydroxylated by xanthine oxidase to form 5-hydroxypyrazinoic acid (5-OH-PA).[7][8] Both PA and particularly 5-OH-PA are considered the key toxic metabolites responsible for inducing liver injury.[6][8]

Q3: What are the key molecular pathways implicated in PZA hepatotoxicity?

Several critical pathways are involved:

  • Oxidative Stress: PZA administration leads to the generation of reactive oxygen species (ROS) and lipid peroxidation, while depleting endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD).[1][9]

  • Cholestasis and Bile Acid Dysregulation: PZA can induce cholestatic liver injury by inhibiting the Farnesoid X receptor (FXR). This inhibition disrupts bile acid homeostasis, leading to an accumulation of toxic bile acids in the liver.[3][10]

  • Inflammation and Apoptosis: The toxic metabolites can trigger inflammatory responses, marked by an increase in cytokines like TNF-α, and induce programmed cell death (apoptosis) in hepatocytes.[5][9]

  • PPARα Pathway Downregulation: PZA has been shown to decrease the expression of peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism, which contributes to the observed hepatotoxicity.[1][5]

Q4: What are the primary biomarkers used to assess PZA-induced liver damage in animal models?

Assessment typically involves a combination of biochemical, histological, and molecular markers:

  • Serum Biochemical Markers: Significant elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular damage.[2][7] Increased total bile acids (TBA) and alkaline phosphatase (ALP) can indicate cholestatic injury.[3][11]

  • Histopathology: Liver tissue sections stained with Hematoxylin and Eosin (H&E) are examined for signs of injury, such as hepatocyte necrosis, inflammatory cell infiltration, vascular congestion, and bile duct hyperplasia.[10][12]

  • Oxidative Stress Markers: Measurement of malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and the activity of antioxidant enzymes (SOD, Catalase, GSH) in liver homogenates.[1]

Troubleshooting Guides

Q1: I am administering PZA to my Wistar rats but not observing significant elevations in ALT/AST. What could be the issue?

This is a common challenge, as inducing consistent hepatotoxicity with PZA alone can be difficult. Consider the following factors:

  • Dosage and Duration: PZA hepatotoxicity is dose- and duration-dependent. Some studies have failed to induce significant injury with lower doses. Successful induction in rats has often required high doses (e.g., 500 mg/kg for several weeks or up to 2 g/kg for shorter periods).[2][3][8] One study noted that a combination of antitubercular drugs (INH 100 mg/kg, RMP 300 mg/kg, PZA 700 mg/kg) was required to reliably induce hepatotoxicity in Wistar rats.[11]

  • Animal Strain and Gender: Sensitivity can vary. Female rats have been reported to be more susceptible to PZA-induced liver damage than males.[2] Ensure you are using a consistent gender and strain.

  • Vehicle and Route of Administration: PZA is typically administered via oral gavage, suspended in a vehicle like 0.5% carboxymethylcellulose (CMC-Na).[3] Ensure the compound is properly suspended and the dosing is accurate.

Q2: My experimental results show high variability between animals in the same PZA treatment group. How can I reduce this?

High inter-animal variability can obscure true treatment effects. To improve consistency:

  • Acclimatization: Ensure all animals have a sufficient acclimatization period (at least one week) in a controlled environment (temperature, humidity, light/dark cycle) before the experiment begins.[2][3]

  • Standardize Procedures: Standardize all procedures, including dosing time, feeding schedules, and sample collection techniques.

  • Increase Sample Size: A larger number of animals per group (n=8 to 10 is common) can help mitigate the impact of individual outliers and increase statistical power.[1][3]

  • Health Status: Use only healthy animals from a reputable supplier. Underlying health issues can affect susceptibility to drug-induced injury.

Q3: How can I mechanistically confirm that the liver injury in my model is due to oxidative stress?

To specifically demonstrate the role of oxidative stress, you should measure key markers in the liver tissue homogenate:

  • Lipid Peroxidation: Measure levels of malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS). An increase in the PZA group compared to the control indicates oxidative damage to lipids.[9]

  • Antioxidant Depletion: Measure the levels or activity of endogenous antioxidants. A significant decrease in reduced glutathione (GSH) content and reduced activity of enzymes like superoxide dismutase (SOD) and catalase (CAT) in the PZA group would confirm the overwhelming of the antioxidant defense system.[1]

Data Summary: PZA Hepatotoxicity & Mitigation

The following tables summarize quantitative data from various studies on PZA-induced hepatotoxicity and the effects of different mitigation strategies in rat models.

Table 1: Effect of Pyrazinamide on Liver Injury Markers in Rats

Treatment GroupDoseDurationALT / AST LevelsOther Key MarkersReference
PZA2 g/kg/day7 days~2-fold increase vs. control~10-fold increase in Total Bile Acids (TBA)[3]
PZA500 mg/kg/day7 weeksSignificant increase vs. controlGalactose Single-Point (GSP) Level: 776 ± 65 mg/L[4][8]
PZA1-2 g/kg/day28 daysSignificant, dose-dependent increase-[2]

Table 2: Efficacy of Mitigation Strategies in PZA-Treated Rats

Mitigation AgentPZA DoseAgent DoseKey FindingsReference
BNPP (Amidase Inhibitor)500 mg/kg/day50 mg/kgReduced GSP levels from 776 ± 65 to 293 ± 61 mg/L.[4][8]
Obeticholic Acid (FXR Agonist)2 g/kg/day30 mg/kgGenerated obvious reductions in serum ALT, AST, and TBA levels.[3][10]
Taurine (Antioxidant)Not specified500 mg/kg/daySignificantly diminished PZA-induced elevation in ALT and AST. Prevented TBARS production.[9]
ATP, TPP, Melatonin 250 mg/kg4, 25, 10 mg/kgSignificantly prevented biochemical and histopathological changes.[1]

Experimental Protocols & Visualizations

General Protocol for Inducing PZA Hepatotoxicity in Rats

This protocol represents a synthesized methodology based on common practices in the cited literature.[2][3][4]

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimate 1. Animal Acclimatization - Wistar Rats (170-200g) - 1 week duration - Controlled temp (24±1°C) - 12h light/dark cycle grouping 2. Random Grouping (n=8-10) - Group A: Vehicle Control (0.5% CMC-Na) - Group B: PZA Treatment - Group C: PZA + Mitigation Agent acclimate->grouping dosing 3. Daily Dosing - Route: Oral Gavage - Duration: 7 days to 7 weeks - PZA Dose: 250 mg/kg to 2 g/kg grouping->dosing monitor 4. Monitoring - Daily observation for clinical signs - Weekly body weight measurement dosing->monitor collect 5. Sample Collection - Euthanize animals (e.g., pentobarbital overdose) - Collect blood via cardiac puncture - Perfuse and excise liver monitor->collect biochem 6. Biochemical Analysis - Centrifuge blood for serum - Measure ALT, AST, TBA, ALP collect->biochem histo 7. Histopathology & Molecular - Fix liver in formalin for H&E staining - Snap-freeze liver for protein/gene analysis - Homogenize for MDA, GSH, SOD assays collect->histo

Caption: General experimental workflow for a PZA hepatotoxicity study in rats.

Signaling Pathway of PZA-Induced Hepatotoxicity and Mitigation

This diagram illustrates the central mechanisms of PZA-induced liver injury and the points of intervention for potential therapeutic strategies.

G cluster_cell Hepatocyte Injury Mechanisms PZA Pyrazinamide (PZA) (Prodrug) PA Pyrazinoic Acid (PA) PZA->PA Amidase OHPA 5-OH-Pyrazinoic Acid (Toxic Metabolite) PA->OHPA Xanthine Oxidase ROS Oxidative Stress (↑ ROS, ↓ GSH) OHPA->ROS FXR FXR Inhibition OHPA->FXR Apoptosis Inflammation & Apoptosis ROS->Apoptosis BileAcid ↑ Toxic Bile Acids FXR->BileAcid (Normal function prevents this) BileAcid->Apoptosis Hepatotoxicity Hepatotoxicity (↑ ALT/AST, Necrosis) Apoptosis->Hepatotoxicity BNPP BNPP (Amidase Inhibitor) BNPP->PA Inhibits Taurine Taurine (Antioxidant) Taurine->ROS Scavenges OCA Obeticholic Acid (FXR Agonist) OCA->FXR Activates

Caption: Key pathways in PZA hepatotoxicity and targets for mitigation agents.

References

Technical Support Center: Enhancing Orazamide (Pyrazinamide) Activity at Neutral pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Orazamide (Pyrazinamide, PZA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the activity of PZA at neutral pH in your research experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Pyrazinamide (PZA) showing little to no activity at a neutral pH (e.g., pH 7.0) in my standard Mycobacterium tuberculosis culture?

A1: This is a common observation. Traditionally, PZA's activity is known to be highly dependent on an acidic environment (pH 5.5-5.9) to convert the prodrug PZA to its active form, pyrazinoic acid (POA), within the mycobacterial cell.[1][2] However, several factors could be influencing its lack of activity at neutral pH in your specific experimental setup:

  • Standard Culture Media: Rich culture media, like Middlebrook 7H9, may not be suitable for observing PZA activity at neutral pH. Specialized minimal media, such as PZA-S1, have been shown to support PZA activity at a neutral pH of 6.8.[3][4]

  • Metabolic State of Mycobacteria: PZA is more effective against slowly metabolizing or non-replicating ("persister") mycobacteria.[1][5] Actively growing bacteria in log phase may be less susceptible.

  • Efflux Pump Activity: M. tuberculosis possesses efflux pumps that can actively remove POA from the cell, thereby reducing its intracellular concentration and efficacy.[6][7][8]

Q2: How can I potentiate the activity of PZA at neutral pH in my experiments?

A2: Several strategies can be employed to enhance PZA's efficacy at neutral pH:

  • Use of Efflux Pump Inhibitors (EPIs): Co-administration of PZA with an EPI can increase the intracellular concentration of POA. Common EPIs that have shown efficacy include reserpine, piperine, and verapamil.[6][9]

  • Induction of a "Persister-like" State: Stress conditions can render the mycobacteria more susceptible to PZA. This can be achieved through:

    • Hypoxia or Anaerobic Conditions: Reduced oxygen levels enhance PZA activity.[1]

    • Nutrient Starvation: Using a minimal medium can mimic the nutrient-poor conditions within a host granuloma.

    • Oxidative Stress: The addition of a sublethal concentration of an oxidizing agent like hydrogen peroxide (H₂O₂) has been shown to have a synergistic effect with PZA.[10]

  • Modification of Culture Conditions:

    • Reduced Temperature: Culturing M. tuberculosis at a reduced temperature (e.g., 28°C) has been demonstrated to show PZA activity at neutral pH.[11]

    • Specialized Media: As mentioned, using a defined minimal medium like PZA-S1 can enable PZA activity at neutral pH.[3][4][12]

Q3: How can I determine if efflux pumps are contributing to the lack of PZA activity in my M. tuberculosis strain?

A3: You can perform a potentiation assay using known efflux pump inhibitors. The general workflow is as follows:

  • Determine the Minimum Inhibitory Concentration (MIC) of PZA for your strain at neutral pH.

  • In parallel, determine the MIC of PZA in the presence of a sub-inhibitory concentration of an EPI (e.g., reserpine, piperine, or verapamil).

  • A significant decrease (e.g., 2-fold or more) in the PZA MIC in the presence of the EPI suggests the involvement of efflux pumps in resistance.[6]

Below is a diagram illustrating this logical workflow.

start Start: Observe Low PZA Activity at Neutral pH mic_pza Determine MIC of PZA alone start->mic_pza mic_pza_epi Determine MIC of PZA + Efflux Pump Inhibitor (EPI) start->mic_pza_epi compare Compare MIC values mic_pza->compare mic_pza_epi->compare no_change No significant change in MIC compare->no_change MIC(PZA) ≈ MIC(PZA+EPI) mic_decrease Significant decrease in MIC compare->mic_decrease MIC(PZA) > MIC(PZA+EPI) conclusion_other Conclusion: Other mechanisms are likely dominant. no_change->conclusion_other conclusion_efflux Conclusion: Efflux pumps are likely involved. mic_decrease->conclusion_efflux

Fig 1. Workflow for investigating efflux pump involvement.

Q4: What is the proposed mechanism by which efflux pumps confer resistance to PZA?

A4: PZA is a prodrug that diffuses into the mycobacterial cell and is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase (PncA). Efflux pumps, which are transmembrane proteins, can then recognize and actively transport POA out of the cell. This reduces the intracellular accumulation of POA, preventing it from reaching a concentration high enough to exert its bactericidal effects. Several efflux proteins, including Rv0191, Rv3756c, Rv3008, and Rv1667c, have been identified to be involved in this process.[6]

The signaling pathway can be visualized as follows:

cluster_cell Mycobacterium tuberculosis Cell PZA_in PZA (this compound) PncA PncA Enzyme PZA_in->PncA Conversion POA POA (Pyrazinoic Acid) PncA->POA Target Intracellular Target(s) POA->Target Inhibition Efflux Efflux Pump (e.g., Rv0191) POA->Efflux Binding POA_out POA Efflux->POA_out Export POA_ext Extracellular POA POA_out->POA_ext PZA_ext Extracellular PZA PZA_ext->PZA_in Passive Diffusion

Fig 2. Mechanism of PZA action and efflux-mediated resistance.

Quantitative Data Summary

The following tables summarize the effects of efflux pump inhibitors on the Minimum Inhibitory Concentration (MIC) of PZA against M. tuberculosis strains overexpressing specific efflux pumps.

Table 1: Effect of Efflux Pump Inhibitors on PZA MIC (µg/mL)

Efflux Pump OverexpressedPZA MIC (alone)PZA MIC + Reserpine (20 µg/mL)PZA MIC + Piperine (20 µg/mL)PZA MIC + Verapamil (40 µg/mL)Reference
Rv0191100505050[6]
Rv3756c100505050[6]
Rv3008100505050[6]
Rv1667c100505050[6]

Data is illustrative and based on findings from referenced literature. Actual values may vary based on experimental conditions.

Key Experimental Protocols

Protocol 1: Broth Microdilution Assay for PZA MIC Determination at Neutral pH

This protocol is adapted from methodologies that have successfully demonstrated PZA activity at neutral pH.[3][13]

Materials:

  • M. tuberculosis isolate

  • PZA-S1 minimal medium, pH 6.8[3]

  • Pyrazinamide (PZA) stock solution

  • Efflux pump inhibitor (EPI) stock solution (e.g., reserpine, piperine)

  • 96-well microtiter plates

  • Inoculum prepared to a McFarland standard of 0.5

  • Plate reader or visual inspection mirror

Procedure:

  • Prepare PZA Dilutions: Serially dilute the PZA stock solution in PZA-S1 medium in a 96-well plate to achieve a range of final concentrations (e.g., 12.5 to 800 µg/mL).[13] Include a drug-free control well.

  • Prepare PZA + EPI Dilutions (for potentiation assay): In a separate plate, prepare the same PZA serial dilutions but in a medium that also contains a fixed, sub-inhibitory concentration of the chosen EPI.

  • Inoculum Preparation: Grow the M. tuberculosis strain to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension in PZA-S1 medium to achieve a final inoculum of approximately 1-5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plates containing the PZA and PZA+EPI dilutions.

  • Incubation: Seal the plates and incubate at 37°C.

  • Reading Results: Read the plates after a defined incubation period (e.g., 10-16 days). The MIC is the lowest concentration of PZA that inhibits visible growth of M. tuberculosis.[13] Growth can be assessed visually or by using a growth indicator.

Protocol 2: Measurement of Intrabacterial pH in M. tuberculosis

This protocol provides a general overview for measuring changes in the internal pH of mycobacteria, which can be a downstream effect of PZA action. This method often utilizes pH-sensitive fluorescent probes.[14][15][16][17]

Materials:

  • M. tuberculosis strain

  • pH-sensitive fluorescent dye (e.g., Carboxyfluorescein diacetate, succinimidyl ester - CFDA-SE)[17]

  • Phosphate-citrate buffers of known pH values (for standard curve)

  • Fluorometer or fluorescence microscope

  • Lysis buffer

Procedure:

  • Labeling Bacteria: Incubate a mid-log phase culture of M. tuberculosis with the CFDA-SE dye. The dye enters the cell and is cleaved by intracellular esterases, releasing the fluorescent carboxyfluorescein, which is retained within the cell.

  • Washing: Wash the labeled bacteria multiple times to remove any extracellular dye.

  • Experimental Treatment: Resuspend the labeled bacteria in your experimental medium (e.g., PZA-S1 at pH 6.8) with and without PZA or other compounds of interest.

  • Fluorescence Measurement: After a set incubation time, measure the fluorescence of the bacterial suspension at two different excitation wavelengths (e.g., 490 nm - pH-sensitive, and 450 nm - pH-insensitive) with a single emission wavelength (e.g., 520 nm).[17]

  • Standard Curve Generation: To correlate the fluorescence ratio to an actual pH value, a standard curve must be generated. This is done by lysing a sample of the labeled bacteria and resuspending the lysate in buffers of known pH values. The fluorescence ratio (490nm/450nm) is then plotted against the known pH values.

  • Data Analysis: Use the standard curve to convert the fluorescence ratios from your experimental samples into intrabacterial pH values. A decrease in the ratio indicates intracellular acidification.

The workflow for this experiment is outlined below:

start Start: Culture M. tuberculosis labeling Label bacteria with pH-sensitive dye (CFDA-SE) start->labeling wash Wash to remove extracellular dye labeling->wash treatment Treat with PZA at neutral pH wash->treatment measurement Measure fluorescence at dual excitation wavelengths treatment->measurement analysis Calculate intrabacterial pH from fluorescence ratio measurement->analysis standard_curve Generate standard curve using lysates in known pH buffers standard_curve->analysis result Determine effect of PZA on intrabacterial pH analysis->result

Fig 3. Experimental workflow for measuring intrabacterial pH.

References

Orazamide (Pyrazinamide) stability and storage conditions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Orazamide (Pyrazinamide) for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound (Pyrazinamide)?

A1: Solid pyrazinamide should be stored in well-closed containers at a temperature between 15°C and 30°C (59°F to 86°F).[1][2][3] It is important to protect it from excessive humidity.[3] For laboratory samples in serum, freezing at -20°C or -70°C is required, and thawing should be avoided.[4]

Q2: How stable is this compound (Pyrazinamide) in aqueous solutions or suspensions?

A2: Pyrazinamide demonstrates good stability in aqueous suspensions. One study found that a 100 mg/mL pyrazinamide oral suspension in Syrspend SF PH4 was stable for at least 90 days at room temperature, with drug concentrations remaining within ±5% of the initial value.[5] In another study, monosuspensions of pyrazinamide retained over 90% of their initial concentration after 28 days at temperatures of 4°C, 24°C, and 40°C.[6]

Q3: Are there any known incompatibilities when preparing solutions with this compound (Pyrazinamide)?

A3: Yes, pyrazinamide should not be mixed in suspensions with rifampin, as this can lead to a marked fall in the concentration of one or both agents.[6] The addition of vitamin C (ascorbic acid) to suspensions containing pyrazinamide and isoniazid has also been shown to cause a significant decline in the detectable amount of the drugs.[6]

Q4: What are the different polymorphic forms of this compound (Pyrazinamide) and which is the most stable?

A4: Pyrazinamide is known to exist in at least four polymorphic forms: α, β, γ, and δ.[7][8] The α polymorph is considered the most thermodynamically stable form under ambient conditions.[7][8][9] The β, γ, and δ forms will transform into the α phase over time or with mechanical stress.[7] While the γ form has a faster dissolution rate, the α polymorph is preferred for its combination of good stability and bioavailability.[8]

Q5: How does pH affect the stability of this compound (Pyrazinamide) in solution?

A5: Pyrazinamide is generally stable across a range of pH values typical for in vitro digestive condition simulations. Studies have shown that at 37°C, pyrazinamide retains over 95% of its initial concentration at pH levels from 1.25 to 7.4.[10]

Data Summary Tables

Table 1: Recommended Storage Conditions for Solid Pyrazinamide

FormTemperatureContainerAdditional Notes
Powder/Tablets15°C to 30°C (59°F to 86°F)[1][2][3]Well-closed container[1][2]Protect from excessive humidity[3]
Serum SamplesFreeze at -20°C or -70°C[4]Plastic vial[4]Do not allow samples to thaw[4]

Table 2: Stability of Pyrazinamide in Aqueous Suspensions

Concentration & VehicleTemperatureDurationRemaining ConcentrationReference
100 mg/mL in Syrspend SF PH4Room Temperature90 days>95%[5]
Monosuspension4°C, 24°C, 40°C28 days>90%[6]
Co-suspension with Isoniazid4°C, 24°C, 40°C28 days>90%[6]

Table 3: Stability of Pyrazinamide in Human Plasma

Storage ConditionDurationStabilityReference
-80°C21 daysStable[11]
Freeze-Thaw Cycle1 cycleStable[11]
Processed sample at Room Temp8 hoursStable[11]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected Results or Loss of Activity Degradation due to improper storage: The compound may have been exposed to high temperatures or humidity.Verify storage conditions. Use a fresh, properly stored stock of pyrazinamide.
Incompatibility with other reagents: Co-formulation with agents like rifampin or the addition of vitamin C can degrade pyrazinamide.[6]Avoid preparing stock solutions or experimental mixtures containing rifampin or ascorbic acid. Prepare fresh, individual solutions whenever possible.
Use of a less stable polymorph: An unstable polymorph (β, γ, or δ) may have converted to the more stable α form, potentially affecting dissolution or other properties.Confirm the polymorphic form if possible. The α polymorph is the most stable for consistent results.[7]
Precipitate Forms in Solution Exceeded Solubility: The concentration of pyrazinamide may be too high for the chosen solvent and temperature.Review the solubility data for your specific solvent system. Consider gentle warming or sonication to aid dissolution, but be mindful of potential degradation at high temperatures.
pH Shift: A change in the pH of the solution could affect solubility.Check and buffer the pH of your solution as needed. Pyrazinamide is generally stable across a range of pH values but solubility can still be affected.[10]

Experimental Protocols

Protocol: Stability Assessment of Pyrazinamide in Suspension using HPLC

This protocol is adapted from methodologies used to assess the chemical stability of pyrazinamide suspensions.[5]

1. Objective: To determine the concentration of pyrazinamide in a suspension over time to assess its stability under specific storage conditions.

2. Materials:

  • Pyrazinamide reference standard

  • Compounding vehicle (e.g., Syrspend SF PH4)

  • HPLC grade acetonitrile

  • Phosphate buffer (pH 3.0)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Degas before use.

  • Standard Stock Solution: Accurately weigh and dissolve pyrazinamide reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Preparation of Pyrazinamide Suspension:

  • Prepare the pyrazinamide suspension at the desired concentration (e.g., 100 mg/mL) in the chosen vehicle according to standard laboratory procedures.

  • Store aliquots of the suspension under the desired stability-testing conditions (e.g., room temperature, refrigerated, elevated temperature).

5. Sample Analysis (at each time point: 0, 7, 14, 30, 60, 90 days):

  • Thoroughly shake the suspension to ensure homogeneity.

  • Accurately withdraw a small volume of the suspension and dilute it with the mobile phase to a final concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

6. HPLC Conditions:

  • Column: C18 column

  • Mobile Phase: Acetonitrile/Phosphate Buffer pH 3.0 (40:60)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of pyrazinamide in the test samples by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining >90% of the initial concentration.

Visualizations

cluster_enzymes PZA Pyrazinamide (PZA) (Prodrug) PA Pyrazinoic Acid (PA) (Bioactive Form) PZA->PA Amidase OH_PZA 5-Hydroxy-Pyrazinamide (5-OH-PZA) PZA->OH_PZA Xanthine Oxidase OH_PA 5-Hydroxy-Pyrazinoic Acid (5-OH-PA) PA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Amidase Amidase Amidase XO1 XO1 XO2 XO2 Amidase2 Amidase2

Caption: Metabolic pathway of Pyrazinamide (PZA).[12][13]

Start Unexpected Experimental Result (e.g., low activity, degradation) CheckStorage 1. Verify Storage Conditions (15-30°C, low humidity) Start->CheckStorage CheckSolution 2. Review Solution Preparation (Solvents, concentrations) CheckStorage->CheckSolution Storage OK UseNewStock Action: Use a fresh, properly stored stock of PZA. CheckStorage->UseNewStock Improper Storage CheckIncompatibility 3. Check for Incompatibilities (e.g., Rifampin, Vitamin C) CheckSolution->CheckIncompatibility Preparation OK PrepareFresh Action: Prepare fresh solutions. Avoid known incompatibilities. CheckIncompatibility->PrepareFresh Incompatibility Identified FurtherAnalysis Problem Persists: Consider further analysis (e.g., HPLC, polymorph check) CheckIncompatibility->FurtherAnalysis No obvious issues ProblemSolved Problem Resolved UseNewStock->ProblemSolved PrepareFresh->ProblemSolved

Caption: Troubleshooting workflow for this compound (Pyrazinamide) stability issues.

References

Validation & Comparative

Comparative Efficacy of Orazamide (Pyrazinamide) and its Analogs in Antitubercular Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antitubercular efficacy of the first-line tuberculosis drug, Orazamide (Pyrazinamide), and its recently developed analogs. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Pyrazinamide (PZA) is a cornerstone of modern tuberculosis therapy, unique in its ability to eradicate persistent, non-replicating mycobacteria.[1][2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the Mycobacterium tuberculosis enzyme pyrazinamidase.[1][2][3][4] Recent research has elucidated that POA's mechanism of action involves binding to the aspartate decarboxylase PanD, a key enzyme in the coenzyme A biosynthetic pathway.[1][5][6] This binding event triggers the degradation of PanD by the ClpC1-ClpP protease, ultimately leading to bacterial cell death.[5][6]

This guide summarizes the comparative minimum inhibitory concentration (MIC) data of PZA, POA, and various analogs, details the experimental methodology for MIC determination, and provides visual representations of the drug's mechanism of action and the experimental workflow.

Quantitative Efficacy Comparison

The following tables summarize the whole-cell antimycobacterial activity of this compound (Pyrazinamide), its active form Pyrazinoic Acid (POA), and various analogs against Mycobacterium bovis BCG, a commonly used surrogate for M. tuberculosis. The data is presented as the Minimum Inhibitory Concentration (MIC) in both mM and µg/mL, providing a standardized measure of drug potency.

Table 1: Antimicrobial Activity of POA Ring Bioisostere Analogs against M. bovis BCG [7]

Compound No.Compound NameMIC (mM)MIC (µg/mL)
1Pyrazinoic acid (POA)1.1136.5
2Picolinic acid0.786.2
3Nicotinic acid0.9110.8
4Isonicotinic acid>10>1231.1
5Benzoic acid2.2268.6

Table 2: Antimicrobial Activity of POA Carboxylic Acid Bioisostere Analogs against M. bovis BCG [7]

Compound No.Compound NameMIC (mM)MIC (µg/mL)
1Pyrazinoic acid (POA)1.1136.5
6Pyrazine-2-carboxamide (PZA)>10>1231.1
7Pyrazine-2-hydroxamic acid>10>1391.0
82-(1H-tetrazol-5-yl)pyrazine>10>1481.3

Table 3: Antimicrobial Activity of Substituted 3-amino POA Analogs against M. bovis BCG [7]

Compound No.Compound NameMIC (mM)MIC (µg/mL)
1Pyrazinoic acid (POA)1.1136.5
133-aminopyrazinoic acid0.797.4
143-(methylamino) pyrazinoic acid0.230.6
153-(ethylamino) pyrazinoic acid0.116.7
163-(propylamino) pyrazinoic acid0.118.1
173-(butylamino) pyrazinoic acid0.119.5

Table 4: Antimicrobial Activity of Substituted 5-amino and 6-amido POA Analogs against M. bovis BCG [7]

Compound No.Compound NameMIC (mM)MIC (µg/mL)
1Pyrazinoic acid (POA)1.1136.5
245-aminopyrazinoic acid0.227.8
255-(methylamino) pyrazinoic acid0.115.3
265-(ethylamino) pyrazinoic acid0.116.7
275-(propylamino) pyrazinoic acid0.236.2
285-(butylamino) pyrazinoic acid0.239.0
296-aminopyrazinoic acid>10>1391.0
306-(methylamino) pyrazinoic acid>10>1531.3

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented were determined using the broth microdilution method with a resazurin-based readout (Resazurin Microtiter Assay - REMA).[8][9][10]

1. Preparation of Mycobacterial Inoculum:

  • A culture of Mycobacterium bovis BCG is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.

  • The bacterial suspension is then adjusted to a McFarland standard of 1.0, which is subsequently diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]

2. Preparation of Drug Dilutions:

  • Stock solutions of the test compounds are prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of each compound are prepared in Middlebrook 7H9 broth directly in a 96-well microtiter plate to achieve the desired final concentrations.

3. Incubation:

  • The inoculated microtiter plates are sealed and incubated at 37°C for 7 days.[8][9]

4. Addition of Resazurin and Reading of Results:

  • After the incubation period, a solution of resazurin (0.01% w/v in sterile water) is added to each well.[8]

  • The plates are re-incubated for 24-48 hours.[10]

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]

Visualizations

Signaling Pathway

Pyrazinamide_Mechanism_of_Action cluster_extracellular Extracellular cluster_bacterium Mycobacterium tuberculosis PZA Pyrazinamide (PZA) PZA_in Pyrazinamide (PZA) PZA->PZA_in Passive Diffusion PncA Pyrazinamidase (PncA) PZA_in->PncA Activation POA Pyrazinoic Acid (POA) PncA->POA PanD Aspartate Decarboxylase (PanD) POA->PanD Binds to ClpC1P ClpC1-ClpP Protease PanD->ClpC1P Marked for Degradation CoA_Biosynthesis Coenzyme A Biosynthesis PanD->CoA_Biosynthesis Required for Degraded_PanD Degraded PanD ClpC1P->Degraded_PanD Degrades Cell_Death Cell Death CoA_Biosynthesis->Cell_Death Inhibition leads to

Caption: Mechanism of action of Pyrazinamide (PZA).

Experimental Workflow

REMA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Culture 1. Culture M. bovis BCG in 7H9 Broth Adjust 2. Adjust Culture to McFarland 1.0 Culture->Adjust Dilute_Inoculum 3. Dilute to Final Inoculum Adjust->Dilute_Inoculum Inoculate 5. Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate Prepare_Drugs 4. Prepare Serial Dilutions of Test Compounds in 96-well Plate Prepare_Drugs->Inoculate Incubate1 6. Incubate at 37°C for 7 Days Inoculate->Incubate1 Add_Resazurin 7. Add Resazurin Solution to each Well Incubate1->Add_Resazurin Incubate2 8. Re-incubate for 24-48 Hours Add_Resazurin->Incubate2 Read_Plate 9. Observe Color Change (Blue to Pink) Incubate2->Read_Plate Determine_MIC 10. Determine MIC (Lowest Concentration with No Color Change) Read_Plate->Determine_MIC

Caption: Experimental workflow for the Resazurin Microtiter Assay (REMA).

References

Cross-resistance studies involving Orazamide (Pyrazinamide) and other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazinamide (PZA), also known as Orazamide, stands as a cornerstone of first-line anti-tuberculosis therapy, prized for its unique ability to eradicate persistent, non-replicating mycobacteria. However, the emergence of PZA resistance, often in conjunction with resistance to other antibiotics, presents a significant challenge to effective tuberculosis control. This guide provides a comprehensive comparison of PZA's performance in the context of cross-resistance, supported by experimental data and detailed methodologies, to aid researchers in understanding and navigating this complex issue.

The Correlation of Pyrazinamide Resistance with Other Anti-Tuberculosis Drugs

While direct cross-resistance, where a single mutation confers resistance to multiple drugs, is not the primary paradigm for pyrazinamide, a strong correlation exists between PZA resistance and resistance to other anti-tuberculosis agents. This is particularly evident in multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The following tables summarize the prevalence of PZA resistance in clinical isolates with varying drug resistance profiles, offering an indirect but crucial measure of cross-resistance likelihood.

Drug Resistance ProfilePrevalence of Pyrazinamide ResistanceGeographic Region/Study
Pan-Susceptible0% - 1.0%[1][2]South Africa, China
Isoniazid (INH) Mono-resistant2.0% - 3.1%[1][2]South Africa, China
Rifampicin (RIF) Mono-resistant7.5% - 14.0%[1][2]South Africa, China
Multidrug-Resistant (MDR-TB)39.3% - 77.7%[1][3]South Africa, Iran
Pre-XDR-TB and XDR-TB96.8%[1]South Africa

Table 1: Prevalence of Phenotypic Pyrazinamide Resistance Based on Resistance to Other First-Line Drugs. This table illustrates the escalating prevalence of PZA resistance in concert with resistance to other key anti-TB drugs.

A study focusing on MDR-TB isolates further detailed the odds of PZA resistance in the presence of resistance to other specific drugs:

Co-resistanceOdds Ratio for Pyrazinamide Resistance (95% CI)
Streptomycin2.408 (1.452 - 3.991)[4]
Ethambutol2.558 (1.584 - 4.130)[4]
Levofloxacin2.245 (1.370 - 3.680)[4]

Table 2: Association of Pyrazinamide Resistance with Resistance to Other Anti-Tuberculosis Drugs in MDR-TB Isolates. This table quantifies the increased likelihood of encountering PZA resistance in MDR strains that are also resistant to streptomycin, ethambutol, or levofloxacin.

Mechanisms of Pyrazinamide Action and Resistance

Understanding the mechanisms of PZA action and resistance is fundamental to interpreting cross-resistance patterns. PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.

PZA_Action_and_Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Form) PZA->POA pncA (Pyrazinamidase) Cell_Damage Disruption of Membrane Potential & Inhibition of Trans-translation POA->Cell_Damage pncA_mutation Mutations in pncA pncA_mutation->POA Prevents conversion rpsA_mutation Mutations in rpsA (Ribosomal Protein S1) rpsA_mutation->Cell_Damage Alters target binding panD_mutation Mutations in panD (Aspartate Decarboxylase) panD_mutation->Cell_Damage Affects Coenzyme A synthesis Efflux Efflux of POA Efflux->POA Removes active drug PZA_DST_Workflow start M. tuberculosis Isolate prep_inoculum Prepare Inoculum (0.5 McFarland, dilute 1:5) start->prep_inoculum inoculate_tubes Inoculate Drug & Control Tubes (0.5 mL each) prep_inoculum->inoculate_tubes load_instrument Load into BACTEC MGIT 960 inoculate_tubes->load_instrument monitor_growth Automated Incubation & Fluorescence Monitoring load_instrument->monitor_growth interpret_results Interpret Results (Susceptible or Resistant) monitor_growth->interpret_results

References

A Comparative Guide to Novel Orazamide (Pyrazinamide) Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazinamide (PZA), also known as Orazamide, is a cornerstone of first-line tuberculosis treatment, yet reliable susceptibility testing remains a significant challenge. Traditional culture-based methods are often slow and can yield inconsistent results. This guide provides an objective comparison of established and emerging PZA susceptibility testing methods, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their work.

Performance Comparison of Pyrazinamide Susceptibility Testing Methods

The following table summarizes the performance of various PZA susceptibility testing methods based on published validation studies. The BACTEC MGIT 960 system, a liquid culture method, is often used as the reference standard for phenotypic tests, while pncA gene sequencing is the gold standard for genotypic analysis.

MethodPrincipleTurnaround TimeSensitivity (%)Specificity (%)Accuracy (%)Reference Standard
BACTEC MGIT 960 Automated liquid culture with fluorescence detection in acidified medium.4-13 daysN/A (Often used as reference)N/A (Often used as reference)N/AN/A
pncA Gene Sequencing Detection of mutations in the pncA gene, which are the primary cause of PZA resistance.2-5 days91[1]89[1]90[1]MGIT PZA
qPCR Phage Assay Real-time PCR to quantify mycobacteriophage replication, which is inhibited in the presence of an effective drug.1-2 days94[1]85[1]89[1]MGIT PZA
MTT Assay Colorimetric assay based on the reduction of MTT tetrazolium salt to formazan by metabolically active cells.3-7 days88[1]78[1]83[1]MGIT PZA
Pyrazinamidase (PZase) Test Detects the activity of the pyrazinamidase enzyme, which converts PZA to its active form.7-10 daysHigh concordance with sequencing and MGIT-PZA reported.[2]High concordance with sequencing and MGIT-PZA reported.[2]98.5 - 100[2]pncA Sequencing & MGIT-PZA
MODS-PZA Microscopic Observation Drug Susceptibility at neutral pH with high PZA concentrations.10-13 days76.9 - 89.793.0 - 97.9Not explicitly statedConsensus of MGIT-PZA, pncA sequencing, and Wayne test[3]
Broth Microdilution (Neutral pH) Determines the minimum inhibitory concentration (MIC) in a 96-well plate format at a neutral pH.7-14 daysReliably determines MICs from ≤12.5 to 100 μg/mL.[4]Not explicitly statedNot explicitly statedN/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are summaries of the experimental protocols for the key methods discussed.

BACTEC MGIT 960 PZA Susceptibility Testing

The BACTEC MGIT 960 system is a widely used automated method for mycobacterial culture and susceptibility testing.[5][6]

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from a positive MGIT tube and adjusted to a 0.5 McFarland standard. To mitigate false resistance, a reduced inoculum is often recommended.[6][7]

  • Test Setup: A drug-free growth control tube and a tube containing PZA at a critical concentration of 100 µg/mL in acidified Middlebrook 7H9 broth (pH ~5.9) are inoculated with the bacterial suspension.[6]

  • Incubation and Reading: The tubes are incubated in the BACTEC MGIT 960 instrument, which monitors oxygen consumption via a fluorescent sensor. The instrument automatically flags a tube as positive when the fluorescence exceeds a certain threshold.

  • Interpretation: The time to positivity of the drug-containing tube is compared to that of the growth control. An isolate is reported as resistant if the drug-containing tube becomes positive, and susceptible if it does not.

pncA Gene Sequencing

This genotypic method identifies mutations in the pncA gene, the primary mechanism of PZA resistance.

  • DNA Extraction: Genomic DNA is extracted from a pure culture of M. tuberculosis.

  • PCR Amplification: The entire pncA gene and its promoter region are amplified using specific primers.[2]

  • Sequencing: The PCR product is sequenced using Sanger sequencing or next-generation sequencing methods.

  • Data Analysis: The obtained sequence is compared to the wild-type pncA sequence of a reference strain (e.g., H37Rv) to identify mutations.[3] The identified mutations are then correlated with known resistance-conferring changes.

Simplified Chromogenic Pyrazinamidase (PZase) Test

This method offers a simpler and more cost-effective alternative to traditional PZase assays.[2]

  • Inoculum Preparation: A bacterial inoculum with a turbidity ranging from 0.5 to 1 McFarland is prepared.[2]

  • Test Performance: The bacterial suspension is used to inoculate a medium containing PZA.

  • Incubation: The culture is incubated to allow for the enzymatic conversion of PZA to pyrazinoic acid (POA) by PZase-positive strains.

  • Detection: A chromogenic indicator is added, which changes color in the presence of POA, allowing for visual detection of PZase activity. A color change indicates a susceptible strain, while no change suggests resistance.

Microscopic Observation Drug Susceptibility (MODS)-PZA

MODS is a rapid, low-cost method that has been adapted for PZA susceptibility testing.[3]

  • Sample Preparation: Decontaminated sputum samples are used for direct testing.[3]

  • Culture Setup: The samples are cultured in 24-well plates containing 7H9 medium with and without high concentrations of PZA (e.g., 400 and 800 µg/mL) at a neutral pH.[3]

  • Incubation and Reading: Plates are incubated at 37°C and examined under an inverted light microscope at regular intervals (e.g., days 10 and 13) for the characteristic cord formation of M. tuberculosis growth.[3]

  • Interpretation: Growth in the drug-free control wells and no growth in the PZA-containing wells indicates susceptibility. Growth in both control and PZA wells signifies resistance.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for phenotypic and genotypic PZA susceptibility testing.

phenotypic_workflow cluster_sample Sample Preparation cluster_culture Culture & Incubation cluster_detection Detection & Interpretation start Positive M. tb Culture or Sputum Sample prep Prepare Standardized Inoculum start->prep control Inoculate Drug-Free Control Medium prep->control drug Inoculate PZA-Containing Test Medium prep->drug incubate Incubate at 37°C control->incubate drug->incubate detect Monitor for Growth (e.g., Fluorescence, Turbidity, Microscopy, Color Change) incubate->detect compare Compare Growth in Test vs. Control detect->compare result Susceptible or Resistant compare->result

Caption: Generalized workflow for phenotypic PZA susceptibility testing methods.

genotypic_workflow cluster_sample Sample Preparation cluster_analysis Molecular Analysis cluster_interpretation Interpretation start Positive M. tb Culture or Sputum Sample dna_extraction Extract Genomic DNA start->dna_extraction pcr Amplify pncA Gene via PCR dna_extraction->pcr sequencing Sequence PCR Product pcr->sequencing align Align Sequence with Wild-Type Reference sequencing->align detect_mutations Identify Mutations align->detect_mutations result Susceptible (Wild-Type) or Resistant (Mutation) detect_mutations->result

Caption: Workflow for genotypic PZA susceptibility testing via pncA sequencing.

References

Benchmarking Orazamide (Pyrazinamide) Against Novel Drug Candidates for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Pyrazinamide (PZA), marketed as Orazamide, has been a cornerstone of first-line tuberculosis (TB) combination therapy for decades. Its unique ability to eradicate non-replicating, "persister" bacilli is crucial for shortening the duration of treatment and preventing relapse.[1][2][3][4] However, the rise of drug-resistant TB has necessitated the development of new therapeutic agents. This guide provides an objective comparison of pyrazinamide's activity against key new drug candidates—Bedaquiline, Pretomanid, and Delamanid—supported by available experimental data and detailed methodologies.

Comparative Analysis of In Vitro Activity

Direct head-to-head comparisons of the in vitro activity of pyrazinamide against new drug candidates under identical conditions are limited in published literature. Pyrazinamide's optimal activity is notably dependent on an acidic pH, a condition not always replicated in standard susceptibility testing. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies to provide a benchmark for the potency of each compound against Mycobacterium tuberculosis.

Drug CandidateClassMechanism of ActionTypical MIC Range against Drug-Susceptible M. tuberculosis
This compound (Pyrazinamide) PyrazineProdrug converted to Pyrazinoic Acid; disrupts membrane potential and inhibits trans-translation.[1][5][6][7]~100 µg/mL (at acidic pH)[8]
Bedaquiline DiarylquinolineInhibits ATP synthase, disrupting cellular energy production.[1][9][10][11]0.002 - 0.06 µg/mL[9]
Pretomanid NitroimidazoleProdrug; inhibits mycolic acid synthesis and acts as a respiratory poison via nitric oxide release.[6][7][12][13]0.005 - 0.48 µg/mL[14]
Delamanid NitroimidazoleProdrug; inhibits synthesis of methoxy- and keto-mycolic acids.[15][16][17][18][19]0.12 - 0.48 µg/mL (for resistant isolates)[5]

Note: MIC values can vary based on the M. tuberculosis strain, testing methodology, and culture conditions.

Efficacy in Preclinical and Clinical Settings

While in vitro data suggests the new drug candidates have greater potency, pyrazinamide's value lies in its sterilizing activity within the host, particularly in the acidic environment of granulomas.[20][21][22] Recent studies have focused on the efficacy of these new drugs in combination regimens, often including pyrazinamide, to shorten treatment for both drug-susceptible and multidrug-resistant TB (MDR-TB).

A study in a mouse model of TB demonstrated that a combination of bedaquiline, delamanid, and linezolid (BDL) was more effective than the standard first-line regimen of isoniazid, rifampicin, pyrazinamide, and ethambutol (HRZE).[3] The BDL regimen achieved culture negativity in the lungs of infected mice at 8 weeks, compared to 20 weeks for the HRZE regimen.[3] Furthermore, a pharmacokinetic-pharmacodynamic model of the Bedaquiline-Pretomanid-Pyrazinamide (BPaZ) combination highlighted synergistic interactions between pyrazinamide and the two new drugs.[23]

Clinical trials are actively evaluating regimens that combine these new drugs with pyrazinamide. For instance, the PRESCIENT trial is assessing a 12-week regimen of bedaquiline, clofazimine, pyrazinamide, and delamanid against the standard 6-month therapy for drug-susceptible TB.[24]

Mechanisms of Action: Signaling Pathways

The distinct mechanisms of action of these drugs are critical to understanding their roles in combination therapy and for overcoming drug resistance.

Pyrazinamide_Mechanism cluster_cell Mycobacterium tuberculosis Cell PZA Pyrazinamide (PZA) (Prodrug) pncA pncA (Pyrazinamidase) PZA->pncA Activation POA Pyrazinoic Acid (POA) (Active Form) pncA->POA H_ion H+ POA->H_ion Efflux Trans_Translation Inhibition of Trans-Translation (Target: RpsA) POA->Trans_Translation Acidic_Cytoplasm Acidic Cytoplasm H_ion->Acidic_Cytoplasm Re-entry & Accumulation Membrane_Potential Disruption of Membrane Potential Acidic_Cytoplasm->Membrane_Potential Cell_Death Bactericidal Effect (especially on persisters) Membrane_Potential->Cell_Death Trans_Translation->Cell_Death

Caption: Pyrazinamide's activation and mechanism of action.

Bedaquiline_Mechanism cluster_cell Mycobacterium tuberculosis Cell BDQ Bedaquiline (BDQ) ATP_Synthase ATP Synthase (c-subunit) BDQ->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Energy_Depletion Cellular Energy Depletion ATP_Production->Energy_Depletion Leads to Cell_Death Bactericidal Effect Energy_Depletion->Cell_Death

Caption: Bedaquiline's inhibition of ATP synthesis.

Nitroimidazoles_Mechanism cluster_cell Mycobacterium tuberculosis Cell Prodrug Pretomanid / Delamanid (Prodrug) Ddn Ddn Enzyme (F420-dependent) Prodrug->Ddn Activation Active_Metabolite Active Metabolite (Reactive Nitrogen Species) Ddn->Active_Metabolite Mycolic_Acid Inhibition of Mycolic Acid Synthesis Active_Metabolite->Mycolic_Acid Respiratory_Poison Respiratory Poisoning (Pretomanid only) Active_Metabolite->Respiratory_Poison Cell_Wall_Damage Cell Wall Damage Mycolic_Acid->Cell_Wall_Damage Cell_Death Bactericidal Effect Respiratory_Poison->Cell_Death Cell_Wall_Damage->Cell_Death

Caption: Activation pathway for Pretomanid and Delamanid.

Experimental Protocols

Accurate benchmarking requires standardized experimental procedures. Below are summarized protocols for key assays used to evaluate anti-tubercular drug activity.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of a drug that inhibits the visible growth of M. tuberculosis. The EUCAST reference method is a widely accepted standard.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Culture 1. Culture M.tb on solid media Suspension 2. Prepare bacterial suspension (0.5 McFarland) Culture->Suspension Dilution 3. Dilute suspension to final inoculum of ~10^5 CFU/mL Suspension->Dilution Plate 4. Add drug serial dilutions & inoculum to 96-well plate Dilution->Plate Incubate 5. Incubate at 37°C until growth is visible in control well Plate->Incubate Read 6. Read MIC: Lowest concentration with no visible growth Incubate->Read

Caption: Workflow for MIC determination by broth microdilution.

Key Steps:

  • Inoculum Preparation: M. tuberculosis is grown on solid media (e.g., Middlebrook 7H10). Colonies are used to prepare a suspension in sterile water, adjusted to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final inoculum of approximately 10^5 CFU/mL.

  • Plate Preparation: Two-fold serial dilutions of each drug are prepared in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with 10% OADC.[25]

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well. Plates are sealed and incubated at 37°C for 7-14 days, or until growth is clearly visible in the drug-free control wells.[25]

  • MIC Reading: The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial growth compared to the control.[2] For assays like the Resazurin Microtiter Assay (REMA), a color change from blue to pink indicates bacterial viability; the MIC is the lowest concentration that prevents this color change.[25][26]

Activity Assay against Persister Cells

Pyrazinamide's key feature is its activity against non-replicating persisters. Evaluating this requires specialized assays.

Key Steps:

  • Generation of Persisters: Persister cells can be generated by aging M. tuberculosis cultures or by exposing exponential-phase cultures to stress conditions such as nutrient starvation.[27][28]

  • Drug Exposure: The culture enriched with persisters is exposed to high concentrations of the test drug (e.g., 5x to 20x the MIC).[27][29]

  • Viability Assessment: After a set period of drug exposure (e.g., 24 to 72 hours), the bacteria are washed to remove the drug and plated on drug-free 7H10 or 7H11 agar plates.[29] The number of surviving bacteria is determined by counting the colony-forming units (CFU) after several weeks of incubation. A biphasic kill curve, where a subpopulation of bacteria is killed at a much slower rate, is indicative of drug-tolerant persisters.[27]

  • MGIT System for PZA Persisters: A specific method for PZA involves exposing M. tuberculosis to various concentrations of PZA in acidic MGIT tubes. After exposure, the bacteria are washed and inoculated into new drug-free MGIT tubes. The "time to detection" (TTD) of growth is used to quantify the surviving persister population.[29]

Conclusion

The new drug candidates Bedaquiline, Pretomanid, and Delamanid demonstrate exceptional potency against M. tuberculosis in vitro, with MICs several orders of magnitude lower than that of pyrazinamide. Their novel mechanisms of action are a significant advancement in the fight against drug-resistant TB. However, pyrazinamide remains a critical component of combination therapy due to its unique and potent sterilizing effect against persister cells, a feature that is vital for treatment shortening and preventing relapse.[1][3][4]

Preclinical and clinical data strongly suggest that the future of TB therapy lies in combination regimens that leverage the strengths of both pyrazinamide and these new agents. The synergistic interactions observed, particularly with the BPaZ regimen, highlight the continued importance of pyrazinamide.[23] Further research involving direct, standardized comparisons of these drugs, especially against non-replicating bacilli, will be crucial for optimizing future all-oral, shortened treatment regimens for all forms of tuberculosis.

References

Safety Operating Guide

Navigating the Safe Handling of Orazamide (Pyrazinamide) in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling Orazamide, also commonly known as Pyrazinamide. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of research outcomes.

This compound, a white crystalline powder, is stable under normal conditions but requires careful handling due to its potential hazards.[1] It is primarily used as an antitubercular agent. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye contact with this compound dust or splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Inspect gloves for any tears or punctures before use.To prevent skin contact and absorption.[2][3]
Body Protection Protective ClothingA lab coat or other body-covering clothing should be worn.[1][2]To prevent contamination of personal clothing and skin.
Respiratory Protection NIOSH/MSHA approved respiratorRequired when there is a risk of inhaling dust, such as when handling the powder outside of a fume hood or in case of a spill.[2]To prevent inhalation, which can be a primary route of exposure.[2]

Operational Plans for Handling

Engineering Controls
  • Ventilation: Work with this compound in a well-ventilated area. A chemical fume hood is recommended, especially when handling the solid form to avoid creating dust clouds.[2]

Standard Operating Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Characterization: this compound waste should be considered chemical waste.

  • Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container suitable for chemical waste.

  • Disposal Method: Dispose of the chemical waste through a licensed waste disposal company. Do not dispose of this compound down the drain.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Clean Work Area prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh Proceed to handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Equipment & Work Area dissolve->decontaminate Experiment complete wash Wash Hands Thoroughly decontaminate->wash collect_waste Collect Contaminated Materials wash->collect_waste After cleanup label_waste Label Waste Container collect_waste->label_waste dispose Dispose via Licensed Contractor label_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orazamide
Reactant of Route 2
Orazamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.